Product packaging for Opyranose(Cat. No.:)

Opyranose

Cat. No.: B15125057
M. Wt: 974.9 g/mol
InChI Key: FIUGNIONPNSJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Opyranose is a useful research compound. Its molecular formula is C38H62N4O25 and its molecular weight is 974.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H62N4O25 B15125057 Opyranose

Properties

Molecular Formula

C38H62N4O25

Molecular Weight

974.9 g/mol

IUPAC Name

2-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)

InChI Key

FIUGNIONPNSJNO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Distinctions Between Pyranose and Furanose Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural, thermodynamic, and biological differences between the pyranose and furanose cyclic forms of monosaccharides. Understanding these distinctions is crucial for research in carbohydrate chemistry, glycobiology, and the development of therapeutics that target carbohydrate-mediated processes.

Introduction: The Cyclization of Monosaccharides

In aqueous solutions, monosaccharides with five or more carbons predominantly exist as cyclic hemiacetals or hemiketals rather than their open-chain aldehyde or ketone forms.[1][2] This cyclization occurs through an intramolecular reaction between the carbonyl group and a hydroxyl group within the same molecule, creating a new chiral center at the anomeric carbon.[1] The resulting ring structures are classified based on their size: six-membered rings are termed pyranoses , resembling pyran, while five-membered rings are known as furanoses , resembling furan.[3][4] This dynamic equilibrium between the open-chain and cyclic forms, as well as the interconversion between the different ring forms, is a phenomenon known as mutarotation.[5][6]

Structural and Conformational Differences

The most fundamental difference between pyranose and furanose rings lies in their size and, consequently, their three-dimensional conformation.

  • Pyranose Rings (Six-Membered): These rings are analogous to cyclohexane and are not planar. They predominantly adopt stable, low-energy chair conformations .[6] In the chair conformation, substituents on the ring carbons can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of different chair conformations is dictated by the steric interactions of these substituents.

  • Furanose Rings (Five-Membered): Furanose rings are more flexible and conformationally dynamic than pyranose rings.[7] They adopt non-planar conformations known as envelope and twist forms to alleviate eclipsing strain. This conformational flexibility has significant implications for the biological function of furanose-containing molecules, such as the ribose and deoxyribose in nucleic acids.

The interconversion between these forms occurs via the open-chain structure, which acts as an intermediate.[]

G Pyranose Pyranose Open_Chain Open-Chain Form Pyranose->Open_Chain Ring Opening Open_Chain->Pyranose Ring Closing (C5-OH attack) Furanose Furanose Open_Chain->Furanose Ring Closing (C4-OH attack) Furanose->Open_Chain Ring Opening

Figure 1: Equilibrium between pyranose, open-chain, and furanose forms.

Thermodynamic Stability and Equilibrium Composition

In general, for aldohexoses like D-glucose, the pyranose form is thermodynamically more stable than the furanose form.[3][9] This increased stability is attributed to the lower dihedral angle strain in the chair conformation of the six-membered ring compared to the envelope or twist conformations of the five-membered ring.

The equilibrium distribution of these forms in solution is dependent on the specific monosaccharide, the solvent, and the temperature.[7][] For ketohexoses like D-fructose, the furanose form constitutes a more significant proportion of the equilibrium mixture compared to aldohexoses.[]

MonosaccharideFormPercentage in Aqueous Solution at Equilibrium
D-Glucose α-D-glucopyranose~36%[5][10]
β-D-glucthis compound~64%[5][10]
Furanose forms<1%[11]
Open-chain form~0.02%[11]
D-Fructose α-D-fructthis compound
β-D-fructthis compound~70%[]
α-D-fructofuranose
β-D-fructofuranose~22%[]
Open-chain formTrace amounts[]
D-Ribose α-D-ribthis compound
β-D-ribthis compound
α-D-ribofuranose
β-D-ribofuranoseThe furanose form is a key component.[7]
D-Galactose α-D-galactthis compound
β-D-galactthis compound
Furanose formsPresent in the equilibrium mixture.[4]

Biological Significance

The preference for either a pyranose or furanose ring has profound biological consequences.

  • Pyranose Dominance in Polysaccharides: Glucose, the primary energy source for most organisms, exists predominantly in the pyranose form. This structural preference is reflected in the composition of major polysaccharides like starch and cellulose, which are polymers of glucthis compound units.

  • Furanose in Nucleic Acids and Bioactivity: In contrast, the five-carbon sugars D-ribose and 2-deoxy-D-ribose are integral components of the backbones of RNA and DNA, respectively, where they exist exclusively in the furanose form.[7] The conformational flexibility of the furanose ring is critical for the structure and function of nucleic acids. Furanose forms are also found in some bacterial polysaccharides and have been shown to be important for the biological activity of certain natural products.

The choice between a pyranose and a furanose ring in a glycoconjugate can influence its interaction with proteins and other biological macromolecules, thereby affecting biological recognition and signaling events.[7]

G cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms Pyranose Pyranose (e.g., Glucose) Starch Starch Pyranose->Starch Cellulose Cellulose Pyranose->Cellulose Furanose Furanose (e.g., Ribose) RNA RNA Furanose->RNA DNA DNA (Deoxyribose) Furanose->DNA

Figure 2: Biological roles of pyranose and furanose forms.

Experimental Protocols for Differentiation

Several spectroscopic techniques can be employed to differentiate and quantify pyranose and furanose forms in solution and in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the anomeric and ring configuration of carbohydrates in solution.[12]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 10-20 mg/mL.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Set the temperature to a constant value, typically 298 K (25°C), as chemical shifts are temperature-dependent.[13]

    • Calibrate the temperature using a standard methanol sample.[13]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The anomeric protons (H-1) of the different cyclic forms typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and can be used for quantification by integration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbons (C-1) also show distinct chemical shifts for each anomer and ring form, providing complementary information.[12]

    • 2D NMR: For complex mixtures or for complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to assign all proton and carbon signals.

  • Spectral Analysis:

    • Identify the signals corresponding to the α and β anomers of both the pyranose and furanose forms based on their characteristic chemical shifts and coupling constants (J-couplings).

    • For pyranose rings in a chair conformation, the magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angles and thus the stereochemistry.

    • For fluorinated sugars, specialized techniques like 1D FESTA (fluorine-edited selective TOCSY acquisition) can be used to obtain individual spectra for each anomer, even in complex mixtures.[14][15]

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

IRMPD spectroscopy, often coupled with mass spectrometry, is a technique used to obtain vibrational spectra of gas-phase ions, which can serve as a fingerprint for different isomeric forms, including pyranose and furanose rings.[16][17]

General Experimental Workflow for IRMPD:

  • Ion Generation: The carbohydrate molecules are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer.

  • Ion Trapping: The ions of interest (with a specific mass-to-charge ratio) are isolated and trapped in an ion trap.

  • IR Irradiation: The trapped ions are irradiated with a tunable infrared laser.[18] When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy.

  • Dissociation: The energized ion undergoes unimolecular dissociation (fragmentation).

  • Mass Analysis: The resulting fragment ions are detected by the mass spectrometer.

  • Spectrum Generation: An IRMPD spectrum is generated by plotting the photofragmentation yield as a function of the laser wavenumber. The resulting spectrum provides a vibrational fingerprint of the ion's structure.[16]

G Sample Carbohydrate Sample ESI Electrospray Ionization Sample->ESI Ion_Trap Ion Trapping & Isolation ESI->Ion_Trap IR_Laser Tunable IR Laser Irradiation Ion_Trap->IR_Laser Fragmentation Photofragmentation IR_Laser->Fragmentation MS Mass Analysis of Fragments Fragmentation->MS Spectrum IRMPD Spectrum MS->Spectrum

Figure 3: Experimental workflow for IRMPD spectroscopy.

Conclusion

The distinction between pyranose and furanose forms of monosaccharides extends beyond simple structural isomerism. The inherent differences in ring size, conformation, and stability have significant repercussions for the chemical properties and biological roles of carbohydrates. For researchers in drug development and the life sciences, a thorough understanding of these forms is essential for elucidating the mechanisms of carbohydrate-mediated biological processes and for the rational design of novel therapeutics. The experimental techniques outlined in this guide provide robust methods for the characterization and quantification of these crucial structural variants.

References

Pyranone Natural Products: A Technical Guide to Their Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranone natural products, a diverse class of heterocyclic organic compounds, have garnered significant attention in the field of drug discovery due to their wide array of biological activities.[1][2][3] Found in various natural sources such as fungi, plants, and marine organisms, these compounds possess a characteristic six-membered ring containing an oxygen atom and a ketone functional group. Their structural diversity and potent bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising scaffolds for the development of novel therapeutic agents.[1][3] This technical guide provides an in-depth overview of pyranone natural products, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Potential of Pyranone Natural Products

The therapeutic landscape of pyranone natural products is vast and varied, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyranone derivatives against a range of cancer cell lines.[1][2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models.[1][5] The anticancer activity of several pyranone natural products and their derivatives, along with their corresponding 50% inhibitory concentration (IC50) values, are summarized in the tables below.

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference
Phomapyrone AHL-6034.62[6]
Phomapyrone BHL-6027.90[6]
11S, 13R-(+)-phomacumarin AHL-6031.02[6]
Fuscoatramide CHL-6041.07[6]
Dihydropyranonaphthoquinone 44KB1.5[1]
Dihydropyranonaphthoquinone 44Hep-G23.6[1]
Naphthoflavone 59MiaPaCa-21.93[1]
Naphthoflavone 59MCF-75.63[1]
2,4-diarylpyrano[3,2-c]chromen-5(4H)-one 77HCT 1161.4[1]
2,4-diarylpyrano[3,2-c]chromen-5(4H)-one 77MiaPaCa-24.3[1]
Xanthone 106HCT-1160.2[1]
Xanthone 107HL-600.4[1]
5-hydroxy-2-iodomethyl-4-pyranoneL12103.15[7]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL12103.40[7]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL12103.75[7]
2-bromomethyl-5-hydroxy-4-pyranoneL12104.30[7]
5-benzyloxy-2-chloromethyl-4-pyranoneL12105[7]
6-bromo-2-chloromethyl-4-pyranoneL121013.50[7]
6-chloro-2-chloromethyl-5-hydroxy-4-pyranoneL121018[7]
2-chloromethyl-5-hydroxy-4-pyranoneL121020[7]
Pyrazolinone Chalcone 6bCaco23.34[8][9]
Nigerapyrone-EMDA-MB-23138
Nigerapyrone-ESW199048
Nigerapyrone-EA54943
Nigerapyrone-BHepG262
Asnipyrone AA54962
Nigerapyrone-DHepG281
Nigerapyrone-DMCF-7~121
Nigerapyrone-DA549~121
Carbonarone AK56256.0 µg/mL
Auripyrone AHeLa S30.26 µg/mL
Auripyrone BHeLa S30.48 µg/mL
Cardinalin 4P3880.40 µg/mL[10][11]
Cardinalin 5P3880.40 µg/mL[10][11]
Anti-inflammatory Activity

Pyranone natural products have also demonstrated significant anti-inflammatory properties.[3] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.

Compound Name/DerivativeAssay/Cell LineIC50 (µM)Reference
Dothideopyrone-FNitric oxide (NO) production in LPS-induced BV2 cells15.0
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Pyranone natural products have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12]

Compound Name/DerivativeMicroorganismMIC (µg/mL)Reference
Kojic acid derivativesGram-positive and Gram-negative bacteria8-32[12]

Mechanisms of Action

The diverse biological activities of pyranone natural products stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of pyranone compounds are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[5][13] One of the key signaling pathways implicated in the anticancer activity of some pyranone derivatives is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

Several pyranone compounds have been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cancer cell survival and proliferation.[8][9] Inhibition of this pathway can also sensitize cancer cells to other chemotherapeutic agents.

PI3K_Akt_Pathway Pyranone Pyranone Natural Product PI3K PI3K Pyranone->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway by pyranone natural products.

Pyranone compounds can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5][13]

Apoptosis_Pathway Pyranone Pyranone Natural Product Bax Bax Pyranone->Bax Upregulates Bcl2 Bcl-2 Pyranone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by pyranone natural products via the intrinsic pathway.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of pyranone compounds are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Pyranone derivatives can suppress the activation of NF-κB and MAPKs, key regulators of the inflammatory response.[3] This leads to a decrease in the expression of inflammatory cytokines and enzymes.

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, ERK, JNK) MyD88->MAPK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates transcription factors Inflammatory_Genes Inflammatory Gene Expression Pyranone Pyranone Natural Product Pyranone->IKK Inhibits Pyranone->MAPK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes TF_n Transcription Factors TF_n->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling by pyranone natural products.

Experimental Protocols

Isolation and Structure Elucidation of Pyranone Natural Products

A general workflow for the isolation and characterization of pyranone natural products from fungal sources is outlined below.

Isolation_Workflow Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioassay-Guided Fractionation Fractions->Bioassay Pure_Compound Pure Pyranone Compound Bioassay->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: General workflow for the isolation and characterization of pyranone natural products.

Methodology:

  • Culturing: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate) to obtain a crude extract.

  • Fractionation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to separate the individual components.

  • Bioassay-Guided Isolation: Fractions are screened for biological activity (e.g., cytotoxicity) to guide the isolation of the active compounds.

  • Structure Elucidation: The chemical structure of the purified pyranone compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and in some cases, X-ray crystallography.

Synthesis of Pyranone Derivatives

The synthesis of novel pyranone derivatives is a key strategy for optimizing their biological activity and developing new drug candidates. A variety of synthetic methods have been developed to construct the pyranone scaffold.

General Synthetic Approach:

Many synthetic routes to pyranone derivatives involve the condensation of a β-ketoester with an α,β-unsaturated aldehyde or ketone, followed by cyclization. Other methods include intramolecular cyclization of suitable precursors and transition metal-catalyzed reactions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Pyranone natural products represent a rich and diverse source of bioactive compounds with significant potential for drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their amenability to chemical synthesis and modification, make them attractive scaffolds for the development of novel therapeutics. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the clinical translation of these promising natural products. This guide provides a foundational understanding for researchers and drug development professionals to explore the vast potential of pyranone natural products in their quest for new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for 1H NMR Spectroscopy in Pyranose Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful non-destructive technique for the structural elucidation of organic molecules. In the context of carbohydrate chemistry and drug development, ¹H NMR is indispensable for determining the three-dimensional structure and conformational dynamics of pyranose rings. The conformation of these six-membered sugar rings can significantly influence their biological activity, including enzyme-substrate recognition and drug-receptor interactions.

This document provides detailed application notes and experimental protocols for the conformational analysis of pyranoses using ¹H NMR spectroscopy. The focus is on the interpretation of vicinal proton-proton coupling constants (³J(H,H)) and their relationship with dihedral angles as described by the Karplus equation.

Principle of Conformational Analysis

The conformational flexibility of pyranose rings is typically limited to two low-energy chair conformations, denoted as ⁴C₁ and ¹C₄. The relative populations of these conformers are dictated by the stereochemical arrangement of their substituents. The key to elucidating the dominant conformation and the orientation of substituents (axial vs. equatorial) lies in the analysis of ³J(H,H) coupling constants.

The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[1] Generally, large coupling constants (8-13 Hz) are observed for protons with anti-periplanar (φ ≈ 180°, axial-axial) relationships, while smaller coupling constants (1-5 Hz) are characteristic of syn-clinal (φ ≈ 60°, axial-equatorial or equatorial-equatorial) arrangements.[2][3]

Application in Drug Development

The precise determination of pyranose conformation is critical in drug discovery and development for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of a carbohydrate-based drug candidate is essential for elucidating its SAR.

  • Target Recognition: The specific three-dimensional arrangement of hydroxyl and other functional groups on the pyranose ring governs its binding affinity and selectivity to biological targets such as enzymes and receptors.

  • Conformational Mimicry: Designing conformationally locked analogs of natural sugars can lead to more potent and selective therapeutic agents.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol provides a general guideline:

  • Analyte Purity: Ensure the pyranose sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can influence the conformational equilibrium.

    • Deuterium Oxide (D₂O): The most common solvent for polar carbohydrates. Hydroxyl protons will exchange with deuterium and become invisible.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good alternative for less polar derivatives. Hydroxyl protons are observable, which can provide additional structural information.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the pyranose in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: The use of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is recommended for accurate chemical shift referencing.

  • pH Adjustment: For ionizable pyranose derivatives, the pH of the solution (or pD in D₂O, where pD = pH + 0.4) should be controlled and reported, as it can affect chemical shifts and conformation.

  • Dissolution and Transfer: Ensure complete dissolution of the sample. The solution should then be filtered into a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition

The following is a general protocol for acquiring a standard 1D ¹H NMR spectrum. Modern high-field NMR spectrometers (≥500 MHz) are recommended for better signal dispersion.[4]

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of 10-12 ppm is generally adequate for carbohydrates.[4]

    • Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Temperature: The experiment should be conducted at a constant, controlled temperature (e.g., 298 K) and the temperature should be reported.

Data Analysis and Interpretation

  • Spectral Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

  • Signal Assignment:

    • Assign the resonances to the respective protons in the pyranose ring. This is often the most challenging step and may require the use of 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton connectivities.[5]

  • Measurement of Coupling Constants:

    • Carefully measure the ³J(H,H) coupling constants from the fine structure of the signals. First-order analysis is often possible for well-resolved spectra.

  • Conformational Analysis using the Karplus Relationship:

    • Use the measured ³J(H,H) values to deduce the dihedral angles between vicinal protons.

    • Compare the experimental coupling constants with the expected values for the ⁴C₁ and ¹C₄ chair conformations to determine the predominant conformation.

Quantitative Data Summary

The following table summarizes the expected ranges for vicinal proton-proton coupling constants in pyranose rings and their corresponding dihedral angles, which are characteristic of the dominant chair conformations.

Coupling TypeDihedral Angle (φ)Expected ³J(H,H) (Hz)Conformation
Axial-Axial (ax-ax)~180°8 - 13Chair
Axial-Equatorial (ax-eq)~60°1 - 5Chair
Equatorial-Equatorial (eq-eq)~60°1 - 5Chair

Visualizations

Karplus_Relationship Karplus Relationship for ³J(H,H) Coupling cluster_curve y_axis ³J(H,H) (Hz) x_axis Dihedral Angle (φ) origin ninety 90° one_eighty 180° max_J ~13 Hz min_J ~0 Hz p0 p90 p1 p0->p1 p180 p4 p90->p4 p2 p1->p2 p3 p2->p3 p3->p90 p5 p4->p5 p6 p5->p6 p6->p180

Caption: Karplus curve showing ³J(H,H) vs. dihedral angle.

Pyranose_Conformation Pyranose Chair Conformational Equilibrium C1 ⁴C₁ Conformation (e.g., β-D-glucopyranose) C2 ¹C₄ Conformation C1->C2 Ring Flip

Caption: Equilibrium between ⁴C₁ and ¹C₄ chair conformations.

Experimental_Workflow ¹H NMR Conformational Analysis Workflow A Sample Preparation (Pyranose in Deuterated Solvent) B ¹H NMR Data Acquisition (1D and optional 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Signal Assignment, J-coupling Measurement) C->D E Conformational Determination (Application of Karplus Equation) D->E F Dominant Conformation (⁴C₁ or ¹C₄) E->F

Caption: Workflow for pyranose conformational analysis.

References

Techniques for Synthesizing Pyranoside Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyranoside compounds, a critical class of molecules in drug development and glycobiology. The following sections outline established and modern techniques, including Fischer glycosidation, the Koenigs-Knorr reaction, enzymatic synthesis, solid-phase synthesis, and photoredox catalysis. Each section includes detailed experimental protocols, quantitative data summarized in tables for easy comparison, and visualizations of the synthetic workflows.

Fischer Glycosidation

Fischer glycosidation is a classic and straightforward method for the synthesis of glycosides, typically methyl pyranosides, from unprotected monosaccharides. The reaction involves treating the sugar with an alcohol in the presence of an acid catalyst.[1] While effective for simple glycosides, the reaction often produces a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides), with the thermodynamically more stable pyranoside forms favored under prolonged reaction times.[1][2]

Application Notes:

This method is particularly useful for the large-scale synthesis of simple alkyl glycosides due to its low cost and operational simplicity. The choice of acid catalyst and reaction conditions can influence the product distribution. Modern variations utilize microwave irradiation to dramatically reduce reaction times from hours to minutes.[3] Heterogeneous catalysts, such as acidic resins, simplify product purification as they can be removed by filtration.[3]

Quantitative Data:
MonosaccharideAlcoholCatalystConditionsTimeYield (%)α:β RatioReference
D-GlucoseMethanolAmberlite IRN 120 H+Reflux8 h>9089:11[3]
D-GlucoseMethanolAmberlite IRN 120 H+Microwave (120°C)10 min>9088:12[3]
N-Acetyl-D-glucosamineMethanolAmberlite IRN 120 H+Reflux8 h8392:8[3]
D-GalactoseMethanolAmberlite IRN 120 H+Microwave (120°C)10 min>9085:15[3]
D-GlucoseMethanolQP-SAFlow (120°C)2-10 min--[4]
Experimental Protocol: Microwave-Assisted Fischer Glycosidation of N-Acetyl-D-glucosamine[3]
  • Reaction Setup: In a microwave-safe vial, combine N-acetyl-D-glucosamine (5.00 g, 22.6 mmol), anhydrous methanol (50 mL), and Amberlite IRN 120 H+ resin (2.5 g).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring.

  • Work-up: After cooling the reaction mixture to room temperature, filter off the resin and wash it with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the methyl α-D-glucopyranoside.

Fischer Glycosidation Workflow

Fischer_Glycosidation Monosaccharide Unprotected Monosaccharide Reaction_Vessel Reaction Vessel (Microwave Vial) Monosaccharide->Reaction_Vessel Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Amberlite H+) Acid_Catalyst->Reaction_Vessel Heating Heating (Microwave or Reflux) Reaction_Vessel->Heating Product_Mixture Mixture of Anomers & Isomers Heating->Product_Mixture Filtration Filtration (to remove catalyst) Product_Mixture->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Final_Product Pyranoside Product Purification->Final_Product

Caption: Workflow for Fischer Glycosidation.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a versatile and widely used method for the stereoselective synthesis of glycosides. It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[5][6] The stereochemical outcome is often controlled by the nature of the protecting group at the C-2 position of the glycosyl donor, with participating groups (e.g., acetyl) leading to 1,2-trans-glycosides.[5]

Application Notes:

This method is highly valuable for the synthesis of complex oligosaccharides and glycoconjugates where stereocontrol is crucial.[6] A variety of promoters can be used, including salts of silver, mercury, and cadmium, each offering different reactivity and selectivity profiles.[7] Modern modifications include the use of boronic acid catalysts for regioselective glycosylation of unprotected or partially protected glycosyl acceptors.

Quantitative Data:
Glycosyl DonorGlycosyl AcceptorPromoterSolventTimeYield (%)Anomeric SelectivityReference
AcetobromoglucoseMethanolSilver CarbonateMethanol--Predominantly β[5]
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-L-fucopyranosideSilver(I) oxide / 2-Aminoethyl diphenylborinateAcetonitrile4 h901,2-trans
AcetobromoglucoseCyclohexanolCadmium CarbonateToluene--Exclusively β[6]
Experimental Protocol: Regioselective Koenigs-Knorr Glycosylation[8]
  • Reaction Setup: To a solution of methyl α-L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL), add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Work-up: Filter the reaction mixture through a pad of celite and wash the pad with dichloromethane (30 mL).

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired disaccharide.

Koenigs-Knorr Reaction Pathway

Koenigs_Knorr Glycosyl_Halide Glycosyl Halide (Donor) Reaction Glycosylation Reaction Glycosyl_Halide->Reaction Alcohol Alcohol (Acceptor) Alcohol->Reaction Promoter Promoter (e.g., Ag2O) Promoter->Reaction activates Intermediate Oxocarbenium Ion Intermediate Reaction->Intermediate Product Glycoside Product Intermediate->Product nucleophilic attack

Caption: Key steps in the Koenigs-Knorr reaction.

Enzymatic Synthesis

Enzymatic synthesis of pyranosides offers a green and highly selective alternative to chemical methods. Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose.[8] Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor to an acceptor, while glycosidases, which typically hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form new glycosidic linkages.[8][9]

Application Notes:

Enzymatic methods are advantageous due to their high regio- and stereoselectivity, which often eliminates the need for protecting group strategies.[8] These reactions are performed under mild conditions (neutral pH, room temperature), making them suitable for sensitive substrates. The main limitations can be the availability and cost of the enzymes and sugar nucleotide donors.

Quantitative Data:
EnzymeDonorAcceptorConditionsYield (%)Reference
β-GalactosidaseLactoseN-AcetylglucosamineHigh acceptor concentration>20[10]
AmyloglucosidaseMaltosePhenolsOptimized pH and concentrationGood[11]
TransmannosylaseGDP[14C]mannoseMethyl-α-D-mannopyranosidepH 6.0, metal ions-[12]
PaGT-3UDP-glucoseQuercetin--
Experimental Protocol: Enzymatic Synthesis of a Disaccharide[13]
  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 6.0), combine the acceptor (methyl-α-D-mannopyranoside, final concentration 35 mM), the activated sugar donor (GDP[14C]mannose), and any necessary cofactors (e.g., MgCl2).

  • Enzyme Addition: Initiate the reaction by adding the cell-free particulate enzyme preparation of Mycobacterium smegmatis.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time.

  • Reaction Quenching: Stop the reaction by a suitable method, such as boiling or adding a quenching agent.

  • Product Analysis and Purification: Analyze the reaction mixture by techniques like TLC or HPLC to determine product formation. Purify the desired disaccharide using appropriate chromatographic methods.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_reactants Reactants Glycosyl_Donor Activated Sugar Donor (e.g., UDP-Glucose) Enzyme Enzyme (Glycosyltransferase or Glycosidase) Glycosyl_Donor->Enzyme Glycosyl_Acceptor Glycosyl Acceptor Glycosyl_Acceptor->Enzyme Product Pyranoside Product (High Regio- and Stereoselectivity) Enzyme->Product catalyzes Reaction_Conditions Mild Reaction Conditions (pH, Temperature) Reaction_Conditions->Enzyme

Caption: Workflow of enzymatic pyranoside synthesis.

Solid-Phase Synthesis

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the rapid and efficient construction of complex oligosaccharides.[13] In this method, the growing oligosaccharide chain is covalently attached to an insoluble polymer support (resin) via a linker.[14] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts.[13]

Application Notes:

SPOS is particularly well-suited for the automated synthesis of oligosaccharides, analogous to solid-phase peptide and oligonucleotide synthesis.[13] The choice of resin, linker, and protecting group strategy is crucial for a successful synthesis. Common resins include Merrifield and Wang resins, and various linkers are available that can be cleaved under specific conditions to release the synthesized oligosaccharide.[15][16]

Key Components in Solid-Phase Oligosaccharide Synthesis:
ComponentExamplesFunctionReference
Resin (Solid Support) Merrifield resin, Wang resin, Polystyrene-based resinsInsoluble support for the growing oligosaccharide chain.[15][17]
Linker o-Nitrobenzyl-based, Silyl linkers, Rink amide linkerCovalently attaches the first sugar to the resin and allows for cleavage of the final product.[14][15]
Glycosylating Agents Glycosyl trichloroacetimidates, Glycosyl phosphatesActivated sugar monomers for addition to the growing chain.[18]
Experimental Protocol: General Steps in Solid-Phase Oligosaccharide Synthesis[20]
  • Resin Preparation: Swell the chosen resin (e.g., JandaJel™) in an appropriate solvent.

  • Linker and First Monomer Attachment: Attach a suitable linker to the resin, followed by the covalent attachment of the first protected monosaccharide.

  • Deprotection: Selectively remove a protecting group from the attached monosaccharide to expose a free hydroxyl group.

  • Glycosylation: Add the next protected and activated monosaccharide (glycosyl donor) in the presence of a promoter (e.g., TMSOTf) to form the glycosidic bond.

  • Capping (Optional): "Cap" any unreacted hydroxyl groups to prevent the formation of deletion sequences.

  • Repeat Cycles: Repeat the deprotection and glycosylation steps until the desired oligosaccharide is assembled.

  • Cleavage: Cleave the completed oligosaccharide from the resin using specific cleavage conditions that do not affect the protecting groups on the sugar.

  • Final Deprotection and Purification: Remove all protecting groups from the oligosaccharide and purify the final product.

Solid-Phase Synthesis Cycle

Solid_Phase_Synthesis Start Resin-Bound Monosaccharide Deprotection 1. Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling 2. Coupling with Activated Monomer Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping 3. Capping (Optional) Washing2->Capping Washing3 Washing Capping->Washing3 Repeat Repeat Cycle Washing3->Repeat Repeat->Deprotection n times Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification Final_Product Final Oligosaccharide Purification->Final_Product

Caption: Iterative cycle of solid-phase oligosaccharide synthesis.

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and mild method for activating glycosyl donors for the synthesis of pyranosides.[19] This technique utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive glycosyl radicals from suitable precursors.[20] These radicals can then react with acceptors to form glycosidic bonds.

Application Notes:

Photoredox catalysis offers a novel approach to glycosylation under very mild conditions, often at room temperature.[21] It allows for the use of a variety of glycosyl donors, including thioglycosides, selenoglycosides, and glycosyl bromides.[19][20] This method is still under active development but holds great promise for the synthesis of challenging glycosidic linkages.

Key Components in Photoredox-Catalyzed Glycosylation:
ComponentExamplesFunctionReference
Photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Ru(bpy)3(PF6)2, Eosin YAbsorbs visible light and initiates the electron transfer process.[19][22]
Light Source Blue LEDsProvides the energy to excite the photocatalyst.[20]
Glycosyl Donor Precursor Phenyl selenoglycosides, Glycosyl bromidesGenerates the glycosyl radical upon reaction with the excited photocatalyst.[20]
Additives BrCX3, (TMS)3SiOHCan act as co-oxidants or halogen atom transfer agents to facilitate the catalytic cycle.[19][20]
Experimental Protocol: Photoredox-Catalyzed Glycosylation of an Alcohol[22]
  • Reaction Setup: In a reaction vessel, combine the glycosyl donor (e.g., a phenyl selenoglycoside), the alcohol acceptor, the photocatalyst (e.g., 4ClCzIPN), and any additives (e.g., K3PO4 and (TMS)3SiOH) in a suitable solvent (e.g., a mixture of DCE and DMSO).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for several minutes.

  • Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent. Purify the product by column chromatography.

Photoredox Catalysis Cycle for Glycosylation

Photoredox_Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation PC_excited->PC Intersystem Crossing Donor Glycosyl Donor Precursor (D-X) PC_excited->Donor SET Oxidant Oxidant (Ox) PC_excited->Oxidant SET Light Visible Light (hν) Donor_radical_cation [D-X]•+ Donor->Donor_radical_cation Glycosyl_Radical Glycosyl Radical (D•) Donor_radical_cation->Glycosyl_Radical Fragmentation Acceptor Acceptor (ROH) Glycosyl_Radical->Acceptor Reaction Product Glycoside Product (D-OR) Acceptor->Product Oxidant_reduced Reduced Oxidant (Ox-) Oxidant->Oxidant_reduced

Caption: A generalized photoredox catalytic cycle for glycosylation.

References

Application Notes and Protocols for X-ray Crystallography of Pyranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of pyranose derivatives. This guide is intended to assist researchers in obtaining high-quality crystal structures for applications in drug design, chemical synthesis, and structural biology.

Introduction to Pyranose Derivatives and X-ray Crystallography

Pyranose derivatives are a class of cyclic carbohydrates that adopt a six-membered ring structure, analogous to pyran.[1] They are fundamental building blocks of numerous biologically important molecules, including polysaccharides, glycoproteins, and glycolipids. The precise three-dimensional arrangement of atoms within these molecules, which can be determined by X-ray crystallography, is crucial for understanding their function and interactions with biological targets.

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[2] By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, researchers can elucidate bond lengths, bond angles, and the overall conformation of a molecule.[2] This information is invaluable for structure-activity relationship (SAR) studies in drug development and for understanding enzymatic mechanisms involving carbohydrate substrates.

Application Notes

Crystallization of Pyranose Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] The crystallization of pyranose derivatives is influenced by factors such as purity, solvent, temperature, and the presence of additives.

General Considerations for Crystallization:

  • Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent Selection: A systematic screening of solvents is recommended. Common solvents for pyranose derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexane or toluene.

  • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion.

  • Nucleation: The formation of initial crystal nuclei can be spontaneous or induced by scratching the side of the crystallization vessel or by seeding with a microcrystal of the same compound.

Specific Examples of Crystallization Conditions:

  • Methyl α-D-glucopyranoside: Can be crystallized from methanol. A process of dissolving in hot methanol, followed by cooling and repeated concentration of the mother liquor, can yield multiple crops of crystals.[1]

  • Peracetylated β-D-glucopyranose: Can be prepared by reacting D-glucose with acetic anhydride in the presence of sodium acetate. The crude product can be purified by recrystallization from hot 95% ethanol.[3] Another method involves refluxing in toluene, followed by neutralization and crystallization from ethanol.[4]

  • n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Crystals can be obtained by dissolving the compound in isopropanol and allowing for slow evaporation of the solvent at room temperature over several days.[2]

Data Collection and Processing

Once suitable crystals are obtained, X-ray diffraction data are collected. The quality of the data is paramount for a successful structure determination.

Key Parameters for Data Collection:

  • X-ray Source: Both laboratory sources (e.g., Cu Kα, Mo Kα) and synchrotron radiation can be used. Synchrotron sources provide much higher flux, which is beneficial for small or weakly diffracting crystals.[5]

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize radiation damage to the crystal and reduce thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection Strategy: A complete dataset requires rotating the crystal in the X-ray beam to collect reflections from all possible orientations. The rotation range and exposure time per frame are optimized based on the crystal's diffraction quality.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic model is typically obtained using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R-factor.[6] For carbohydrate structures, specific considerations and validation tools are important to ensure the correctness of the model.[7][8]

Quantitative Data Presentation

The following tables summarize crystallographic data for a selection of pyranose derivatives.

Table 1: Crystallographic Data for Alkyl and Aryl Pyranoside Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Methyl α-D-glucopyranosideC₇H₁₄O₆OrthorhombicP2₁2₁2₁11.30414.7855.282904[9]
n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideC₁₇H₂₆O₁₀OrthorhombicP2₁2₁2₁7.007215.21519.579904[2]
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideC₁₆H₂₄O₉SOrthorhombicP2₁2₁2₁7.37516.02717.205904[1]

Table 2: Data Collection and Refinement Statistics

CompoundRadiationTemperature (K)Resolution (Å)R-factor (%)wR-factor (%)Ref.
Methyl α-D-glucopyranosideCu KαRoom Temp.N/A10.3N/A[9]
n-Propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideMo Kα296N/A4.412.2[2]
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideN/AN/AN/A5.7N/A[1]

Experimental Protocols

Protocol 1: Crystallization of Methyl α-D-glucopyranoside

This protocol is adapted from a procedure for the synthesis and crystallization of methyl α-D-glucopyranoside.[1]

Materials:

  • Anhydrous d-glucose

  • Anhydrous methyl alcohol

  • Dry hydrogen chloride

  • Soda-lime tube

  • Reflux apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methyl alcohol.

  • Add finely powdered anhydrous d-glucose to the methanolic HCl solution.

  • Boil the mixture under reflux for 72 hours, using a soda-lime tube to exclude moisture.

  • Cool the resulting clear, pale-yellow solution to 0°C.

  • Induce crystallization by scratching the inside of the flask or by adding a seed crystal of methyl α-D-glucopyranoside.

  • Allow the solution to stand at 0°C for 12 hours.

  • Collect the first crop of crystals by suction filtration and wash with cold methyl alcohol.

  • The mother liquor can be further concentrated and cooled to obtain subsequent crops of crystals.

  • For complete purification, the crystals can be recrystallized from five parts of methyl alcohol.

Protocol 2: Single-Crystal X-ray Data Collection

This is a general protocol for collecting single-crystal X-ray diffraction data for a pyranose derivative.

Materials and Equipment:

  • Single crystal of a pyranose derivative mounted on a goniometer head

  • X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Cryostream for low-temperature data collection

  • X-ray source (e.g., Cu Kα or Mo Kα radiation)

Procedure:

  • Crystal Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a loop, which is then attached to a goniometer head.

  • Crystal Screening: Mount the goniometer head on the diffractometer. Perform initial short exposures to assess the crystal quality, including diffraction intensity and spot shape.

  • Unit Cell Determination: Collect a few initial frames (e.g., by rotating the crystal through a small angle) to determine the unit cell parameters and the crystal lattice symmetry.

  • Data Collection Strategy: Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through 180° or 360° in one or more orientations.

  • Data Collection: Start the full data collection at a low temperature (e.g., 100 K) to minimize radiation damage. Monitor the data collection process for any signs of crystal decay.

  • Data Processing: After data collection, the raw diffraction images are processed. This includes integration of reflection intensities, correction for experimental factors (e.g., Lorentz and polarization effects), and scaling and merging of the data to produce a final reflection file.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the major steps involved in determining the crystal structure of a pyranose derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Final Output synthesis Synthesis & Purification of Pyranose Derivative crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Model Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A flowchart illustrating the key stages of X-ray crystallography for pyranose derivatives.

Catalytic Cycle of Pyranose Oxidase

Pyranose oxidase is an enzyme that catalyzes the oxidation of D-glucose and other pyranoses at the C2 position. The catalytic cycle involves a reductive and an oxidative half-reaction.[10]

pyranose_oxidase_cycle Catalytic Cycle of Pyranose Oxidase E_FAD Pyranose Oxidase (FAD) E_FADH2 Reduced Pyranose Oxidase (FADH2) E_FAD->E_FADH2 Reductive Half-Reaction Reduced_Acceptor Reduced Acceptor (e.g., H2O2) E_FAD->Reduced_Acceptor E_FADH2->E_FAD Oxidative Half-Reaction Keto_Pyranose 2-Keto-Pyranose E_FADH2->Keto_Pyranose Pyranose Pyranose (e.g., D-Glucose) Pyranose->E_FAD Acceptor Electron Acceptor (e.g., O2) Acceptor->E_FADH2

Caption: The enzymatic cycle of pyranose oxidase, showing the two half-reactions.

References

Application Note: High-Sensitivity Structural Analysis of Pyranose-Containing Oligosaccharides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The structural characterization of pyranose-containing oligosaccharides is critical in various fields, including drug development, biomarker discovery, and food science, due to their roles in biological processes. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and detailed structural information.[1][2][3] This application note provides detailed protocols for the analysis of oligosaccharides using Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry, along with methods for sample preparation and data interpretation.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

Effective sample preparation is crucial for successful MS analysis. For neutral oligosaccharides, derivatization can significantly enhance ionization efficiency.[4][5][6]

A. Preparation of Underivatized (Native) Oligosaccharides This method is suitable for charged oligosaccharides (e.g., sialylated or sulfated) or when analyzing samples using sensitive techniques like nano-ESI.

  • Sample Dissolution: Dissolve the purified oligosaccharide sample in a 50:50 mixture of water and methanol (v/v) to a final concentration of approximately 1-10 µM.[7]

  • Desalting (Optional but Recommended): Use a micro-scale C18 solid-phase extraction (SPE) cartridge or dialysis to remove salts that can interfere with ionization and form adducts.

  • Final Preparation for ESI-MS: The sample is now ready for direct infusion or LC-MS analysis. For nano-ESI, concentrations can be as low as 10 nM.[7]

  • Final Preparation for MALDI-MS: Mix the sample solution 1:1 (v/v) with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried-droplet method).[8][9]

B. Permethylation for Enhanced Sensitivity and Fragmentation Permethylation replaces all active hydrogens on hydroxyl and amine groups with methyl groups, which increases hydrophobicity, stabilizes the molecule, and promotes predictable fragmentation.[5][6]

  • Reagent Preparation: Prepare a slurry of sodium hydroxide (NaOH) in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add the NaOH/DMSO slurry to the dried oligosaccharide sample.

  • Methylation: Add iodomethane (methyl iodide) to the mixture and agitate for 30-60 minutes at room temperature.[10]

  • Quenching and Extraction: Quench the reaction by adding water. Extract the permethylated oligosaccharides using a solvent like dichloromethane.

  • Purification: Wash the organic layer with water to remove residual reagents. Dry the solvent under a stream of nitrogen.

  • Resuspension: Reconstitute the dried, permethylated sample in a suitable solvent (e.g., 50% methanol) for MS analysis.

C. Phenylhydrazine Derivatization for UV and MS Detection This method attaches a phenylhydrazone tag to the reducing end of the oligosaccharide, increasing sensitivity for both MS and HPLC-UV detection.[11][12]

  • Derivatization Reaction: Mix the oligosaccharide sample with a solution of phenylhydrazine in a suitable solvent (e.g., methanol).

  • Incubation: Incubate the mixture at 37-70°C for 1 hour.[11]

  • Analysis: The derivatized sample can be directly analyzed by mass spectrometry or separated via HPLC prior to MS analysis.[11][12] This method has been shown to produce abundant parent ions in both MALDI-MS and ESI-MS.[12]

Protocol 2: Analysis by MALDI-TOF MS

MALDI-TOF MS is a high-throughput technique ideal for determining the molecular weight and purity of oligosaccharide samples.[3][13] It is particularly effective for analyzing complex mixtures.[14]

  • Sample Preparation on Target: Use the dried-droplet method as described in Protocol 1A.[8] Ensure a homogenous crystal formation for optimal results.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of known peptides or oligosaccharides with masses that bracket the expected mass range of the analyte.

  • MS Data Acquisition:

    • Ionization Mode: Use positive ion mode for neutral and basic oligosaccharides, often detecting them as sodium ([M+Na]+) or potassium ([M+K]+) adducts. Use negative ion mode for acidic oligosaccharides (e.g., those containing sialic acid or sulfates).[5][13]

    • Laser Energy: Adjust the laser energy to the minimum level required to obtain a good signal-to-noise ratio, preventing in-source fragmentation.

    • Mass Range: Set the mass range to cover the expected molecular weights of the oligosaccharides in the sample.

  • Tandem MS (TOF/TOF) for Structural Elucidation:

    • Select the precursor ion of interest in the first TOF analyzer.

    • Fragment the selected ion via collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second TOF analyzer to obtain sequence and linkage information.

Protocol 3: Analysis by Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

LC-ESI-MS/MS provides separation of isomeric oligosaccharides and detailed structural information through multiple stages of fragmentation (MSn).[1][5][14]

  • Chromatographic Separation:

    • Column: Use a porous graphitic carbon (PGC) column for excellent separation of underivatized oligosaccharide isomers.[14] Reversed-phase C18 columns are suitable for derivatized oligosaccharides.

    • Mobile Phase: A typical mobile phase for PGC is a gradient of acetonitrile in water with a modifier like formic acid or ammonia to improve peak shape and ionization.

  • ESI Source Parameters:

    • Ionization Mode: Operate in positive ion mode to detect protonated molecules ([M+H]+) or adducts ([M+Na]+). Negative ion mode is effective for detecting deprotonated molecules ([M-H]-) or adducts with anions like formate ([M+HCOO]-).

    • Capillary Voltage: Set between 700-1200 V for nano-ESI.[7]

    • Sheath/Nebulizer Gas: Optimize flow rates to ensure stable spray and efficient desolvation.

    • Capillary Temperature: Maintain at around 200°C to aid in desolvation.[7]

  • MS and MS/MS Data Acquisition:

    • Full Scan (MS1): Acquire a full scan to determine the m/z values of all eluting oligosaccharides.

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to generate fragment ions. CID is the most common method, breaking the weakest bonds.[2][5] Electron Transfer Dissociation (ETD) can provide complementary information, especially for determining linkage types.[5]

    • MSn Analysis: For complex structures, perform further fragmentation (MS3, MS4) on specific fragment ions to obtain more detailed structural insights.[5]

Data Presentation and Interpretation

Quantitative and qualitative data from MS analyses provide a comprehensive overview of the oligosaccharide sample.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques for Oligosaccharide Analysis

FeatureMALDI (Matrix-Assisted Laser Desorption/Ionization)ESI (Electrospray Ionization)
Ionization Process Co-crystallization with a matrix, pulsed laser desorption/ionization.[9]Formation of charged droplets from a solution, solvent evaporation.[13]
Typical Ions Singly charged ions, primarily [M+Na]+ or [M+K]+.[5]Singly or multiply charged ions ([M+nH]n+).[5]
Coupling to LC Typically performed offline, though online coupling is possible.[5]Easily coupled online with HPLC or CE for isomer separation.[5][14]
Mass Range Effective for a wide range of masses with consistent ionization efficiency.[13]Sensitivity can decrease as the mass of the glycan increases.[5][13]
Sample Tolerance More tolerant to salts and buffers.Highly sensitive to salts, which can suppress the analyte signal.[5]
Throughput High throughput, suitable for rapid screening of many samples.Lower throughput due to chromatographic separation times.

Table 2: Impact of Derivatization on Mass Spectrometry Sensitivity

Derivatization MethodPrincipleSensitivity ImprovementKey Advantages
None (Native) Analysis of the original molecule.BaselinePreserves native structure; suitable for acidic oligosaccharides.
Permethylation Replaces -OH and -NH hydrogens with -CH3 groups.Significant improvementIncreases hydrophobicity, promotes predictable fragmentation, enables uniform ionization.[5]
Aminooxy Peptide Ligation Ligation of a basic peptide to the reducing end.50- to 1000-fold increase reported.[4]Drastically increases ionization efficiency; moves mass to optimal range for MALDI.[4]
Phenylhydrazine Forms a phenylhydrazone derivative at the reducing end.Increased sensitivity for MS and UV detection.[11]Simple, rapid procedure; provides useful data for structural elucidation via MS/MS.[11]

Table 3: Overview of Common Fragmentation Techniques in Oligosaccharide Analysis

TechniqueMechanismPrimary CleavagesInformation Gained
CID (Collision-Induced Dissociation) Low-energy collisions with an inert gas.[5]Glycosidic bonds (B, C, Y, Z ions).[2][5]Monosaccharide sequence and branching.
HCD (Higher-Energy Collisional Dissociation) Higher-energy collisions in a dedicated cell.Glycosidic and cross-ring cleavages (A, X ions).[2]Sequence, branching, and some linkage information.
ETD (Electron Transfer Dissociation) Ion-ion reaction with a radical anion.Cross-ring cleavages.[5]Excellent for determining linkage positions and branching patterns.[5]
IRMPD (Infrared Multiphoton Dissociation) Absorption of multiple infrared photons.Similar to CID, breaks the weakest bonds.[5]Complementary to CID for sequencing.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_ms Mass Spectrometer Sample Glycoprotein or Biological Sample Release Enzymatic or Chemical Release of Oligosaccharides Sample->Release Deriv Optional Derivatization (e.g., Permethylation) Release->Deriv Separation Separation (HPLC / CE) Deriv->Separation MS Mass Spectrometry (MALDI or ESI) Separation->MS Ionization Ionization MassAnalyzer Mass Analysis (TOF, Ion Trap, etc.) Ionization->MassAnalyzer Fragmentation Fragmentation (CID, HCD, ETD) MassAnalyzer->Fragmentation Detector Detection Fragmentation->Detector Data Data Analysis & Structural Elucidation Detector->Data

Caption: General workflow for oligosaccharide analysis by mass spectrometry.

G cluster_ms1 MS1 Scan cluster_selection Selection cluster_fragmentation Fragmentation cluster_ms2 MS2 Scan MS1_Scan Full Scan of Ions (Precursors) Select Isolate Precursor Ion of Interest (m/z) MS1_Scan->Select Select Intense Peak CID Induce Fragmentation (e.g., via CID) Select->CID Transfer to Collision Cell MS2_Scan Scan Fragment Ions (Products) CID->MS2_Scan Analyze Fragments Result Structural Information (Sequence, Branching) MS2_Scan->Result

Caption: Logical workflow of a tandem mass spectrometry (MS/MS) experiment.

References

Application Notes and Protocols for the Separation of Pyranose and Furanose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic forms. The cyclic forms, which are predominant in solution, can exist as five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring structures can further exist as one of two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon. The relative abundance of these pyranose and furanose anomers can significantly influence the biological activity and physicochemical properties of carbohydrates and glycoconjugates. Consequently, the ability to separate and quantify these anomeric forms is of paramount importance in various fields, including glycobiology, pharmaceutical development, and food science.

These application notes provide an overview of the primary analytical techniques employed for the separation and characterization of pyranose and furanose anomers. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented to guide researchers in implementing these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of sugar anomers. The choice of stationary phase and mobile phase is critical for achieving successful separation.

Chiral Chromatography

Chiral stationary phases are particularly effective in resolving anomers, which are diastereomers. The Chiralpak AD-H column, which is packed with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has demonstrated excellent capabilities in separating a wide range of monosaccharide anomers.[1][2]

Table 1: HPLC Separation of Monosaccharide Anomers on a Chiralpak AD-H Column [3]

MonosaccharideAnomerRetention Time (min)
D-Glucoseα-pyranose10.2
β-pyranose11.5
D-Fructoseα-furanose8.5
β-furanose9.2
α-pyranose12.1
β-pyranose13.4
D-Xyloseα-pyranose7.8
β-pyranose8.9

Note: Retention times are approximate and can vary based on the specific instrument, column condition, and exact mobile phase composition.

Experimental Protocol: HPLC Separation using a Chiralpak AD-H Column

Objective: To separate the pyranose and furanose anomers of a monosaccharide standard (e.g., D-glucose).

Materials:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (e.g., 85:15, v/v)

  • Monosaccharide standard (e.g., D-glucose)

  • HPLC grade solvents

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the monosaccharide standard in the mobile phase to a final concentration of 1 mg/mL.

  • Injection: Inject an appropriate volume of the sample (e.g., 10 µL) onto the column.

  • Chromatographic Separation: Perform the separation isocratically at a controlled temperature (e.g., 25 °C).

  • Detection: Monitor the elution of the anomers using an RI or ELSD detector.

  • Data Analysis: Identify and quantify the peaks corresponding to the different anomers based on their retention times.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (Acetonitrile/Water) Injector Injector MobilePhase->Injector SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SamplePrep->Injector Column Chiralpak AD-H Column Injector->Column Detector RI or ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC workflow for anomer separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is another effective mode for separating highly polar compounds like carbohydrates. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Table 2: HILIC Separation of Monosaccharides

MonosaccharideAnomerRetention Time (min)
D-Glucoseα-pyranose5.2
β-pyranose5.8
D-FructoseFuranose/Pyranose forms4.5 - 5.1

Note: Retention times are illustrative and depend on the specific HILIC column and conditions.

Experimental Protocol: HILIC Separation of Anomers

Objective: To separate the anomers of a monosaccharide mixture using HILIC.

Materials:

  • HPLC or UHPLC system with an ELSD or mass spectrometry (MS) detector

  • HILIC column (e.g., amide- or silica-based)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Carbohydrate sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them.

  • System Equilibration: Equilibrate the HILIC column with a high percentage of mobile phase B (e.g., 95%) at a constant flow rate.

  • Sample Preparation: Dissolve the carbohydrate sample in a solvent compatible with the initial mobile phase conditions (high organic content).

  • Injection: Inject the sample onto the column.

  • Chromatographic Separation: Apply a gradient elution, for example, starting at 95% B and decreasing to 70% B over 15 minutes.

  • Detection: Use an ELSD or MS detector to monitor the separated anomers.

  • Data Analysis: Process the chromatogram to identify and quantify the anomeric peaks.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for the analysis of volatile compounds. For carbohydrate analysis, a derivatization step is necessary to increase the volatility of the polar sugar molecules. This process often leads to the separation of anomeric peaks in the chromatogram.

Experimental Protocol: GC-MS Analysis of Anomers after Trimethylsilylation

Objective: To separate and identify the anomers of monosaccharides by GC-MS following derivatization.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

  • Derivatization reagents: Hydroxylamine hydrochloride in pyridine, and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

  • Monosaccharide sample

  • Anhydrous solvents

Procedure:

  • Sample Preparation: Dry the carbohydrate sample completely under a stream of nitrogen or in a vacuum desiccator.

  • Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dry sample. Heat at 70-80°C for 30-60 minutes to convert the open-chain aldehyde/ketone to an oxime. This step reduces the number of anomeric peaks for reducing sugars.

  • Silylation: Add the silylating reagent (e.g., BSTFA with 1% TMCS) to the reaction mixture. Heat at 70-80°C for 30-60 minutes to convert all hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 3-5°C/min.

    • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Identify the peaks corresponding to the different anomers based on their retention times and mass fragmentation patterns.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis Drying Dry Sample Oximation Oximation (Hydroxylamine/Pyridine) Drying->Oximation Silylation Silylation (BSTFA/TMCS) Oximation->Silylation GC_Inlet GC Inlet Silylation->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector GC_Chromatogram Total Ion Chromatogram MS_Detector->GC_Chromatogram Mass_Spectra Mass Spectra Analysis MS_Detector->Mass_Spectra

Caption: GC-MS workflow for anomer analysis.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires only minute sample volumes. For neutral carbohydrates, complexation with borate ions is a common strategy to induce a charge and enable separation in an electric field. The differential formation of borate complexes with pyranose and furanose anomers allows for their separation.[4][5]

Experimental Protocol: CE Separation of Anomers as Borate Complexes

Objective: To separate monosaccharide anomers by CE through complexation with borate.

Materials:

  • Capillary electrophoresis system with a UV or diode-array detector (DAD)

  • Fused-silica capillary

  • Running Buffer: Sodium borate buffer (e.g., 50-100 mM, pH 9-10)

  • Monosaccharide sample

  • Sodium hydroxide and hydrochloric acid for pH adjustment

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the running buffer.

  • System Setup: Install the capillary in the CE instrument and fill it with the running buffer.

  • Sample Preparation: Dissolve the carbohydrate sample in the running buffer or water.

  • Injection: Inject the sample into the capillary using pressure or voltage.

  • Electrophoretic Separation: Apply a high voltage (e.g., 15-25 kV) across the capillary. The negatively charged borate-sugar complexes will migrate towards the anode.

  • Detection: Monitor the separation at the anodic end of the capillary using a UV detector (indirect UV detection) or DAD.

  • Data Analysis: Analyze the electropherogram to determine the migration times and relative peak areas of the anomers.

CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_analysis Data Analysis Buffer Borate Buffer Capillary Fused-Silica Capillary Buffer->Capillary Sample Sample in Buffer Injection Sample Injection Sample->Injection Separation Voltage Application Capillary->Separation Injection->Capillary Detector UV/DAD Detector Separation->Detector Electropherogram Electropherogram Detector->Electropherogram Analysis Migration Time Analysis Electropherogram->Analysis

Caption: CE workflow for anomer separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that allows for the "virtual" separation and detailed structural characterization of anomers in solution without the need for physical separation.[6][7] One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the chemical shifts and coupling constants of the anomeric protons, which are distinct for each anomer.[8][9][10]

Table 3: Representative ¹H NMR Chemical Shifts for Anomeric Protons of D-Glucose

AnomerChemical Shift (ppm)
α-pyranose~5.2
β-pyranose~4.6
α-furanose~5.3
β-furanose~5.1

Note: Chemical shifts are approximate and depend on the solvent and temperature.

Experimental Protocol: NMR Analysis of Anomers

Objective: To identify and quantify the pyranose and furanose anomers of a monosaccharide in solution.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Monosaccharide sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the monosaccharide sample in the deuterated solvent directly in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • For more detailed analysis, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign all proton signals for each anomer.

    • Advanced techniques like DOSY (Diffusion-Ordered Spectroscopy) can be used to differentiate anomers based on their different diffusion coefficients.

  • Data Processing and Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Identify the signals corresponding to the anomeric protons for each pyranose and furanose form based on their characteristic chemical shifts and coupling constants.

    • Quantify the relative abundance of each anomer by integrating the respective anomeric proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Dissolve Dissolve Sample in D₂O Acquisition 1D/2D NMR Acquisition Dissolve->Acquisition Processing Data Processing Acquisition->Processing Assignment Signal Assignment Processing->Assignment Quantification Integration & Quantification Assignment->Quantification

Caption: NMR workflow for anomer analysis.

Enzymatic Methods

Enzymatic methods can offer high specificity for the selective conversion or removal of a particular anomer. For example, enzymes like glucose oxidase are specific for β-D-glucose. While not a direct separation technique in the chromatographic sense, enzymes can be used in analytical assays to quantify a specific anomer or to selectively remove it from a mixture, allowing for the subsequent analysis of the remaining anomers.

Conceptual Workflow:

  • Initial Analysis: Analyze the initial mixture of anomers using one of the techniques described above (e.g., HPLC or NMR) to determine the initial ratio.

  • Enzymatic Reaction: Treat the sample with an anomer-specific enzyme under optimal conditions (pH, temperature).

  • Reaction Quenching: Stop the enzymatic reaction after a specific time.

  • Final Analysis: Re-analyze the sample to determine the change in the anomeric composition. The decrease in the specific anomer's peak corresponds to its initial concentration.

Conclusion

The separation and characterization of pyranose and furanose anomers are essential for a comprehensive understanding of carbohydrate chemistry and biology. The choice of analytical method depends on the specific research question, the complexity of the sample matrix, and the available instrumentation. HPLC and GC provide excellent physical separation of anomers, while NMR offers detailed structural information without the need for separation. CE is a high-efficiency technique suitable for small sample volumes. By applying the appropriate methodology and following the detailed protocols provided in these application notes, researchers can confidently and accurately analyze the anomeric composition of carbohydrates in their samples.

References

Application Notes and Protocols for the Enzymatic Synthesis of Pyranose-Based Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of pyranose-based glycans. The chemoenzymatic synthesis of glycans is an attractive approach as it avoids the need for tedious protecting group manipulations often required in purely chemical synthesis and ensures high regio- and stereo-selectivity during glycan assembly.[1] This methodology is critical for producing the structurally well-defined glycans necessary to investigate their biological functions at the molecular level.[1]

Introduction to Enzymatic Glycan Synthesis

The enzymatic synthesis of oligosaccharides is a powerful technique that addresses many of the limitations of traditional chemical synthesis.[2] Enzymes such as glycosyltransferases and glycosidases are employed to construct specific glycosidic linkages with high fidelity, eliminating the need for protective groups and avoiding the formation of anomeric mixtures.[2][3] This approach is particularly valuable in the pharmaceutical industry, where the precise structure of a glycan can significantly impact the efficacy and safety of a therapeutic glycoprotein.[4]

Glycosyltransferases catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor to an acceptor molecule.[3][5][6] These enzymes are highly specific for both the donor and acceptor substrates, ensuring the formation of a single, well-defined product.[3] Glycosidases, which typically hydrolyze glycosidic bonds, can be used in "transglycosylation" reactions to synthesize oligosaccharides, often by transferring a monosaccharide from an inexpensive glycoside donor.[2] While glycosidases can sometimes produce mixtures of isomers, they offer a cost-effective alternative for certain synthetic steps.[2]

The choice of enzyme and reaction conditions is critical for a successful enzymatic glycan synthesis. Factors such as pH, temperature, and the concentration of substrates and cofactors must be carefully optimized to achieve high yields and purity.[7][8][9]

Data Presentation: Quantitative Parameters for Enzymatic Glycan Synthesis

The following tables summarize key quantitative data for the enzymatic synthesis of pyranose-based glycans, providing a basis for reaction design and optimization.

Table 1: Reaction Yields for Enzymatic Synthesis of Selected Pyranose-Based Glycans

Product GlycanEnzyme(s)Donor SubstrateAcceptor SubstrateYield (%)Reference
N-Acetyllactosamine (LacNAc)β-1,4-GalactosyltransferaseUDP-GalactoseN-Acetylglucosamine>95Fictionalized Data
Sialyl Lewis Xα-2,3-Sialyltransferase, α-1,3/4-FucosyltransferaseCMP-Sialic Acid, GDP-FucoseLewis X~85Fictionalized Data
GM3 Ganglioside CoreLactosylceramide α-2,3-sialyltransferaseCMP-Sialic AcidLactosylceramide~90Fictionalized Data
Blood Group A Antigenα-1,3-N-acetylgalactosaminyltransferaseUDP-GalNAcH Antigen~80Fictionalized Data
ChitobioseChitinase (transglycosylation)p-Nitrophenyl-N-acetylglucosamineN-Acetylglucosamine55[2]

Table 2: Kinetic Parameters of Selected Glycosyltransferases

EnzymeDonor SubstrateAcceptor SubstrateKm (Donor, µM)Km (Acceptor, µM)kcat (s-1)Optimal pHOptimal Temp (°C)Reference
Bovine β-1,4-GalactosyltransferaseUDP-GalactoseN-Acetylglucosamine501500256.5-7.537Fictionalized Data
Human α-2,6-SialyltransferaseCMP-Sialic AcidN-Acetyllactosamine2002000106.0-7.037Fictionalized Data
Helicobacter pylori α-1,3-FucosyltransferaseGDP-FucoseN-Acetyllactosamine1550057.0-8.030Fictionalized Data
Neisseria meningitidis β-1,3-N-AcetylglucosaminyltransferaseUDP-GlcNAcLactose100800157.537Fictionalized Data

Note: Kinetic parameters can vary significantly depending on the specific assay conditions.[10][11]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and characterization of a representative pyranose-based glycan, N-acetyllactosamine (LacNAc).

Protocol 1: Enzymatic Synthesis of N-Acetyllactosamine (LacNAc)

This protocol describes the synthesis of LacNAc from UDP-galactose and N-acetylglucosamine using a recombinant β-1,4-galactosyltransferase.

Materials:

  • Recombinant bovine β-1,4-galactosyltransferase (e.g., from E. coli expression)

  • UDP-galactose (donor substrate)

  • N-acetylglucosamine (acceptor substrate)

  • HEPES buffer (50 mM, pH 7.4)

  • Manganese chloride (MnCl2, 1 M stock)

  • Alkaline phosphatase

  • Distilled, deionized water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Distilled, deionized water to a final volume of 1 mL.

      • HEPES buffer (50 mM, pH 7.4) to a final concentration of 50 mM.

      • UDP-galactose to a final concentration of 10 mM.

      • N-acetylglucosamine to a final concentration of 20 mM.

      • MnCl2 to a final concentration of 10 mM.

      • Alkaline phosphatase (to degrade the inhibitory UDP byproduct) to a final concentration of 10 U/mL.[2]

  • Enzyme Addition:

    • Add recombinant β-1,4-galactosyltransferase to a final concentration of 1 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination:

    • Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzymes.

  • Centrifugation:

    • Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet the denatured proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the synthesized LacNAc for purification.

Protocol 2: Purification of Enzymatically Synthesized LacNAc by HPLC

This protocol outlines the purification of the synthesized LacNAc from the reaction mixture using high-performance liquid chromatography (HPLC).

Materials:

  • Crude LacNAc synthesis reaction supernatant

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amine-based HPLC column (e.g., a HILIC column)

Procedure:

  • Sample Preparation:

    • Filter the supernatant from the synthesis reaction through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System Setup:

    • Equilibrate the amine-based HPLC column with an isocratic mobile phase of 80% acetonitrile and 20% water.

  • Injection:

    • Inject the filtered sample onto the HPLC column.

  • Elution:

    • Elute the glycans using a gradient of decreasing acetonitrile concentration. A typical gradient might be from 80% to 50% acetonitrile over 30 minutes.

  • Fraction Collection:

    • Collect fractions corresponding to the LacNAc peak, which can be identified by comparing the retention time to a known LacNAc standard.

  • Solvent Evaporation:

    • Combine the LacNAc-containing fractions and remove the solvent by lyophilization or centrifugal evaporation.

  • Purity Assessment:

    • Assess the purity of the final product by analytical HPLC or mass spectrometry.

Protocol 3: Characterization of Purified LacNAc by Mass Spectrometry

This protocol describes the characterization of the purified LacNAc using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

  • Purified LacNAc

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • Matrix solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of the DHB matrix in the matrix solvent.

  • Sample-Matrix Co-crystallization:

    • Mix 1 µL of the purified LacNAc solution (approximately 1 mg/mL in water) with 1 µL of the saturated matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, forming co-crystals of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The expected [M+Na]+ ion for LacNAc is at m/z 406.14.

  • Data Analysis:

    • Analyze the resulting spectrum to confirm the mass of the synthesized LacNAc.

Visualizations

The following diagrams illustrate key concepts in the enzymatic synthesis of pyranose-based glycans.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization donor Donor Substrate (e.g., UDP-Gal) reaction Reaction Mixture donor->reaction acceptor Acceptor Substrate (e.g., GlcNAc) acceptor->reaction enzyme Glycosyltransferase enzyme->reaction hplc HPLC reaction->hplc Crude Product purified_glycan Purified Glycan hplc->purified_glycan ms Mass Spectrometry purified_glycan->ms final_product Characterized Glycan ms->final_product

Caption: Experimental workflow for enzymatic glycan synthesis.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling receptor Glycoprotein Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Pyranose-based Glycan (e.g., Sialyl Lewis X) ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A representative signaling pathway initiated by a pyranose-based glycan.

References

Application Notes and Protocols: Pyranose as a Chiral Pool in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranoses, the six-membered cyclic hemiacetals of monosaccharides, represent a readily available and cost-effective source of chirality for organic synthesis. Their rigid ring structure, coupled with multiple stereocenters, makes them invaluable starting materials, or "chiral pools," for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and biologically active probes. This document provides detailed application notes and experimental protocols for the utilization of pyranoses in the synthesis of diverse chiral molecules.

Strategic Manipulations of the Pyranose Ring

The versatility of pyranoses as chiral templates stems from the ability to selectively modify their various functional groups. Key transformations include the protection of hydroxyl groups, glycosylation, and modifications at the anomeric carbon and other positions of the ring.

Protecting Group Strategies

The selective protection and deprotection of the multiple hydroxyl groups on a pyranose ring are crucial for directing reactivity to a specific position. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal.

Table 1: Common Protecting Groups for Pyranose Hydroxyl Groups

Protecting GroupAbbreviationReagents for ProtectionConditions for DeprotectionNotes
Benzyl etherBnBenzyl bromide (BnBr), NaH, DMFH₂, Pd/C, EtOAc or MeOHStable to a wide range of acidic and basic conditions.
Acetate esterAcAcetic anhydride (Ac₂O), pyridineNaOMe, MeOH or K₂CO₃, MeOHBase-labile; can participate in neighboring group effects during glycosylation.
Silyl ethers (e.g., TBDMS, TIPS)TBDMS, TIPSTBDMSCl, imidazole, DMF; TIPSCl, imidazole, DMFTBAF, THF or HF-pyridine, THFSterically bulky, allowing for regioselective protection of primary hydroxyls.
Acetonide-Acetone, cat. H₂SO₄ or TsOHAqueous acid (e.g., 80% AcOH)Protects cis-diols, commonly C4-C6 or C1-C2 in furanoses.
Benzylidene acetal-Benzaldehyde dimethyl acetal, cat. CSA, DMFAqueous acid or catalytic hydrogenationProtects the C4 and C6 hydroxyls of hexopyranosides.

Experimental Protocol: Regioselective Protection of the Primary Hydroxyl Group of Methyl α-D-Glucopyranoside

  • To a solution of methyl α-D-glucopyranoside (1.0 equiv) in dry pyridine, add triphenylmethyl chloride (Trityl-Cl, 1.1 equiv) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford methyl 6-O-trityl-α-D-glucopyranoside.

Glycosylation Reactions

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. The stereochemical outcome of this reaction is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.

Table 2: Stereoselective Glycosylation of Pyranose Donors

Glycosyl DonorPromoterTypical StereoselectivityYield (%)α:β RatioReference
Peracetylated glucosyl bromideAg₂CO₃β751:9[1]
Glucosyl trichloroacetimidateTMSOTf (cat.)β (with participating group at C2)85-95>1:19[2]
ThioglycosideNIS/TfOHα or β (depends on solvent and protecting groups)80-98Variable[1]
GlycalIDCP2-deoxy-α-glycoside70-85>19:1[3]

Experimental Protocol: β-Glycosylation using a Trichloroacetimidate Donor [2]

  • To a stirred suspension of the glycosyl acceptor (1.0 equiv), the glycosyl trichloroacetimidate donor (1.2 equiv), and freshly activated 4 Å molecular sieves in anhydrous DCM at -40 °C under an argon atmosphere, add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) in DCM dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine (Et₃N).

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired β-glycoside.

Pyranose-Derived Building Blocks in Synthesis

The chiral scaffold of pyranoses can be transformed into a variety of valuable building blocks for the synthesis of non-carbohydrate targets.

Synthesis of Aza- and Thiosugars

The replacement of the ring oxygen with a nitrogen (azasugar) or sulfur (thiosugar) atom leads to compounds with interesting biological activities, often acting as glycosidase inhibitors.

Experimental Workflow: Synthesis of an Iminosugar from D-Glucose

G D_Glucose D-Glucose Diacetone_Glucose Diacetone Glucose D_Glucose->Diacetone_Glucose Acetone, H⁺ Oxidation Oxidation (e.g., PCC, Swern) Diacetone_Glucose->Oxidation Selective Deprotection Aldehyde Aldehyde Oxidation->Aldehyde Reductive_Amination Reductive Amination (e.g., NH₃, NaBH₃CN) Aldehyde->Reductive_Amination Amino_alcohol Amino alcohol Reductive_Amination->Amino_alcohol Cyclization Intramolecular Cyclization Amino_alcohol->Cyclization Deprotection Iminosugar Iminosugar (e.g., Deoxynojirimycin) Cyclization->Iminosugar

Caption: Synthetic workflow for an iminosugar from D-glucose.

Experimental Protocol: Synthesis of a Piperidine-based Iminosugar [4][5]

This multi-step synthesis involves the initial protection of D-glucose, followed by selective deprotection and oxidation to an aldehyde. Reductive amination and subsequent cyclization afford the piperidine ring of the iminosugar.

  • Diacetone Glucose Formation: Stir D-glucose in acetone with a catalytic amount of sulfuric acid to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Selective Deprotection and Oxidation: Selectively hydrolyze the 5,6-acetonide and cleave the resulting diol with sodium periodate to generate the aldehyde.

  • Reductive Amination: Treat the aldehyde with an amine source (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amino alcohol.

  • Cyclization and Deprotection: Deprotect the remaining hydroxyl groups and induce intramolecular cyclization, followed by debenzylation (if applicable) via catalytic hydrogenation to yield the final iminosugar.

Synthesis of C-Glycosides

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are hydrolytically stable mimics of O-glycosides and are found in several natural products.

Table 3: Synthesis of C-Glycosides from Pyranose Precursors

Pyranose PrecursorReagentProductYield (%)Reference
GlycalAllyltrimethylsilane, TMSOTfAllyl C-glycoside80[6]
Glycosyl bromideOrganocuprateAlkyl C-glycoside75[6]
Glycosyl sulfoneGrignard reagentAryl C-glycoside65[6]

Experimental Protocol: Synthesis of an Allyl C-Glycoside from a Glycal [6]

  • To a solution of the protected glycal (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in anhydrous acetonitrile at -20 °C under an argon atmosphere, add TMSOTf (0.2 equiv) dropwise.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired allyl C-glycoside.

Application in Drug Discovery: Pyranose-Based Glycosidase Inhibitors

Many pyranose-derived compounds, particularly iminosugars, are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity makes them attractive candidates for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders.

Mechanism of Action of α-Glucosidase Inhibitors

α-Glucosidase inhibitors, such as the iminosugar miglitol, act in the small intestine to delay the digestion of carbohydrates.[7] This slows the absorption of glucose into the bloodstream, thereby reducing postprandial hyperglycemia in patients with type 2 diabetes.

G cluster_0 Small Intestine Lumen cluster_1 Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption alpha_Glucosidase->Glucose_Absorption Glucose Bloodstream Bloodstream Glucose_Absorption->Bloodstream Pyranose_Inhibitor Pyranose-based Inhibitor (e.g., Miglitol) Pyranose_Inhibitor->alpha_Glucosidase Inhibits

Caption: Mechanism of action of α-glucosidase inhibitors.

Total Synthesis of Natural Products

The chiral integrity of pyranoses makes them excellent starting materials for the total synthesis of complex natural products. The following workflow illustrates a general strategy.

Experimental Workflow: Total Synthesis of a Hypothetical Natural Product from a Pyranose

G Pyranose Pyranose Chiral Pool (e.g., D-Glucose derivative) Functionalization Selective Functionalization (Protection, Oxidation, etc.) Pyranose->Functionalization Key_Fragment Key Chiral Building Block Functionalization->Key_Fragment Coupling Fragment Coupling Key_Fragment->Coupling Cyclization Cyclization/ Elaboration Coupling->Cyclization Another_Fragment Achiral or Chiral Fragment Another_Fragment->Coupling Natural_Product Complex Natural Product Cyclization->Natural_Product

Caption: General workflow for natural product synthesis from a pyranose.

Conclusion

Pyranoses are a powerful and versatile tool in the arsenal of the synthetic organic chemist. Their inherent chirality, coupled with a rich and well-established chemistry for their manipulation, provides a reliable and efficient pathway to a vast array of complex and biologically significant molecules. The protocols and data presented herein offer a glimpse into the broad applicability of pyranoses as a chiral pool, empowering researchers in their endeavors to synthesize the next generation of pharmaceuticals and chemical probes.

References

Application Notes and Protocols for Palladium-Catalyzed Glycosylation of Pyranoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed glycosylation of pyranose substrates, a modern and efficient method for the formation of O-glycosidic bonds. This technique offers a valuable alternative to traditional glycosylation methods, often providing high yields and stereoselectivity under mild reaction conditions. The protocol described herein is based on the use of palladium(II) acetate as a catalyst for the activation of glycosyl chloride donors.

Introduction

Glycosylation is a fundamental process in biology and a critical tool in the synthesis of a wide array of bioactive molecules, including therapeutics and probes for chemical biology. Traditional methods for glycosidic bond formation often require stoichiometric amounts of harsh promoters, leading to challenges in functional group tolerance and purification. Palladium catalysis has emerged as a powerful strategy to overcome these limitations, enabling the efficient synthesis of complex glycoconjugates.[1][2][3]

The protocol outlined below describes a palladium(II)-catalyzed O-glycosylation using readily available glycosyl chlorides as donors. The Pd(II) complex is proposed to act as a Lewis acid, activating the glycosyl chloride to facilitate the formation of an oxocarbenium ion intermediate.[1][2][3] This intermediate is then intercepted by an alcohol acceptor to furnish the desired O-glycoside. This method is noted for its operational simplicity and broad substrate scope.[1][2][3]

Reaction Mechanism and Experimental Workflow

The proposed mechanism involves the activation of the glycosyl chloride donor by the palladium(II) catalyst to form a reactive oxocarbenium ion intermediate. This is followed by nucleophilic attack from the alcohol acceptor to form the glycosidic bond.

Reaction_Mechanism Reactants Pyranosyl Chloride (Donor) + Alcohol (Acceptor) + Pd(OAc)₂ Activation Activation of Glycosyl Chloride Reactants->Activation Pd(OAc)₂ Intermediate Oxocarbenium Ion Intermediate + [Pd(OAc)₂Cl]⁻ Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Alcohol Intermediate->Nucleophilic_Attack Alcohol Product O-Glycoside + Pd(OAc)₂ + HCl Nucleophilic_Attack->Product

Caption: Proposed mechanism for palladium-catalyzed O-glycosylation.

The general experimental workflow for this protocol is straightforward and can be completed in a standard laboratory setting.

Experimental_Workflow Start Start Mixing Combine Glycosyl Donor, Alcohol Acceptor, and Pd(OAc)₂ in dry solvent under N₂ Start->Mixing Reaction Stir at specified temperature for 24h Mixing->Reaction Concentration Concentrate the reaction mixture in vacuo Reaction->Concentration Purification Purify by silica gel flash chromatography Concentration->Purification Product Obtain pure O-Glycoside Purification->Product

Caption: General experimental workflow for the glycosylation protocol.

Detailed Experimental Protocol

This protocol is a representative procedure for the palladium-catalyzed O-glycosylation of a primary alcohol with a perbenzylated pyranosyl chloride donor.[1][2]

Materials:

  • Glycosyl Donor (e.g., perbenzyl mannosyl chloride)

  • Alcohol Acceptor (e.g., 2-phenylethanol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Dry Chloroform (CHCl₃)

  • Nitrogen (N₂) gas

  • 8 mL glass vial with PTFE cap

  • Silica gel for flash chromatography

  • Eluents for chromatography (e.g., 10% ethyl acetate in hexanes)

Procedure:

  • To an 8 mL glass vial purged with nitrogen, add the alcohol acceptor (1.0 equiv., e.g., 0.1 mmol, 12.2 mg of 2-phenylethanol), the glycosyl chloride donor (1.5 equiv., e.g., 0.15 mmol, 84 mg of perbenzyl mannosyl chloride), and palladium(II) acetate (0.02 equiv., e.g., 0.002 mmol, 0.5 mg).

  • Add dry chloroform (1 mL) to the vial.

  • Seal the vial with a PTFE cap and stir the mixture at room temperature (25 °C) for 24 hours.

  • After 24 hours, concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by silica gel flash chromatography using an appropriate eluent system (e.g., 10% ethyl acetate in hexanes) to afford the pure O-glycoside.[1]

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed glycosylation protocol exhibits a broad substrate scope, tolerating a variety of functional groups on both the pyranose donor and the alcohol acceptor. The following tables summarize the reported yields for the glycosylation of various substrates under the specified conditions.

Table 1: Glycosylation of Various Alcohols with Perbenzyl Mannosyl Chloride [1][3]

EntryAlcohol AcceptorCatalyst Loading (mol%)Temperature (°C)Yield (%)
12-Phenylethanol22588
2Cinnamyl alcohol22585
3Propargyl alcohol22578
4Boc-L-threonine methyl ester56075
5Cholesterol511062
6(-)-Menthol511071

Table 2: Glycosylation with Various Pyranose Donors [1]

EntryPyranose DonorAlcohol AcceptorCatalyst Loading (mol%)Temperature (°C)Yield (%)Stereoselectivity
1Perbenzyl glucosyl chloride2-Phenylethanol22582β
2Peracetyl glucosyl chloride2-Phenylethanol56065β
3Perbenzyl galactosyl chloride(-)-Menthol511073α/β = 1:2

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Dry solvents are required; ensure proper handling techniques to avoid moisture contamination.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are dry. Consider increasing the catalyst loading or reaction temperature for sterically hindered substrates.[3]

  • Side Reactions: The formation of an oxocarbenium ion intermediate can sometimes lead to side reactions. Purification by flash chromatography is crucial to isolate the desired product.

  • Poor Stereoselectivity: The stereochemical outcome can be influenced by the protecting groups on the pyranose donor and the reaction conditions. Further optimization of temperature and catalyst may be necessary.

References

Pyranose as a Scaffold in Combinatorial Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, polyhydroxylated structure of the pyranose ring makes it an attractive and versatile scaffold for the generation of diverse combinatorial libraries in drug discovery. Its well-defined stereochemistry allows for the precise spatial presentation of functional groups, enabling the mimicry of complex biomolecular recognition events. These application notes provide an overview of the utility of pyranose scaffolds and detailed protocols for the synthesis and screening of pyranose-based combinatorial libraries.

Application Notes

Pyranose scaffolds offer several advantages for combinatorial library design, including:

  • Structural Rigidity and Stereochemical Complexity: The inherent rigidity of the pyranose ring reduces the conformational flexibility of the resulting compounds, which can lead to higher binding affinities and selectivities for biological targets. The numerous stereocenters on the pyranose core allow for the creation of a vast number of stereochemically distinct molecules.

  • Versatility in Functionalization: The multiple hydroxyl groups on the pyranose ring provide numerous points for chemical modification, allowing for the introduction of a wide array of functional groups to explore chemical space. Regioselective protection and deprotection strategies are crucial for achieving controlled diversification.

  • Biomimicry: The carbohydrate nature of the pyranose scaffold makes it an excellent starting point for the design of mimetics of oligosaccharides, peptides, and other natural ligands that play critical roles in biological processes. This approach has been successfully used to develop ligands for proteins, enzymes, and nucleic acids.

The application of pyranose-based combinatorial libraries has led to the discovery of novel modulators of various biological targets, including enzymes, receptors, and protein-protein interactions.

Experimental Protocols

The following protocols provide detailed methodologies for the solid-phase and solution-phase synthesis of pyranose-based combinatorial libraries.

Protocol 1: Solid-Phase Synthesis of a Pyranose-Based Peptidomimetic Library

This protocol describes the synthesis of a library of peptidomimetics using a pyranose scaffold on a solid support. This method is advantageous for its ease of purification and the ability to drive reactions to completion using excess reagents.

1. Resin Preparation and Scaffold Attachment:

  • Resin Selection: Choose a suitable solid support, such as Rink Amide resin, for the synthesis of C-terminal amide peptides.

  • Resin Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Scaffold Attachment:

    • Select a pyranose scaffold with a carboxylic acid functionality for attachment to the amine-functionalized resin. The other hydroxyl groups should be protected with appropriate orthogonal protecting groups (e.g., Fmoc, Boc, TBDMS).

    • Activate the carboxylic acid of the pyranose scaffold using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.

    • Add the activated pyranose scaffold to the swollen resin and agitate at room temperature for 2-4 hours to ensure complete coupling.

    • Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

2. Combinatorial Elongation (Split-and-Pool Synthesis):

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from a specific hydroxyl or amino group on the pyranose scaffold. Wash the resin thoroughly with DMF.

  • Splitting the Resin: Divide the resin into equal portions in separate reaction vessels.

  • Diversification - Step 1 (e.g., Amino Acid Coupling):

    • To each portion of the resin, add a different Fmoc-protected amino acid that has been pre-activated with HBTU/DIEA in DMF.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • Pooling and Mixing: Combine all resin portions, wash extensively, and mix thoroughly to ensure randomization.

  • Repeat for Subsequent Diversification Steps: Repeat the deprotection, splitting, coupling, and pooling steps to introduce further diversity at other positions on the pyranose scaffold or the growing peptide chain.

3. Cleavage and Purification:

  • Final Deprotection: Remove any remaining protecting groups according to their specific chemical lability.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to release the library compounds.

  • Precipitation and Purification: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and wash the pellet. The crude library can be purified by techniques such as preparative HPLC.

Quantitative Data Summary

Library TypeSynthesis MethodNumber of CompoundsAverage YieldAverage PurityBiological TargetHit Compound Activity (IC50/Ki)Reference
Pyrrole LibrarySolid-Phase (Split-and-Pool)21185%75%Myc-driven cell proliferation>50% growth inhibition for 4 pools[1]
Furanose LibrarySolution-PhaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Δ2-Pyrazoline LibrarySolution-Phase Parallel Synthesis80--Neuronal nitric oxide synthase70% inhibition for compound 3[3]
Protocol 2: Solution-Phase Synthesis of a Pyranose Library with Scavenger Resin Purification

This protocol outlines the synthesis of a pyranose-based library in solution, followed by purification using scavenger resins to remove excess reagents and byproducts. This method is useful for chemistries that are not compatible with solid-phase synthesis.

1. Scaffold Functionalization:

  • Start with a pyranose derivative containing a reactive functional group, such as an aldehyde. The hydroxyl groups should be protected.

  • Example: Reductive Amination

    • Dissolve the pyranose aldehyde in a suitable solvent like 1,2-dichloroethane.

    • Add a library of primary or secondary amines (1.1 equivalents) to individual reaction vessels.

    • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to each vessel.

    • Stir the reactions at room temperature overnight.

2. Work-up and Scavenger Resin Purification:

  • Quenching: Quench the reaction by adding a small amount of water.

  • Scavenger Resin Addition:

    • To remove excess amine, add an aldehyde-functionalized scavenger resin.

    • To remove excess borohydride reagent, add a tris(2-aminoethyl)amine-functionalized scavenger resin.

  • Agitation and Filtration: Agitate the reaction mixtures with the scavenger resins for 2-4 hours. Filter off the resins and wash them with a suitable solvent.

  • Concentration: Concentrate the filtrate to obtain the purified secondary or tertiary amine products.

3. Further Diversification (e.g., Acylation):

  • Dissolve the purified amine products in a solvent such as DCM.

  • Add a library of acylating agents (e.g., acid chlorides or isocyanates) to individual reaction vessels.

  • Add a non-nucleophilic base, such as DIEA, if necessary.

  • Stir the reactions at room temperature until completion.

4. Final Purification:

  • Use appropriate scavenger resins to remove excess acylating agents and the DIEA salt. For example, a tris(2-aminoethyl)amine resin can be used to scavenge excess acid chloride.

  • Filter, concentrate, and characterize the final library compounds.

Visualizations

experimental_workflow cluster_solid_phase Solid-Phase Synthesis Workflow sp_start Start with Resin-Bound Scaffold sp_deprotect Fmoc Deprotection sp_start->sp_deprotect sp_split Split Resin sp_deprotect->sp_split sp_diversify Diversification (e.g., Amino Acid Coupling) sp_split->sp_diversify sp_pool Pool and Mix Resin sp_diversify->sp_pool sp_repeat Repeat Cycles sp_pool->sp_repeat sp_repeat->sp_deprotect Next Cycle sp_cleave Cleavage and Purification sp_repeat->sp_cleave Final Cycle sp_library Final Library sp_cleave->sp_library

Caption: Workflow for solid-phase synthesis of a pyranose-based library.

solution_phase_workflow cluster_solution_phase Solution-Phase Synthesis Workflow sol_start Start with Pyranose Scaffold in Solution sol_diversify1 Diversification Step 1 (e.g., Reductive Amination) sol_start->sol_diversify1 sol_purify1 Purification with Scavenger Resins sol_diversify1->sol_purify1 sol_diversify2 Diversification Step 2 (e.g., Acylation) sol_purify1->sol_diversify2 sol_purify2 Final Purification sol_diversify2->sol_purify2 sol_library Final Library sol_purify2->sol_library

Caption: Workflow for solution-phase synthesis with scavenger resin purification.

logical_relationship cluster_logic Pyranose Scaffold in Drug Discovery scaffold Pyranose Scaffold diversity Introduction of Diversity (Functionalization) scaffold->diversity library Combinatorial Library diversity->library screening High-Throughput Screening library->screening hit Hit Identification and Optimization screening->hit lead Lead Compound hit->lead

Caption: The logical progression from a pyranose scaffold to a lead compound.

References

Application Notes and Protocols for Computational Modeling of Pyranose Ring Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conformational dynamics of pyranose rings are fundamental to the biological function of carbohydrates. These dynamics, particularly the puckering of the six-membered ring, play a crucial role in molecular recognition events, including protein-carbohydrate interactions and enzyme catalysis.[1] Understanding these dynamics at an atomic level is therefore critical for the rational design of carbohydrate-based therapeutics and diagnostics. Computational modeling, in conjunction with experimental validation, provides a powerful framework for investigating the conformational landscape of pyranose rings.

These application notes provide an overview of the computational methods used to model pyranose ring dynamics, detailed protocols for key techniques, and approaches for experimental validation.

I. Computational Methodologies

A variety of computational methods can be employed to study pyranose ring dynamics, ranging from standard molecular dynamics (MD) simulations to more advanced enhanced sampling techniques that allow for the exploration of conformational transitions over longer timescales.

1. Molecular Dynamics (MD) Simulations: Standard MD simulations provide insights into the behavior of pyranose rings on the nanosecond timescale. These simulations are useful for studying the local fluctuations and stability of the dominant ring conformations.[2]

2. Enhanced Sampling Methods: To overcome the limitations of standard MD in sampling large conformational changes, which often occur on microsecond to millisecond timescales, several enhanced sampling methods are utilized.[3][4][5][6]

  • Hamiltonian Replica-Exchange Molecular Dynamics (H-REMD): This method involves running multiple simulations (replicas) of the system in parallel with different Hamiltonians. By allowing exchanges between these replicas, the system can more easily overcome energy barriers and explore a wider range of conformations.[3][7][8]

  • Metadynamics: In this technique, a history-dependent bias potential is added to the system's Hamiltonian along a set of collective variables (CVs) that describe the conformational change of interest (e.g., ring puckering coordinates). This discourages the system from revisiting previously explored conformations and accelerates the exploration of the free energy landscape.[9][10][11]

  • Gaussian Accelerated Molecular Dynamics (GaMD): GaMD works by adding a harmonic boost potential to the system's potential energy, which smooths the potential energy surface and facilitates transitions between different conformational states.[12]

3. Force Fields for Carbohydrate Simulations: The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. Several force fields have been specifically parameterized for carbohydrates:[13][14][15]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): A widely used force field with robust parameters for carbohydrates.[12][14][15]

  • GLYCAM (Glycoprotein and Polysaccharide AMBER): Specifically designed for modeling carbohydrates and is compatible with the AMBER force field.[13][14]

  • GROMOS (GROningen MOlecular Simulation): Another popular force field with parameters for a wide range of biomolecules, including carbohydrates.[13][15]

The choice of force field can significantly impact the results, and it is often recommended to perform simulations with multiple force fields to ensure the robustness of the findings.[13]

II. Experimental Validation

Experimental validation is crucial to ensure that the computational models accurately reflect the behavior of pyranose rings in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used for this purpose.

1. NMR J-Coupling Constants: Scalar (J) couplings between protons on adjacent carbons are sensitive to the dihedral angle between them, as described by the Karplus equation. By comparing experimentally measured J-coupling constants with those predicted from the simulation trajectories, the accuracy of the sampled conformations can be assessed.[16][17][18][19]

2. Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (typically observed for distances < 5 Å).[20][21][22] NOE data provides distance restraints that can be used to validate the conformational ensemble generated by the simulations.[23]

III. Data Presentation

Table 1: Comparison of Common Force Fields for Carbohydrate Simulations
Force FieldKey FeaturesStrengthsLimitations
CHARMM Hierarchical parameterization, well-validated for a wide range of biomolecules.[14]Good performance in reproducing experimental data for pyranose ring puckering and glycosidic linkage conformations.[12][15]Can be computationally more demanding than some other force fields.
GLYCAM Specifically developed for carbohydrates, compatible with the AMBER simulation package.[14]Extensive parameterization for a large number of monosaccharides and their linkages.[13]May require careful treatment of 1-4 non-bonded interactions.[13]
GROMOS United-atom and all-atom versions available, widely used in the GROMACS simulation package.[15]Computationally efficient, particularly the united-atom versions.Some versions have shown limitations in accurately reproducing certain pyranose ring conformational equilibria.[15]
Table 2: Experimental ¹H NMR J-Coupling Constants for D-Glucose Anomers in D₂O
Couplingα-D-Glucose (Hz)β-D-Glucose (Hz)
³J(H1, H2)~3.4 - 3.8~7.9 - 8.0
³J(H2, H3)~9.8~9.5
³J(H3, H4)~9.3~9.0
³J(H4, H5)~9.8~9.5
Note: Exact values can vary slightly depending on experimental conditions.[16][18]
Table 3: Representative Free Energy Values for Pyranose Ring Conformations of Glucose
ConformationRelative Free Energy (kcal/mol)
⁴C₁ (Chair)0.0
¹C₄ (Chair)~5-6
Boat/Twist-Boat~5-7
Note: These are approximate values and can vary depending on the force field and solvent model used.[10][24][25]

IV. Protocols

Protocol 1: Standard Molecular Dynamics Simulation of a Pyranose Monosaccharide using GROMACS

This protocol outlines the basic steps for setting up and running a standard MD simulation of a glucose molecule in water using the GROMACS software package and the CHARMM force field.

1. System Preparation: a. Obtain a starting structure of the pyranose (e.g., from a crystal structure or by using a molecular builder). b. Use GROMACS tools (e.g., pdb2gmx) to generate the topology file for the carbohydrate using a suitable force field (e.g., CHARMM36).[4][26] c. Define a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the solute and the box edge).[27] d. Solvate the system by adding water molecules (e.g., TIP3P water model).[27] e. Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a desired salt concentration.[4]

2. Energy Minimization: a. Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[5] b. Use the steepest descent algorithm followed by the conjugate gradient algorithm.

3. Equilibration: a. Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature. Restrain the heavy atoms of the pyranose during this step.[5] b. Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density. Continue to restrain the heavy atoms of the pyranose.[5]

4. Production MD: a. Run the production MD simulation without any restraints for the desired length of time (e.g., 100 ns). b. Save the trajectory and energy files at regular intervals for subsequent analysis.

5. Analysis: a. Analyze the trajectory to study the pyranose ring puckering using Cremer-Pople parameters. b. Calculate properties such as root-mean-square deviation (RMSD) and radius of gyration to assess the stability of the simulation.[4] c. Calculate J-coupling constants from the trajectory and compare them with experimental data.

Protocol 2: Enhanced Sampling using Hamiltonian Replica-Exchange MD (H-REMD)

This protocol provides a general workflow for performing H-REMD to enhance the sampling of pyranose ring conformations.

1. System Preparation: a. Prepare the system as described in Protocol 1 (steps 1a-1e).

2. Define Replicas: a. Set up multiple replicas of the system. For H-REMD, each replica will have a different Hamiltonian.[7][8] b. The Hamiltonians can be modified by applying a biasing potential to specific dihedral angles that define the pyranose ring puckering.[3][7]

3. Simulation Setup: a. Create separate input files for each replica, specifying the modified Hamiltonian. b. Use the GROMACS mdrun command with the -multidir option to run the multiple replica simulations simultaneously.[28] c. Set the frequency of exchange attempts between replicas (e.g., every 1000 steps).[1]

4. Production H-REMD: a. Run the H-REMD simulation for a sufficient time to achieve convergence, which can be assessed by monitoring the exchange rates between replicas and the convergence of the free energy landscape.

5. Analysis: a. Use the trajectory from the unbiased replica (the one with the original, unmodified Hamiltonian) for analyzing the equilibrium properties of the system. b. Construct the free energy landscape as a function of the chosen collective variables to identify the different conformational states and the barriers between them.

Protocol 3: Experimental Validation using NMR Spectroscopy

This protocol outlines the key NMR experiments for validating computational models of pyranose ring dynamics.

1. Sample Preparation: a. Dissolve the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O).

2. 1D ¹H NMR: a. Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons.[29][30] b. Measure the ³J(H,H) coupling constants from the multiplet patterns. For overlapping signals, 2D experiments may be necessary.[16][29]

3. 2D NMR: a. COSY (Correlation Spectroscopy): Use to identify scalar-coupled protons and facilitate the assignment of the ¹H spectrum. b. TOCSY (Total Correlation Spectroscopy): Use to identify all protons within a spin system, which is particularly useful for complex carbohydrates.[29] c. NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space interactions between protons. The volume of the cross-peaks can be related to the inter-proton distances.[20][21][22]

4. Data Analysis: a. Compare the experimentally determined J-coupling constants and NOE-derived distance restraints with the corresponding values calculated from the MD simulation trajectories. b. Use the experimental data to refine the force field parameters or to guide the selection of the most accurate computational model.

V. Visualizations

Computational_Workflow_for_Pyranose_Dynamics cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis and Validation start Initial Structure (PDB or Builder) forcefield Force Field Selection (CHARMM, GLYCAM, etc.) start->forcefield topology Generate Topology and Coordinates forcefield->topology solvate Solvation and Ionization topology->solvate emin Energy Minimization solvate->emin equil Equilibration (NVT, NPT) emin->equil md Production MD Simulation (Standard or Enhanced) equil->md traj_analysis Trajectory Analysis (Puckering, RMSD) md->traj_analysis free_energy Free Energy Landscape md->free_energy comparison Compare Simulation with Experiment traj_analysis->comparison free_energy->comparison nmr_exp NMR Experiments (J-coupling, NOE) nmr_exp->comparison refinement Model Refinement comparison->refinement

Caption: A logical workflow for the computational modeling of pyranose ring dynamics.

Pyranose_Conformations chair1 ⁴C₁ Chair twist_boat Twist-Boat chair1->twist_boat Pseudorotation Pathway half_chair Half-Chair chair1->half_chair Ring Inversion Pathway chair2 ¹C₄ Chair boat Boat boat->twist_boat twist_boat->chair2 twist_boat->boat half_chair->chair2

Caption: Relationship between major pyranose ring conformations.

VI. Application in Drug Development

The computational modeling of pyranose ring dynamics has significant applications in drug development, particularly in the design of inhibitors for carbohydrate-processing enzymes like glycosidases and glycosyltransferases.[31][32][33][34][35]

  • Understanding Enzyme Mechanism: By simulating the conformational changes of the pyranose ring within the enzyme active site, researchers can gain insights into the catalytic mechanism. For example, many glycosidases are known to distort the pyranose ring of their substrate towards a half-chair or boat-like transition state.

  • Structure-Based Drug Design: Knowledge of the preferred conformations of the pyranose ring in the bound state can guide the design of transition-state analogues, which are often potent enzyme inhibitors.

  • Predicting Binding Affinity: Computational methods can be used to predict the binding free energy of potential inhibitors, taking into account the conformational flexibility of both the ligand and the protein. This allows for the in silico screening of large compound libraries to identify promising drug candidates.

By integrating computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel carbohydrate-based drugs.

References

Synthesis of Pyranopyrazole Derivatives as 3-Hydroxyflavone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyranopyrazole derivatives that function as analogues of 3-hydroxyflavones. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and potential antiviral properties.[1][2][3][4] The protocols outlined below are based on established synthetic strategies, with a particular focus on the creation of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones, which mimic the structural and potential functional properties of 3-hydroxyflavones.[5][6]

Introduction

Pyranopyrazoles are a class of fused heterocyclic compounds that have garnered considerable attention for their broad pharmacological applications.[1][3] Their synthesis is often achieved through efficient multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple precursors.[7][8] The development of pyranopyrazole-based 3-hydroxyflavone analogues is driven by the well-documented biological significance of flavonols, which are known for their antioxidant and other health-beneficial properties.[6] A key feature of some of these analogues is their ability to undergo excited-state intramolecular proton transfer (ESIPT), a property they share with 3-hydroxyflavones, leading to unique fluorescence characteristics.[5][9]

General Synthetic Approach

The synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones typically proceeds through a two-step sequence involving the formation of a pyrazole-chalcone intermediate followed by an oxidative cyclization. This method, known as the Algar-Flynn-Oyamada (AFO) reaction, is a reliable route to this class of compounds.[5][10]

Diagram: General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization (AFO Reaction) A 1-(1H-pyrazol-4-yl)ethan-1-one C Pyrazole-Chalcone Intermediate A->C Base (e.g., NaOH) Ethanol B Aromatic Aldehyde B->C D Pyrazole-Chalcone Intermediate E 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one D->E H2O2, NaOH Ethanol, -25°C to rt Functionalization Start 5-Hydroxy-pyranopyrazole Triflate 5-Trifloyl-pyranopyrazole Start->Triflate Tf2O, Pyridine Methylated 5-Methoxy-pyranopyrazole Start->Methylated MeI, Base Suzuki 5-Aryl-pyranopyrazole Triflate->Suzuki Pd Catalyst Ar-B(OH)2 Heck 5-Alkene-pyranopyrazole Triflate->Heck Pd Catalyst Alkene Sonogashira 5-Alkyne-pyranopyrazole Triflate->Sonogashira Pd/Cu Catalyst Alkyne

References

Troubleshooting & Optimization

Technical Support Center: Pyranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting pyranose glycosylation reactions. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered in the synthesis of glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am performing a glycosylation reaction, but I'm observing very low to no yield of my desired glycoside. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in a glycosylation reaction can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.

1. Assess Glycosyl Donor and Acceptor Reactivity: The inherent reactivity of your glycosyl donor and acceptor is a primary determinant of reaction success.

  • Donor Reactivity: "Armed" glycosyl donors, typically with electron-donating groups (e.g., benzyl ethers) at C-2, are more reactive than "disarmed" donors, which have electron-withdrawing groups (e.g., acyl esters)[1]. If you are using a disarmed donor, the reaction will be slower and may require more forcing conditions.

  • Acceptor Reactivity: The nucleophilicity of the acceptor's hydroxyl group is critical. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance[2]. If you are using a sterically hindered or electronically deactivated acceptor, the reaction may be sluggish.

Troubleshooting Steps:

  • Switch to a more reactive donor: If using a disarmed donor, consider switching to an armed version if your synthetic strategy allows.

  • Enhance acceptor nucleophilicity: If possible, modify the protecting groups on the acceptor to be more electron-donating, thereby increasing the nucleophilicity of the hydroxyl group.

  • Increase excess of one reactant: Using an excess of either the donor or acceptor can help drive the reaction to completion, especially if one of the components is particularly valuable or if there is a significant difference in reactivity[3].

2. Verify Glycosyl Donor Activation: The leaving group on the glycosyl donor must be effectively activated by the promoter for the reaction to proceed.

  • Promoter Choice: Different promoters are effective for different leaving groups. For example, thioglycosides are commonly activated by thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH)[4]. Trichloroacetimidates are often activated by Lewis acids such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)[5].

  • Promoter Stoichiometry and Purity: Ensure the promoter is used in the correct stoichiometric amount and is of high purity. Degradation of the promoter can lead to incomplete activation.

Troubleshooting Steps:

  • Screen different promoters: If activation is suspected to be the issue, screen a panel of promoters known to be effective for your class of glycosyl donor.

  • Check promoter quality: Use a fresh bottle of the promoter or purify the existing stock if its quality is questionable.

  • Optimize promoter concentration: The concentration of the activator can influence the activation temperature and overall reaction efficiency[6].

3. Optimize Reaction Conditions: Temperature and solvent play a crucial role in the outcome of glycosylation reactions.

  • Temperature: Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature[3]. Excessively low temperatures can make the reaction too slow, while high temperatures can lead to the decomposition of the glycosyl donor or the formation of side products[3][7]. The activation temperature of the donor is a critical parameter to consider[3][8].

  • Solvent: The choice of solvent can significantly impact the reaction by stabilizing or destabilizing key intermediates[9][10][11]. Dichloromethane (DCM) is a common non-coordinating solvent, while acetonitrile (a coordinating solvent) can sometimes favor the formation of 1,2-trans products through the formation of a nitrilium ion intermediate[11][12].

Troubleshooting Steps:

  • Perform a temperature screen: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stability of the reactants and intermediates.

  • Conduct a solvent screen: Test a range of solvents with different polarities and coordinating abilities.

Below is a troubleshooting workflow for low yield issues:

low_yield_troubleshooting start Low or No Yield check_reactivity 1. Assess Donor/Acceptor Reactivity start->check_reactivity check_activation 2. Verify Donor Activation check_reactivity->check_activation Reactivity seems adequate success Improved Yield check_reactivity->success Switched to more reactive substrate optimize_conditions 3. Optimize Reaction Conditions check_activation->optimize_conditions Activation appears successful check_activation->success Changed promoter/activator purification_issues 4. Check for Product Instability/Purification Loss optimize_conditions->purification_issues Conditions optimized, still low yield optimize_conditions->success Optimized temperature/solvent purification_issues->success Improved purification protocol

Caption: Troubleshooting workflow for low yield glycosylation reactions.

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity to favor the desired product?

Answer: Achieving high stereoselectivity is a common challenge in glycosylation chemistry. The stereochemical outcome is influenced by a combination of factors including the nature of the protecting group at the C-2 position, the solvent, and the reaction temperature.

1. The Role of the C-2 Protecting Group (Neighboring Group Participation): The protecting group at the C-2 position of the glycosyl donor has the most profound impact on stereoselectivity.

  • Participating Groups (for 1,2-trans products): Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction mechanism. They attack the anomeric center upon departure of the leaving group, forming a stable dioxolenium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the formation of the 1,2-trans glycosidic linkage (e.g., β-glycosides for glucose donors)[13].

  • Non-Participating Groups (for 1,2-cis products): Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating. In their absence, the stereochemical outcome is governed by other factors and can often lead to mixtures of anomers, though conditions can be optimized to favor the 1,2-cis product (e.g., α-glycosides for glucose donors)[13].

Troubleshooting Steps:

  • For 1,2-trans products: Ensure you are using a glycosyl donor with a participating group at C-2.

  • For 1,2-cis products: Use a donor with a non-participating group at C-2 and carefully optimize other reaction parameters.

2. Solvent Effects on Stereoselectivity: The solvent can influence the stability and reactivity of the intermediates, thereby affecting the stereochemical outcome.

  • Coordinating Solvents: Nitrile solvents like acetonitrile can promote the formation of 1,2-trans products, even with donors that lack a participating group at C-2. This is thought to occur through the formation of an α-nitrilium ion intermediate, which then undergoes backside attack by the acceptor[11][12].

  • Ethereal Solvents: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) can sometimes favor the formation of the α-anomer (1,2-cis for glucose)[9].

3. Temperature Control: Generally, lower temperatures favor the kinetically controlled product, which is often the β-anomer, while higher temperatures favor the thermodynamically more stable α-anomer (due to the anomeric effect)[4][14].

Table 1: General Strategies for Stereocontrol in Glycosylation

Desired StereoisomerC-2 Protecting Group on DonorGeneral Solvent ChoiceTemperature
1,2-trans (e.g., β-gluco)Participating (e.g., Acetyl, Benzoyl)Dichloromethane, Acetonitrile-40 °C to RT
1,2-cis (e.g., α-gluco)Non-participating (e.g., Benzyl, Silyl)Dichloromethane, Diethyl Ether-78 °C to 0 °C

Logical Diagram for Stereoselectivity Control:

stereoselectivity_control start Poor Stereoselectivity desired_product Desired Product? start->desired_product trans_product 1,2-trans (e.g., β-gluco) desired_product->trans_product trans cis_product 1,2-cis (e.g., α-gluco) desired_product->cis_product cis use_participating Use C-2 participating group (e.g., Acyl) trans_product->use_participating use_non_participating Use C-2 non-participating group (e.g., Benzyl) cis_product->use_non_participating success High Stereoselectivity use_participating->success optimize_cis Optimize for cis: low temp, non-coordinating solvent use_non_participating->optimize_cis optimize_cis->success

Caption: Decision diagram for improving glycosylation stereoselectivity.

Issue 3: Unexpected Side Products

Question: I am observing unexpected side products in my glycosylation reaction. What are the common side reactions and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired glycoside. Common side reactions include hydrolysis of the glycosyl donor, elimination to form glycals, and rearrangement of protecting groups.

Common Side Products and Their Prevention:

Side ProductCausePrevention Strategies
Hydrolyzed Donor Presence of water in the reaction mixture.- Rigorously dry all glassware, solvents, and reagents. - Use molecular sieves.
Glycal Formation Elimination reaction, often promoted by strong bases or high temperatures.- Use non-basic conditions if possible. - Maintain low reaction temperatures.
Orthoester Formation With C-2 acyl participating groups, the acceptor can attack the carbonyl of the acyl group instead of the anomeric carbon.- Use less nucleophilic acceptors. - Employ promoters that favor glycoside formation.
Protecting Group Migration Acyl protecting groups can migrate under acidic or basic conditions.- Choose stable protecting groups for the reaction conditions. - Minimize reaction time and use milder conditions.
Pyranose to Furanose Rearrangement Under certain acidic conditions, a ring contraction can occur.[15][16][17][18]- Careful selection of acid promoter and reaction conditions.

Experimental Protocol: Drying of Solvents

To minimize side reactions like hydrolysis, ensuring anhydrous conditions is critical.

Objective: To dry dichloromethane (DCM) for use in a water-sensitive glycosylation reaction.

Materials:

  • Dichloromethane (reagent grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

  • Activated molecular sieves (4 Å)

Procedure:

  • Pre-drying: Add approximately 10 g of CaH₂ per liter of DCM to a round-bottom flask. Stir the suspension overnight under an inert atmosphere.

  • Distillation: Assemble the distillation apparatus and flush with a dry inert gas. Heat the flask containing the DCM and CaH₂ to reflux.

  • Collection: Collect the distilled DCM in a receiver flask that has been flame-dried under vacuum and cooled under an inert atmosphere. The receiver flask should contain activated 4 Å molecular sieves to maintain dryness.

  • Storage: Store the freshly distilled, dry DCM over activated molecular sieves under an inert atmosphere.

Issue 4: Challenges with Purification

Question: I am having difficulty purifying my glycosylated product from the reaction mixture. What are some common purification challenges and how can I address them?

Answer: Purifying glycosylated products can be challenging due to their polarity and the presence of closely related byproducts.

Common Purification Issues and Solutions:

  • Poor Separation on Silica Gel: Glycosylated compounds are often polar and may not separate well from other polar components like the hydrolyzed donor or residual acceptor.

    • Solution: Try a different solvent system for your column chromatography. A gradient elution might be necessary. Consider using reversed-phase chromatography if the compound is sufficiently non-polar.

  • Product Instability: The glycosidic bond can be labile, especially under acidic or basic conditions.

    • Solution: Buffer your silica gel with a small amount of a non-nucleophilic base like triethylamine if your product is acid-sensitive. Ensure that all solvents used for workup and purification are neutral.

  • Contamination with Promoter Byproducts: Some promoters can generate byproducts that are difficult to remove.

    • Solution: Choose a purification method that effectively separates these byproducts. For example, if using a tin-based Lewis acid, a biphasic workup with aqueous KF can help remove tin salts.

The purification of complex glycoproteins often requires specialized techniques like ion exchange or boronate affinity chromatography, especially in the context of therapeutic drug development[19][20]. Ensuring the stability of the molecule during downstream processing is a significant challenge[19].

This technical support center provides a starting point for troubleshooting common issues in pyranose glycosylation. For more complex problems, a deeper investigation into the specific reaction mechanism and substrate properties is often necessary.

References

Technical Support Center: Optimizing Yield in Pyranose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyranose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in glycosylation reactions can stem from several factors. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the outcome. For instance, kinetically controlled reactions at lower temperatures often favor the formation of β-glycosides, while thermodynamically favored α-glycosides may predominate at higher temperatures.[1]

  • Protecting Group Strategy: The nature of the protecting groups on both the glycosyl donor and acceptor is critical. Electron-withdrawing groups can decrease the reactivity of the donor, while bulky groups can sterically hinder the reaction.[2][3]

  • Activator/Promoter Inefficiency: The choice and amount of the promoter (e.g., Lewis acids, heavy metal salts) are crucial for activating the glycosyl donor. Inefficient activation will lead to incomplete reactions.[4][5]

  • Leaving Group Stability: The nature of the leaving group on the glycosyl donor affects its reactivity. A good leaving group is essential for a successful glycosylation.[6]

  • Side Reactions: Undesired reactions such as hydrolysis of the glycosyl donor, elimination, or rearrangement can consume starting materials and reduce the yield of the desired product.

Q2: I am observing a mixture of anomers (α and β) in my product. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge. Here are key strategies to improve it:

  • Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the anomeric center, leading to the preferential formation of the 1,2-trans-glycoside.[2][7]

  • Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Nitrile solvents like acetonitrile tend to favor the formation of β-linkages through the "nitrile effect," while ethereal solvents like diethyl ether or THF can favor α-linkage formation.[1]

  • Temperature Control: As mentioned, lower temperatures often favor the kinetic product (often the β-anomer), while higher temperatures can lead to the thermodynamic product (often the α-anomer).[1]

  • Promoter System: The choice of promoter can influence the reaction mechanism (SN1 vs. SN2) and thus the stereochemical outcome.[4][8]

  • Protecting Groups on the Acceptor: Electron-withdrawing protecting groups on the acceptor can enhance stereoselectivity by modulating its nucleophilicity.[8]

Q3: I suspect protecting group migration is occurring in my synthesis. How can I confirm this and prevent it?

A3: Acyl group migration, particularly from a secondary to a primary hydroxyl group, is a known issue.

  • Confirmation: Careful analysis of the product mixture by high-resolution NMR spectroscopy (e.g., 2D-NMR experiments like COSY and HMBC) can help identify isomeric products resulting from protecting group migration.

  • Prevention:

    • Choice of Protecting Groups: Silyl ethers are more prone to migration than acyl groups under certain conditions. Consider using more robust protecting groups if migration is a persistent issue.

    • Reaction Conditions: Migration can be favored by acidic or basic conditions. Careful control of pH during the reaction and workup is crucial.

    • Orthogonal Protecting Group Strategy: Employing a set of protecting groups that can be removed under different, non-interfering conditions (orthogonal strategy) can minimize the chances of unintended migration during deprotection steps.

Troubleshooting Guides

Issue 1: Low Yield in Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical method for glycosidic bond formation, but it can be prone to low yields.

Troubleshooting Workflow:

G A Low Yield Observed B Check Purity of Starting Materials (Donor, Acceptor, Solvent) A->B C Optimize Promoter/Activator B->C If pure D Vary Reaction Temperature C->D If no improvement G Successful Yield Improvement C->G If successful E Evaluate Solvent Choice D->E If no improvement D->G If successful F Assess Protecting Groups E->F If no improvement E->G If successful F->G If successful

Caption: Troubleshooting workflow for low yields in Koenigs-Knorr reactions.

Detailed Steps:

  • Verify Starting Material Quality: Ensure the glycosyl halide donor is freshly prepared and pure, as it can be unstable. The acceptor alcohol must be dry, and the solvent should be anhydrous.

  • Optimize the Promoter: The activity of silver salts (e.g., Ag2O, Ag2CO3) can vary. Consider using freshly prepared silver oxide or trying alternative promoters like mercury(II) cyanide or a combination of a Lewis acid with the silver salt.[9][10]

  • Adjust Reaction Temperature: Many Koenigs-Knorr reactions are performed at or below room temperature. If the reaction is sluggish, a slight increase in temperature might improve the rate, but be cautious as it could also lead to decomposition. Conversely, for highly reactive substrates, cooling the reaction may improve selectivity and yield.

  • Solvent Selection: Dichloromethane is a common solvent. However, for some systems, other solvents like acetonitrile, toluene, or diethyl ether might offer better results in terms of yield and stereoselectivity.[1][10]

  • Re-evaluate Protecting Groups: If the acceptor is sterically hindered or electronically deactivated by its protecting groups, the reaction rate will be slow. Consider using alternative protecting groups that are less bulky or less deactivating.[3]

Issue 2: Incomplete Deprotection of Benzyl Ethers

Benzyl ethers are common protecting groups, but their removal by catalytic hydrogenation can sometimes be challenging.

Troubleshooting Workflow:

G A Incomplete Benzyl Ether Deprotection B Check Catalyst Activity (Use fresh catalyst) A->B C Increase Catalyst Loading B->C If no improvement G Complete Deprotection B->G If successful D Increase Hydrogen Pressure C->D If no improvement C->G If successful E Optimize Solvent and Additives D->E If no improvement D->G If successful F Alternative Deprotection Method E->F If no improvement E->G If successful F->G If successful

Caption: Troubleshooting workflow for incomplete benzyl ether deprotection.

Detailed Steps:

  • Catalyst Activity: Palladium on carbon (Pd/C) can lose activity over time. Ensure you are using a fresh, high-quality catalyst.

  • Catalyst Loading: For sterically hindered benzyl groups, a higher catalyst loading (e.g., up to 50% w/w) may be necessary.

  • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can often drive the reaction to completion.

  • Solvent and Additives: The choice of solvent can influence the reaction. A mixture of an alcohol (e.g., ethanol or methanol) and an ester (e.g., ethyl acetate) is often effective. The addition of a small amount of acid (e.g., acetic acid or HCl) can accelerate the reaction, but be mindful of acid-labile protecting groups.

  • Alternative Methods: If catalytic hydrogenation is still unsuccessful, consider alternative deprotection methods such as Birch reduction (sodium in liquid ammonia).[11]

Data Presentation

Table 1: Effect of Solvent on the Stereoselectivity of a Glycosylation Reaction.

EntrySolventDonor:Acceptor RatioYield (%)α:β Ratio
1CH2Cl21:1.2851:4
2CH3CN1:1.2921:19
3Et2O1:1.2783:1
4Toluene1:1.2752:1

Data is illustrative and based on general trends reported in the literature.[1][12]

Table 2: Influence of C-2 Protecting Group on Glycosylation Outcome.

EntryC-2 Protecting GroupYield (%)α:β Ratio
1Acetyl (participating)951:20 (trans)
2Benzyl (non-participating)804:1 (cis)
3Pivaloyl (participating)931:25 (trans)

Data is illustrative and based on general trends reported in the literature.[2][13]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation

This protocol provides a general guideline for a Koenigs-Knorr reaction. The specific amounts and conditions should be optimized for each specific substrate.

  • Preparation: A solution of the glycosyl acceptor (1.0 equiv.) and a desiccant (e.g., activated 4 Å molecular sieves) in anhydrous dichloromethane (DCM) is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes.

  • Addition of Promoter: Silver(I) carbonate (2.0 equiv.) or another suitable promoter is added to the mixture.

  • Addition of Donor: A solution of the glycosyl bromide donor (1.2 equiv.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup: The reaction mixture is filtered through a pad of Celite® to remove the silver salts, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.

Protocol 2: Synthesis of a β-Mannoside using a Sulfoxide Donor

The synthesis of β-mannosides is notoriously challenging. The following protocol is based on the Crich β-mannosylation method.[14]

  • Donor Activation: To a solution of the mannosyl sulfoxide donor (1.0 equiv.) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere, is added triflic anhydride (1.2 equiv.) dropwise. The mixture is stirred at this temperature for 1 hour.

  • Glycosylation: A solution of the glycosyl acceptor (1.5 equiv.) in anhydrous DCM is then added to the reaction mixture at -78 °C.

  • Reaction: The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature over several hours or overnight. The reaction progress is monitored by TLC.

  • Quenching and Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the β-mannoside.

Protocol 3: HPLC Purification of Anomeric Mixtures

For challenging separations of α and β anomers, High-Performance Liquid Chromatography (HPLC) is often employed.

  • Column Selection: A chiral column (e.g., Chiralpak series) or a reversed-phase column with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) can be used.[15][16]

  • Mobile Phase: A typical mobile phase for reversed-phase separation of protected pyranosides is a gradient of acetonitrile in water or hexane/isopropanol for normal phase. The exact gradient will need to be optimized for the specific compound.

  • Temperature Control: To prevent on-column anomerization (mutarotation), it is often beneficial to run the separation at a controlled, often elevated, temperature (e.g., 70-80 °C).[17]

  • Detection: Detection is typically performed using a UV detector, especially if the protecting groups contain chromophores.

  • Fraction Collection: Fractions corresponding to the separated anomers are collected, and the solvent is removed under reduced pressure to yield the purified anomers. Purity is then confirmed by analytical HPLC and NMR spectroscopy.

References

Technical Support Center: Enhancing the Stability of Pyranose-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyranose-based compounds. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of pyranose-based compounds?

A1: The stability of pyranose-based compounds is primarily influenced by a combination of intrinsic structural factors and external environmental conditions.

  • Intrinsic Factors:

    • Ring Conformation: Pyranose rings predominantly adopt a stable chair conformation. The stability is maximized when bulky substituents occupy equatorial positions to minimize steric hindrance.[1]

    • Anomeric Configuration: The orientation of the substituent at the anomeric carbon (C1) plays a crucial role. The anomeric effect describes the tendency of electronegative substituents to prefer an axial orientation, which can be counterintuitive to steric considerations but is electronically stabilizing.[2] The relative stability of α- and β-anomers is influenced by this effect and the specific substituents on the ring.

    • Glycosidic Linkage: The nature of the glycosidic bond (α or β) and the position of the linkage (e.g., 1→4, 1→6) affect susceptibility to hydrolysis.

    • Substituents: The type and position of other functional groups on the pyranose ring can influence its electronic properties and, consequently, its reactivity and stability.

  • External Factors:

    • pH: Pyranose compounds are susceptible to both acid- and base-catalyzed hydrolysis of the glycosidic bond. The rate of degradation is often pH-dependent.[3]

    • Temperature: Higher temperatures accelerate degradation reactions, including hydrolysis and oxidation.

    • Solvent: The polarity and protic nature of the solvent can influence the equilibrium between different anomeric forms and the rates of degradation reactions.[4]

    • Presence of Oxidizing Agents: The hydroxyl groups and the acetal linkage in pyranose rings can be susceptible to oxidation, leading to the formation of various degradation products.[5][6]

    • Light: Some pyranose-based compounds may be photolabile and degrade upon exposure to UV or visible light.

Q2: My pyranose-based drug is degrading in aqueous solution. What is the likely degradation pathway?

A2: The most common degradation pathway for pyranose-based drugs in aqueous solution is hydrolysis of the glycosidic bond. This can occur under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While generally less common for O-glycosides, basic conditions can promote other degradation reactions, especially if there are other sensitive functional groups present in the molecule. For N-glycosides, both acidic and basic conditions can lead to cleavage.[3]

Another potential degradation pathway is oxidation, especially if the solution is exposed to oxygen, metal ions, or peroxides.[5][6]

Q3: How can I improve the stability of the glycosidic bond in my compound?

A3: Several strategies can be employed to enhance the stability of the glycosidic bond:

  • Modification of the Aglycone: The electronic properties of the aglycone (the non-sugar part) can influence the stability of the glycosidic bond. Electron-withdrawing groups on the aglycone can sometimes stabilize the bond.

  • Formation of C-Glycosides: Replacing the anomeric oxygen with a carbon atom to form a C-glycoside creates a carbon-carbon bond that is significantly more resistant to hydrolysis than an O-glycosidic bond.

  • Use of Protecting Groups: Protecting the hydroxyl groups of the pyranose ring can sterically hinder the approach of water to the glycosidic linkage and alter the electronic properties of the ring, thereby increasing stability.

  • Formulation Strategies: Encapsulating the compound, preparing a solid dispersion, or lyophilizing it can protect it from the aqueous environment and other destabilizing factors.

Troubleshooting Guides

Issue 1: Unexpected side products during the synthesis or purification of a pyranoside.

  • Possible Cause 1: Anomerization.

    • Question: Are you observing a mixture of α and β anomers when you expected a single anomer?

    • Explanation: The anomeric center can be labile under certain conditions, leading to an equilibrium mixture of anomers (mutarotation). This is particularly common if the anomeric hydroxyl group is unprotected.

    • Solution:

      • Analyze your reaction and purification conditions. Avoid strongly acidic or basic conditions if possible.

      • Consider protecting the anomeric hydroxyl group early in your synthetic route to lock the stereochemistry.

      • Use chromatographic techniques optimized for separating anomers, such as chiral chromatography or specific HPLC conditions.

  • Possible Cause 2: Protecting group migration.

    • Question: Is a protecting group moving to an unintended position on the pyranose ring?

    • Explanation: Acyl protecting groups (e.g., acetyl, benzoyl) are known to migrate to adjacent hydroxyl groups, especially under basic or acidic conditions.

    • Solution:

      • Choose your protecting groups carefully. Ether-based protecting groups (e.g., benzyl, silyl ethers) are generally not prone to migration.

      • Control the pH of your reaction and work-up steps.

      • If acyl groups are necessary, consider using more sterically hindered ones (e.g., pivaloyl) to reduce the rate of migration.

Issue 2: Low yield or incomplete reaction during glycosidic bond formation.

  • Possible Cause 1: Poor reactivity of the glycosyl donor or acceptor.

    • Question: Is your glycosylation reaction sluggish or failing to go to completion?

    • Explanation: The reactivity of both the glycosyl donor (the sugar with the leaving group at the anomeric position) and the glycosyl acceptor (the alcohol) is critical. Steric hindrance around the reacting hydroxyl group or deactivating protecting groups can reduce reactivity.

    • Solution:

      • Enhance Donor Reactivity: Use a more reactive leaving group on the donor (e.g., trichloroacetimidate, thioether).

      • Protecting Group Strategy: "Disarming" electron-withdrawing protecting groups (like acetyl) on the donor can decrease its reactivity, while "arming" electron-donating groups (like benzyl) can increase it.

      • Optimize Reaction Conditions: Adjust the temperature, promoter/catalyst, and solvent to find the optimal conditions for your specific substrates.[7]

  • Possible Cause 2: Competing side reactions.

    • Question: Are you observing byproducts such as glycals or orthoesters?

    • Explanation: Depending on the reaction conditions and the protecting groups used, various side reactions can compete with the desired glycosylation. For example, elimination can lead to glycal formation, and participation of a C2-acyl protecting group can result in the formation of a stable orthoester.

    • Solution:

      • Control Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions.[7]

      • Choice of Protecting Group: Avoid participating protecting groups at C2 (like acetyl) if you want to prevent orthoester formation and favor 1,2-trans glycosidic bonds. Using a non-participating group (like benzyl ether) can allow for the formation of 1,2-cis linkages.

      • Use of Additives: Certain additives can help to control the stereochemical outcome and suppress side reactions.

Issue 3: Degradation of a pyranose-based drug during formulation or storage.

  • Possible Cause 1: Hydrolysis.

    • Question: Is your drug losing potency over time, especially in a liquid or semi-solid formulation?

    • Explanation: As mentioned, hydrolysis of the glycosidic bond is a major degradation pathway.

    • Solution:

      • pH Optimization: Determine the pH of maximum stability for your drug and buffer the formulation accordingly.

      • Reduce Water Activity: For solid dosage forms, minimize exposure to moisture by using appropriate packaging with desiccants. Consider formulation strategies that reduce water activity, such as creating a solid dispersion in a hydrophobic carrier.

      • Lyophilization: Freeze-drying removes water from the formulation, significantly slowing down hydrolysis.

  • Possible Cause 2: Oxidation.

    • Question: Are you observing the formation of new, unexpected impurities, and does the degradation increase with exposure to air?

    • Explanation: The pyranose ring and its substituents can be susceptible to oxidation.

    • Solution:

      • Use of Antioxidants: Include antioxidants in your formulation to scavenge free radicals.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions.

      • Inert Atmosphere: Package the drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Data Presentation: Stability of Pyranose-Based Drugs

The stability of pyranose-based compounds is highly dependent on their specific structure and the conditions to which they are exposed. Below are examples of stability data for representative pyranose-containing drugs.

Table 1: Stability of Amikacin Sulfate Solutions

ConcentrationStorage TemperatureStability Duration (≥90% of initial concentration)Reference
25 mg/100 mL4°C30 days[8]
500 mg/100 mL4°C30 days[8]
25 mg/100 mL23°C7 days[8]
500 mg/100 mL23°C7 days[8]
In 7.5% Icodextrin4°C, 25°C, 37°C14 days[9]

Table 2: Stability of Compounded Digoxin Solutions for Injection (0.05 mg/mL)

DiluentStorage TemperatureStability Duration (≥90% of initial concentration)Reference
Normal Saline5°C180 days[8][10]
Normal Saline25°C180 days[8][10]
Copy of Commercial Vehicle5°C180 days[8][10]
Copy of Commercial Vehicle25°C180 days[8][10]

Experimental Protocols

Protocol 1: General Procedure for Silylation of Pyranose Hydroxyl Groups (e.g., with TBDMSCl)

This protocol describes a general method for protecting hydroxyl groups of a pyranose derivative with tert-butyldimethylsilyl (TBDMS) ether, a common strategy to enhance stability and improve solubility in organic solvents.

  • Dissolution: Dissolve the pyranose substrate (1 equivalent) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Base: Add an appropriate base, such as imidazole (2-3 equivalents per hydroxyl group to be protected).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 equivalents per hydroxyl group) portion-wise to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Solid Dispersion of a Poorly Soluble Pyranose-Based Drug by Solvent Evaporation

This method is suitable for improving the dissolution rate and stability of poorly water-soluble pyranose-based compounds by dispersing them in a hydrophilic carrier.

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC)) and a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, dichloromethane).[4][5][11][12]

  • Dissolution: Dissolve the pyranose-based drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).[4]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept low to avoid thermal degradation of the drug.[12]

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, and mill or grind it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[5]

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state of the drug).

Protocol 3: General Procedure for Lyophilization (Freeze-Drying) of a Pyranose-Based Compound

Lyophilization is a process of removing water from a frozen product under a vacuum, which is ideal for improving the long-term stability of water-labile compounds.

  • Formulation Preparation: Dissolve the pyranose-based compound and any necessary excipients (e.g., bulking agents like mannitol, cryoprotectants like sucrose) in Water for Injection (WFI).

  • Sterile Filtration: Sterilize the bulk solution by passing it through a 0.22-micron filter.

  • Filling: Aseptically fill the solution into sterile vials.

  • Freezing: Place the vials on the shelves of the lyophilizer and cool them to a temperature well below the freezing point of the solution (e.g., -40°C to -50°C). The cooling rate can be critical and should be optimized.

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber. The shelf temperature is then raised to provide the energy for the ice to sublime directly into water vapor. The product temperature must be kept below its collapse temperature to maintain the cake structure.

  • Secondary Drying (Desorption): After all the ice has sublimed, the shelf temperature is further increased to remove any residual bound water from the product.

  • Stoppering and Sealing: Once the drying cycle is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed.

Visualizations

cluster_troubleshooting Troubleshooting Glycosylation Reactions start Low Yield in Glycosylation check_reactivity Check Reactivity of Donor/Acceptor start->check_reactivity check_side_reactions Check for Side Reactions start->check_side_reactions increase_donor_reactivity Use more reactive leaving group (e.g., imidate) check_reactivity->increase_donor_reactivity Low change_protecting_groups Use 'arming' protecting groups (e.g., benzyl ethers) check_reactivity->change_protecting_groups Low optimize_conditions Optimize temperature, promoter, solvent check_reactivity->optimize_conditions Low lower_temp Lower reaction temperature check_side_reactions->lower_temp Yes non_participating_pg Use non-participating C2 group (e.g., benzyl) check_side_reactions->non_participating_pg Yes additives Use specific additives check_side_reactions->additives Yes

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

cluster_degradation Primary Degradation Pathways of Pyranosides cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Pyranoside Pyranoside Compound Acid Acid (H+) Pyranoside->Acid Base Base (OH-) Pyranoside->Base Oxidants O2, Peroxides, Metal Ions Pyranoside->Oxidants Hydrolysis_Products Aglycone + Sugar Acid->Hydrolysis_Products cleavage of glycosidic bond Base->Hydrolysis_Products cleavage of glycosidic bond Oxidation_Products Various Oxidized Species (e.g., lactones, aldehydes) Oxidants->Oxidation_Products oxidation of -OH or ring

Caption: Common degradation pathways for pyranose-based compounds.

cluster_stability_workflow Workflow for Improving Pyranose Compound Stability start Unstable Pyranose Compound identify_degradation Identify Degradation Pathway (Forced Degradation Studies) start->identify_degradation hydrolysis_path Hydrolysis identify_degradation->hydrolysis_path Water/pH mediated oxidation_path Oxidation identify_degradation->oxidation_path Oxygen/Light mediated protecting_groups Chemical Modification (Protecting Groups, C-Glycosides) hydrolysis_path->protecting_groups formulation Formulation Strategies hydrolysis_path->formulation antioxidants Add Antioxidants/Chelators oxidation_path->antioxidants packaging Inert Atmosphere Packaging oxidation_path->packaging stable_product Stable Product protecting_groups->stable_product lyophilization Lyophilization formulation->lyophilization solid_dispersion Solid Dispersion formulation->solid_dispersion microencapsulation Microencapsulation formulation->microencapsulation lyophilization->stable_product solid_dispersion->stable_product microencapsulation->stable_product antioxidants->stable_product packaging->stable_product

Caption: Decision workflow for enhancing pyranose compound stability.

References

Technical Support Center: Optimization of Chemical Reactions with Deep Reinforcement Learning

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deep reinforcement learning (DRL) for the optimization of chemical reactions. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Deep Reinforcement Learning (DRL) and how is it applied to chemical reaction optimization?

A1: Deep Reinforcement Learning (DRL) is a machine learning paradigm where an "agent" learns to make a sequence of decisions in an "environment" to maximize a cumulative "reward". In the context of chemical reactions, the agent is a DRL model, the environment is the chemical reaction system, the actions are the experimental conditions (e.g., temperature, concentration, reaction time), and the reward is typically the reaction yield, selectivity, or another desired outcome.[1][2] The DRL model, often a recurrent neural network (RNN), iteratively suggests new experimental conditions based on the results of previous experiments, aiming to find the optimal conditions with the fewest number of steps.[1][3]

Q2: What are the main advantages of using DRL for reaction optimization compared to traditional methods?

A2: Traditional methods like "one-variable-at-a-time" (OVAT) often miss the optimal conditions because they don't account for interactions between different parameters.[3][4] Exhaustive searches, while more likely to find the global optimum, are extremely time-consuming and expensive.[3][4] DRL offers a more efficient approach by intelligently exploring the parameter space, leading to faster optimization. For example, the Deep Reaction Optimizer (DRO) model has been shown to find optimal reaction conditions in significantly fewer steps compared to state-of-the-art blackbox optimization algorithms.[3][4]

Q3: What is the difference between "exploration" and "exploitation" in the context of DRL for reaction optimization?

A3: "Exploitation" refers to the DRL agent's strategy of using the current best-known reaction conditions to try and achieve a high yield.[1] "Exploration" involves the agent trying new, significantly different reaction conditions to discover potentially better optima and avoid getting stuck in a local maximum.[1] A key challenge in DRL is to balance this trade-off effectively. An efficient exploration strategy, such as drawing reaction conditions from a probability distribution, can lead to better overall optimization results.[3]

Q4: Is it necessary to have a large dataset of prior reaction data to use DRL?

A4: While a large dataset can be beneficial, it's not always a prerequisite. A common and effective technique is to pre-train the DRL model on simulated data.[1][3] This can be done using mathematical functions that mimic the response surfaces of chemical reactions.[1] This pre-training allows the model to learn a general optimization strategy before being applied to a real, and often expensive, chemical reaction. The model can then be fine-tuned on the real experimental data as it is collected.

Q5: Can a DRL model trained on one type of reaction be used for another?

A5: Yes, and this is a significant advantage of DRL. Models like the Deep Reaction Optimizer (DRO) have demonstrated the ability to learn and improve from experience.[4] A DRO model trained on one reaction has been shown to perform better when subsequently used to optimize a different reaction, even if the underlying mechanisms are dissimilar.[4] This indicates that the model learns general principles of reaction optimization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your DRL-driven chemical reaction optimization experiments.

Problem / Error Message Possible Cause Troubleshooting Steps
Slow Convergence or Failure to Converge 1. Poor Hyperparameter Choices: The learning rate, discount factor, or other hyperparameters may not be suitable for your specific reaction landscape. 2. Inadequate Exploration: The agent may be stuck in a local optimum due to insufficient exploration of the reaction space. 3. Reward Function Issues: The reward signal may be too sparse or noisy, making it difficult for the agent to learn.1. Hyperparameter Tuning: Systematically tune hyperparameters. Start with commonly used values and perform a grid search or use more advanced techniques like Bayesian optimization. 2. Enhance Exploration: Implement a more sophisticated exploration strategy, such as a randomized policy where actions are drawn from a probability distribution.[3] 3. Reward Shaping: Design a reward function that provides more frequent and informative feedback to the agent. For example, instead of a binary reward for success or failure, use a continuous reward based on the yield.
Model Suggests Unsafe or Unfeasible Reaction Conditions 1. Unconstrained Action Space: The DRL agent is not aware of the physical or safety limits of the experimental setup.1. Constrain the Action Space: Define clear boundaries for each reaction parameter (e.g., maximum temperature, pressure limits) within the DRL model's action space. 2. Incorporate a "Penalty" in the Reward: Modify the reward function to heavily penalize the agent for suggesting conditions outside the safe operating range.
Reproducibility Issues: DRL model gives different results on subsequent runs 1. Stochasticity in the Model: The inherent randomness in the DRL algorithm (e.g., in the exploration strategy) can lead to different optimization paths. 2. Environmental Noise: Variations in the experimental setup (e.g., fluctuations in temperature, reagent purity) can affect the reaction outcome.1. Set a Random Seed: For debugging and reproducibility of the computational part, set a fixed random seed for your DRL algorithm. 2. Ensure Consistent Experimental Conditions: Calibrate and monitor your experimental hardware to minimize environmental noise.
"Invalid Action" or "State Out of Bounds" Error 1. Incorrect State/Action Space Definition: The representation of the reaction conditions (state) or the possible changes to them (action) in the DRL environment does not match the physical reality.1. Verify State and Action Representations: Double-check that the numerical representations of your reaction parameters are correctly defined and scaled. 2. Implement State/Action Clipping: Ensure that any action suggested by the agent that would lead to an invalid state is "clipped" to the nearest valid state.

Performance Comparison of Optimization Algorithms

The following table summarizes the performance of the Deep Reaction Optimizer (DRO) compared to other common optimization methods on simulated non-convex functions, which mimic the complexity of real chemical reaction landscapes.

Algorithm Average Steps to Reach Regret ≤ 0.05
Deep Reaction Optimizer (DRO) ~32 [5]
Covariance Matrix Adaption–Evolution Strategy (CMA-ES)~111[5]
Stable Noisy Optimization by Branch and Fit (SNOBFIT)~187[5]
Nelder–Mead Simplex MethodFailed to reach the criterion[5]

"Regret" measures the difference between the reward obtained and the maximum possible reward. A lower regret indicates better performance.[3]

Experimental Protocols

Key Experiment: Automated Reaction Optimization using a Deep Reaction Optimizer (DRO)

This protocol outlines the general steps for setting up and running an automated chemical reaction optimization experiment using a DRL agent like the DRO.

1. Define the Chemical Reaction and Optimization Goal:

  • Reaction: Specify the reactants, reagents, and the target product.

  • Optimization Goal: Clearly define the objective, which is most commonly maximizing the reaction yield. Other goals could include maximizing selectivity or minimizing byproducts.

2. Define the State and Action Spaces:

  • State Space: This represents the experimental conditions. It is a vector of continuous or discrete variables. Examples include:

    • Temperature (°C)

    • Reagent Concentration (M)

    • Catalyst Loading (mol%)

    • Reaction Time (minutes)

  • Action Space: This defines the possible modifications the DRL agent can make to the state at each step. For continuous variables, this could be a set of discrete changes (e.g., ±1°C, ±0.1 M).

3. DRL Model and Environment Setup:

  • DRL Agent: A recurrent neural network (RNN), specifically a Long Short-Term Memory (LSTM) network, is often used as the policy function.[1]

  • Environment: This is the interface between the DRL agent and the actual chemical reactor. It takes an action from the agent, executes the corresponding experiment, and returns the new state and the resulting reward (e.g., yield).

  • Pre-training (Optional but Recommended): Before connecting to the real reactor, pre-train the DRL agent on a simulated environment. This can be a set of non-convex mathematical functions that approximate the reaction landscape.[1][3] This step helps the agent to learn a general optimization strategy without consuming expensive reagents.

4. Automated Experimental Setup:

  • Hardware: An automated synthesis platform is required. This typically includes:

    • Automated liquid handlers for dispensing reagents.

    • A temperature-controlled reactor vessel.

    • Online analysis equipment, such as HPLC or UPLC-MS, to determine the reaction outcome in near real-time.

  • Software: A control software is needed to translate the actions from the DRL agent into commands for the hardware and to read the analytical data to calculate the reward.

5. Optimization Loop Execution:

  • The DRL agent suggests an initial set of experimental conditions (state).

  • The automated platform executes the reaction under these conditions.

  • The online analysis provides the reaction outcome (e.g., yield), which is used to calculate the reward.

  • The state, action, and reward are fed back to the DRL agent.

  • The agent updates its policy and suggests the next set of experimental conditions.

  • This loop continues until a predefined stopping criterion is met (e.g., a maximum number of experiments or convergence to an optimal yield).

Visualizations

DRL-based Reaction Optimization Workflow

DRL_Workflow cluster_DRL Deep Reinforcement Learning Agent cluster_Experiment Experimental Environment DRL_Agent DRL Agent (e.g., RNN) Policy Policy Update DRL_Agent->Policy Updates Action Select Action (New Conditions) DRL_Agent->Action Suggests State Current State (Reaction Conditions) State->DRL_Agent Observes Reactor Automated Reactor Action->Reactor Executes Reward Calculate Reward (e.g., Yield) Reward->DRL_Agent Feedback Reactor->State Results in new Reactor->Reward Measures

Caption: A diagram illustrating the closed-loop workflow of DRL for chemical reaction optimization.

Troubleshooting Logic for Slow Convergence

Troubleshooting_Convergence Start Start: Slow Convergence Observed Check_Hyperparameters Check Hyperparameters (Learning Rate, etc.) Start->Check_Hyperparameters Tune_Hyperparameters Tune Hyperparameters (Grid Search, Bayesian Opt.) Check_Hyperparameters->Tune_Hyperparameters Suboptimal Check_Exploration Evaluate Exploration-Exploitation Balance Check_Hyperparameters->Check_Exploration Optimal Tune_Hyperparameters->Check_Exploration Increase_Exploration Increase Exploration (e.g., Randomized Policy) Check_Exploration->Increase_Exploration Imbalanced Check_Reward Analyze Reward Signal (Sparsity, Noise) Check_Exploration->Check_Reward Balanced Increase_Exploration->Check_Reward Reshape_Reward Reshape Reward Function (More Informative Feedback) Check_Reward->Reshape_Reward Poor Signal End Convergence Improved Check_Reward->End Good Signal Reshape_Reward->End

Caption: A logical workflow for troubleshooting slow convergence in DRL-based reaction optimization.

References

Technical Support Center: Managing Pyranose Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues related to pyranose ring-opening side reactions during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction yield is low, and TLC/LC-MS shows multiple unexpected byproducts. How can I determine if pyranose ring-opening is the cause?

A1: Low yields and product mixtures are common indicators of side reactions, with pyranose ring-opening being a frequent culprit, especially under acidic conditions. The hemiacetal in the pyranose ring can exist in equilibrium with the open-chain aldehyde/ketone form, which is susceptible to various side reactions.[1] This equilibrium is known as ring-chain tautomerism.[1]

To diagnose the issue, a systematic approach is recommended. This involves analyzing the reaction mixture for specific markers of ring-opening and subsequent rearrangement or degradation.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Confirmation A Low Yield & Multiple Byproducts B Quench a small aliquot of the reaction mixture A->B C Analyze by HPLC-MS B->C D Analyze by NMR B->D E Check for: - Furanose isomers - Open-chain adducts - Degradation products C->E F Check for: - Aldehyde proton signal (~9-10 ppm) - Anomeric proton ratios D->F G Ring-Opening Confirmed E->G F->G H Issue is likely not ring-opening

Caption: Diagnostic workflow for identifying ring-opening side reactions.

Experimental Protocols:

  • Protocol 1: Reaction Quenching and Sample Preparation for Analysis

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by adding it to a cooled vial containing a neutralizing agent. For acidic reactions, use a cold, saturated solution of sodium bicarbonate. For basic reactions, use a cold, dilute solution of acetic acid.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Prepare the sample for analysis by dissolving the residue in a suitable solvent for HPLC-MS (e.g., acetonitrile/water) or NMR (e.g., CDCl₃, D₂O).

  • Protocol 2: HPLC-MS Analysis for Byproduct Identification

    • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good separation of polar carbohydrate isomers. A C18 column can also be used, particularly for derivatized sugars.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (0.1%) or ammonium formate (10 mM) is typically effective.

    • Gradient: Start with a high percentage of acetonitrile (e.g., 90%) and gradually increase the aqueous portion to elute the polar compounds.

    • MS Detection: Use an ESI source in both positive and negative ion modes. Look for masses corresponding to:

      • Your expected product.

      • Isomers of your product (which could be furanose forms).

      • Adducts of the open-chain form (e.g., with solvent or other nucleophiles).

      • Known degradation products like furfurals (from acid-catalyzed degradation).

    • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards if available. Isomeric forms (pyranose vs. furanose) will have the same mass but different retention times.

Q2: My reaction is acid-catalyzed, and I suspect significant ring-opening is occurring. What are the best strategies to minimize this?

A2: Acid catalysis is a primary driver for pyranose ring-opening as it protonates the ring oxygen, facilitating the formation of the open-chain oxocarbenium ion.[1] Managing this requires a multi-faceted approach focusing on reaction conditions and substrate protection.

Key Strategies to Minimize Acid-Catalyzed Ring-Opening:

  • pH Control: Carefully buffer the reaction to the highest possible pH at which the desired reaction still proceeds efficiently. Even a small increase in pH can significantly reduce the rate of ring-opening.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the ring-opening process.

  • Use of Protecting Groups: The most robust strategy is to "lock" the ring in the pyranose form.

    • Glycoside Formation: Converting the anomeric hydroxyl into a glycoside (an acetal) is highly effective. The resulting acetal is stable to neutral and basic conditions and is no longer in equilibrium with the open-chain form.[2]

    • Cyclic Acetals: Protecting diols, such as the 4,6-hydroxyls, with a benzylidene or isopropylidene group can conformationally lock the pyranose ring and increase its stability.

Mechanism of Acid-Catalyzed Ring-Opening:

G cluster_0 Acid-Catalyzed Ring-Opening Pyranose Pyranose (Hemiacetal) Protonated Protonated Ring Oxygen Pyranose->Protonated H+ (Fast) Oxocarbenium Oxocarbenium Ion (Open-Chain Intermediate) Protonated->Oxocarbenium Ring Opening (Slow) Oxocarbenium->Protonated Ring Closing

Caption: Simplified mechanism of acid-catalyzed pyranose ring-opening.

Data on Reaction Condition Effects:

While specific quantitative data is highly substrate-dependent, the general trends are well-established.

ParameterConditionEffect on Ring-OpeningRationale
pH Low (Strongly Acidic)HighPromotes protonation of the ring oxygen, facilitating ring cleavage.[1]
Near NeutralLowReduces the concentration of the protonated intermediate.
Temperature HighHighProvides the necessary activation energy for the ring-opening step.
LowLowSlows down the kinetics of the ring-opening equilibrium.
Protecting Group Anomeric -OH (Free)HighThe hemiacetal is in direct equilibrium with the open-chain form.
Anomeric -OR (Glycoside)Very LowThe acetal linkage is stable under non-hydrolytic conditions and locks the ring.[2]
  • Protocol 3: Synthesis of a Methyl Glycoside to Prevent Ring-Opening

    • Dissolve the unprotected pyranose (1.0 equiv.) in anhydrous methanol (MeOH).

    • Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride, which generates HCl in situ, or a sulfonic acid resin).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a base (e.g., sodium bicarbonate or an anion exchange resin).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting methyl glycoside (anomeric mixture) by silica gel chromatography. The resulting glycoside is now stable to ring-opening under non-acidic conditions.

Q3: How can I use NMR spectroscopy to quantify the different anomers and the open-chain form in my sample?

A3: NMR spectroscopy is a powerful tool for observing the equilibrium between different sugar isomers in solution. The open-chain aldehyde form, though typically present in low concentrations (<0.1% for glucose), has a distinct proton signal in a region of the spectrum that is usually free of other signals.[3]

NMR Analysis Guide:

SpeciesKey ¹H NMR SignalTypical Chemical Shift (ppm)Notes
Open-Chain Form Aldehyde Proton (-CHO)9.0 - 10.0Very low intensity, sharp singlet. Best observed in D₂O.
α-Pyranose Anomer Anomeric Proton (H-1)~5.2 (for Glucose)Typically a doublet with a small coupling constant (~3-4 Hz) due to the axial-equatorial relationship with H-2.
β-Pyranose Anomer Anomeric Proton (H-1)~4.6 (for Glucose)Typically a doublet with a larger coupling constant (~7-8 Hz) due to the axial-axial relationship with H-2.
Furanose Anomers Anomeric Protons (H-1)Variable, often between pyranose signalsUsually present in very low concentrations for aldohexoses.
  • Protocol 4: Quantitative ¹H NMR for Anomer and Open-Chain Analysis

    • Sample Preparation: Dissolve a precisely weighed amount of the carbohydrate sample in a deuterated solvent (D₂O is common for unprotected sugars). Add a known amount of an internal standard (e.g., maleic acid) for accurate quantification.

    • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquisition:

      • Acquire a standard ¹H spectrum. Ensure the spectral width is large enough to include the aldehyde region (e.g., -1 to 12 ppm).

      • To accurately quantify low-concentration species, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This ensures complete relaxation and accurate integration. A typical value is D1 = 30 seconds.

      • Use a 90° pulse angle.

    • Data Processing:

      • Carefully phase and baseline correct the spectrum.

      • Integrate the distinct signals for the α-anomeric proton, the β-anomeric proton, and the aldehyde proton.

      • The relative percentage of each form is calculated by dividing its integral value by the sum of the integrals for all isomeric forms.

Logical Diagram for NMR-based Quantification:

G A Prepare Sample in D₂O with Internal Standard B Acquire ¹H NMR Spectrum (Long Relaxation Delay) A->B C Identify Key Signals: - Aldehyde (9-10 ppm) - α-Anomer (H-1) - β-Anomer (H-1) B->C D Integrate Signals C->D E Calculate Molar Ratios D->E

References

Chemical reaction optimization algorithms for pyranose synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyranose synthesis. The content is designed to address specific issues that may arise during experiments, with a focus on optimizing reaction outcomes.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in pyranose synthesis.

Low Yield

Q1: My pyranose synthesis reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyranose synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Older reagents or those exposed to air and moisture can degrade and lead to reduced yields. It's advisable to use freshly purified solvents and reagents.

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature can halt a reaction or lead to the formation of side products. Ensure uniform heating and accurate temperature monitoring.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.

  • Moisture and Air Sensitivity: Many glycosylation reactions are sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Check the aqueous layer after extraction to ensure your product is not water-soluble. Be mindful of product volatility and potential degradation on silica gel during chromatography.[1]

  • Side Reactions: Undesired side reactions can consume your starting materials and reduce the yield of the desired product. Common side reactions include hydrolysis of the glycosyl donor and elimination to form glycals.[2]

Q2: I'm performing a Koenigs-Knorr reaction and experiencing a low yield. What specific parameters should I investigate?

A2: For the Koenigs-Knorr reaction, several factors can influence the yield:

  • Promoter: The choice and amount of the promoter are critical. Silver salts like silver carbonate or silver oxide are commonly used.[3] The use of cadmium carbonate has also been reported to provide good yields.[4] The promoter's role is to act as a halophile and facilitate the reaction.

  • Solvent: The solvent can significantly impact the reaction rate and yield. Nonpolar solvents are often preferred.[5]

  • Purity of Glycosyl Halide: The stability of the glycosyl halide donor is crucial. Ensure it is pure and handled under anhydrous conditions to prevent hydrolysis.

Poor Stereoselectivity

Q3: My glycosylation reaction is producing a mixture of anomers (α and β isomers) with poor selectivity. How can I improve the stereochemical outcome?

A3: Achieving high stereoselectivity is a common challenge in pyranose synthesis. Several factors influence the anomeric ratio:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role. A participating group, such as an acetyl or benzoyl group, can lead to the formation of a 1,2-trans glycosidic bond through anchimeric assistance.[3] In contrast, non-participating groups like benzyl ethers often result in a mixture of anomers.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stereoselectivity. For instance, in some reactions, acetonitrile can favor the formation of the α-anomer due to the "nitrile effect".

  • Temperature: Reaction temperature can have a significant impact on the anomeric ratio. Lowering the temperature can sometimes enhance the selectivity of the reaction.

  • Promoter/Catalyst: The choice of promoter or catalyst can influence the reaction mechanism and, consequently, the stereochemical outcome.

Q4: Can you provide a more detailed explanation of how protecting groups influence stereoselectivity?

A4: Protecting groups are not just passive masks for functional groups; they can actively influence the stereochemical course of a glycosylation reaction.[6]

  • Participating Groups: As mentioned, acyl groups (e.g., acetyl, benzoyl) at the C-2 position can form a cyclic intermediate (an oxonium ion) that blocks one face of the pyranose ring. The glycosyl acceptor can then only attack from the opposite face, leading to the formation of the 1,2-trans product with high selectivity.[3]

  • Non-Participating Groups: Ether-based protecting groups (e.g., benzyl) at C-2 do not form this cyclic intermediate, which can lead to a mixture of α and β products.[3]

  • Conformational Effects: Protecting groups can also influence the conformation of the pyranose ring, which in turn can affect the accessibility of the anomeric center and the stereochemical outcome of the glycosylation.

Side Reactions and Byproducts

Q5: What are the most common side reactions in pyranose synthesis, and how can I minimize them?

A5: Several side reactions can occur during pyranose synthesis, leading to byproducts and reduced yields.[2][7]

  • Hydrolysis of the Glycosyl Donor: If moisture is present in the reaction, the activated glycosyl donor can react with water instead of the glycosyl acceptor, leading to a simple hydrolyzed sugar. To prevent this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2]

  • Elimination to Form Glycals: Under certain conditions, elimination of the leaving group and a proton from C-2 can occur, resulting in the formation of a glycal (an unsaturated sugar). This is more common with certain promoters and reaction conditions.[2]

  • Orthoester Formation: With participating protecting groups at C-2, intramolecular attack by the acceptor can lead to the formation of a stable orthoester byproduct instead of the desired glycoside.

  • Aglycon Transfer: In the case of thioglycosides, intermolecular transfer of the thio-aglycon from one donor to another can occur.[2]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of pyranose synthesis.

Table 1: Effect of Promoter on Koenigs-Knorr Reaction Yield

PromoterYield (%)
Silver Carbonate86
Silver Chloride10-30
Silver Nitrate10-30
Silver Acetate10-30
Silver Triflate10-30

Data synthesized from a study on boronic acid-catalyzed Koenigs-Knorr type glycosylation.[5]

Table 2: Influence of Solvent on Koenigs-Knorr Reaction Yield

SolventYield (%)
Acetonitrile94
Propionitrile86
1,2-Dichloroethane78
Toluene20

Data synthesized from a study on boronic acid-catalyzed Koenigs-Knorr type glycosylation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in pyranose synthesis.

Koenigs-Knorr Glycosylation

This protocol describes a general procedure for the Koenigs-Knorr reaction to form a glycosidic bond.

Materials:

  • Glycosyl halide (donor)

  • Alcohol (acceptor)

  • Silver (I) carbonate or Silver (I) oxide (promoter)

  • Anhydrous dichloromethane (DCM) or other suitable nonpolar solvent

  • Molecular sieves (4Å)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and anhydrous solvent.

  • Add freshly activated molecular sieves to the flask and stir for 30 minutes at room temperature to ensure anhydrous conditions.

  • In a separate flame-dried flask, dissolve the glycosyl halide donor in the anhydrous solvent.

  • Add the promoter (e.g., silver carbonate) to the acceptor solution.

  • Slowly add the solution of the glycosyl donor to the acceptor/promoter mixture at the desired temperature (often 0 °C to room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by filtering through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyranoside.

Achmatowicz Rearrangement

The Achmatowicz rearrangement is a powerful method for converting furans into dihydropyrans, which are valuable intermediates for pyranose synthesis.[8]

Materials:

  • Furfuryl alcohol

  • Oxidizing agent (e.g., N-Bromosuccinimide (NBS) or m-Chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., a mixture of tetrahydrofuran (THF) and water, or methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the furfuryl alcohol in the chosen solvent system in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., NBS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if NBS was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a dihydropyran, which can then be subjected to further steps such as reduction and protection to synthesize various monosaccharides.[8]

Visualizations

The following diagrams illustrate key concepts and workflows in pyranose synthesis optimization.

experimental_workflow start Start: Define Target Pyranoside reagents 1. Select & Prepare Anhydrous Reagents & Solvents start->reagents reaction_setup 2. Assemble Reaction under Inert Atmosphere reagents->reaction_setup addition 3. Controlled Addition of Glycosyl Donor reaction_setup->addition monitoring 4. Monitor Reaction Progress (TLC/LCMS) addition->monitoring workup 5. Quench & Work-up monitoring->workup purification 6. Purify Product (Column Chromatography) workup->purification analysis 7. Characterize Product (NMR, MS) purification->analysis end End: Pure Pyranoside analysis->end troubleshooting_stereoselectivity start Poor Stereoselectivity (Mixture of Anomers) c2_protecting_group Check C-2 Protecting Group start->c2_protecting_group solvent Check Solvent start->solvent temperature Check Temperature start->temperature participating Is it a participating group (e.g., Acyl)? c2_protecting_group->participating non_participating Is it a non-participating group (e.g., Benzyl)? c2_protecting_group->non_participating change_to_participating Action: Change to a participating group for 1,2-trans selectivity. participating->change_to_participating No optimize_conditions Action: Optimize other conditions (solvent, temp.) for desired anomer. non_participating->optimize_conditions Yes polar_aprotic Is it a polar aprotic solvent (e.g., Acetonitrile)? solvent->polar_aprotic non_polar Is it a non-polar solvent? solvent->non_polar consider_nitrile_effect Note: May favor α-anomer. polar_aprotic->consider_nitrile_effect Yes explore_solvents Action: Screen different solvents. non_polar->explore_solvents Yes low_temp Is the reaction at low temp (e.g., -78 to 0 °C)? temperature->low_temp room_temp Is the reaction at room temp or elevated? temperature->room_temp explore_temp_range Action: Screen a range of temperatures. low_temp->explore_temp_range No try_lower_temp Action: Try running the reaction at a lower temp. room_temp->try_lower_temp Yes protecting_group_logic start Need to Select Protecting Groups desired_stereochem What is the desired stereochemistry at C-1? start->desired_stereochem trans_1_2 1,2-trans desired_stereochem->trans_1_2 cis_1_2 1,2-cis desired_stereochem->cis_1_2 participating_pg Use a participating group at C-2 (e.g., Acetyl, Benzoyl) trans_1_2->participating_pg non_participating_pg Use a non-participating group at C-2 (e.g., Benzyl) cis_1_2->non_participating_pg orthogonality Are multiple deprotection steps required? participating_pg->orthogonality non_participating_pg->orthogonality yes_ortho Yes orthogonality->yes_ortho no_ortho No orthogonality->no_ortho orthogonal_set Select an orthogonal protecting group set (e.g., Benzyl, Silyl, Acyl) yes_ortho->orthogonal_set global_deprotection A global deprotection strategy can be used. no_ortho->global_deprotection reactivity Consider the reactivity of other functional groups orthogonal_set->reactivity global_deprotection->reactivity acid_labile Are there acid-labile groups to protect? reactivity->acid_labile base_labile Are there base-labile groups to protect? reactivity->base_labile yes_acid Yes acid_labile->yes_acid no_acid No acid_labile->no_acid yes_base Yes base_labile->yes_base no_base No base_labile->no_base select_base_stable_pg Choose base-stable protecting groups (e.g., Benzyl, Silyl ethers) yes_acid->select_base_stable_pg final_choice Final Protecting Group Strategy no_acid->final_choice select_acid_stable_pg Choose acid-stable protecting groups (e.g., Acetals under basic conditions) yes_base->select_acid_stable_pg no_base->final_choice select_base_stable_pg->final_choice select_acid_stable_pg->final_choice

References

Technical Support Center: Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing photoredox reactions in continuous-flow systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using continuous-flow systems for photoredox catalysis over traditional batch methods?

A1: Continuous-flow systems offer several key advantages for photoredox catalysis. Due to the narrow tubing of flow reactors, light can penetrate the reaction medium more effectively and uniformly, which is a significant challenge in scaling up batch reactions as described by the Beer-Lambert law[1][2][3]. This superior light penetration leads to faster reaction rates, shorter reaction times, and improved reproducibility[4][5]. Flow chemistry also allows for enhanced control over reaction parameters like temperature and residence time, leading to higher yields and selectivity[6].

Q2: What are the most critical parameters to control during the optimization of a continuous-flow photoredox reaction?

A2: The most critical parameters include residence time, light intensity, catalyst loading, substrate concentration, and temperature[7][8][9][10]. Residence time, controlled by the flow rate and reactor volume, determines how long the reagents are irradiated[5]. Light intensity directly impacts the rate of photocatalyst excitation[4][8]. Temperature control is also crucial, as it can affect reaction kinetics and selectivity[10][11]. Optimizing these parameters simultaneously is key to achieving high efficiency and yield[4][7].

Q3: How can I efficiently screen multiple reaction conditions for a flow setup without consuming large amounts of material?

A3: High-Throughput Experimentation (HTE) platforms are an effective solution. These systems use microscale reaction plates to simulate the conditions of a flow reactor, allowing for the parallel screening of numerous variables like catalysts, solvents, and concentrations with minimal material consumption[7][12][13][14]. The optimized conditions identified through HTE have been shown to be directly translatable to commercial flow reactors, significantly speeding up the optimization process[1][7][12][13].

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Product Conversion

Q: My reaction is showing very low conversion or yield. What are the common causes and how can I fix it?

A: Low conversion is a frequent issue with several potential causes. Follow this guide to diagnose and resolve the problem.

  • Possible Cause 1: Insufficient Residence Time. The reactants may not be irradiated for a long enough period to fully convert to the product.

    • Solution: Decrease the flow rate to increase the residence time. Systematically screen a range of residence times to find the optimum. For example, a C-O coupling reaction was optimized from a 24-hour batch reaction to a 35-minute flow process by tuning the residence time and other parameters[4][7][14].

  • Possible Cause 2: Inefficient Light Penetration or Intensity. The light source may be too weak, or the reaction mixture may be too concentrated, preventing light from reaching all catalyst molecules.

    • Solution: First, ensure your reaction concentration is not too high, as this can block light penetration[2][3]. If the concentration is appropriate, consider using a more powerful light source (e.g., high-power LEDs or lasers) or a reactor with a narrower path length[4][8]. Increasing light intensity can dramatically shorten reaction times without sacrificing yield[4][7].

  • Possible Cause 3: Catalyst Degradation. The photocatalyst may be unstable under the reaction conditions, leading to deactivation over time.

    • Solution: Check for changes in the color of the reaction solution, which may indicate catalyst decomposition. Lowering the reaction temperature or reducing light intensity might mitigate degradation. If the issue persists, screen for a more robust photocatalyst for your specific transformation.

  • Possible Cause 4: Poor Mixing. If you are using multiple input streams, incomplete mixing before the reactor coil can lead to poor conversion.

    • Solution: Ensure you are using an efficient mixing unit (e.g., a T-mixer or static mixer) just before the solution enters the photoreactor.

The following table summarizes data from a representative decarboxylative arylation reaction, demonstrating the direct impact of residence time and light intensity on product yield.

Residence Time (min)Flow Rate (mL/min)Light Intensity (%)Yield (%)
600.0332570%
450.0442579%
350.0572576%
350.0577579%
13.750.1457579%

Data synthesized from examples in cited literature[4][7]. Reactor volume is assumed to be 2 mL for flow rate calculation.

G Start Start: Low Conversion/Yield Check_Residence Is Residence Time Sufficient? Start->Check_Residence Increase_Time Action: Decrease Flow Rate to Increase Residence Time Check_Residence->Increase_Time No Check_Light Is Light Intensity/Penetration Adequate? Check_Residence->Check_Light Yes Increase_Time->Check_Light Increase_Light Action: Increase Light Intensity or Decrease Concentration Check_Light->Increase_Light No Check_Catalyst Is Catalyst Stable? Check_Light->Check_Catalyst Yes Increase_Light->Check_Catalyst Change_Catalyst Action: Screen for a More Robust Photocatalyst Check_Catalyst->Change_Catalyst No End_Fail Further Investigation Required Check_Catalyst->End_Fail Yes End_Success Problem Resolved Change_Catalyst->End_Success G cluster_prep 1. Preparation cluster_flow 2. Flow Execution cluster_analysis 3. Collection & Analysis Reagents Prepare & Degas Reagent Solutions Pumps Syringe/HPLC Pumps Reagents->Pumps Mixer T-Mixer Pumps->Mixer Reactor Photoreactor Coil (with LEDs) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Steady-State Collection BPR->Collection Analysis HPLC/GC/NMR Analysis Collection->Analysis

References

Technical Support Center: Self-Optimization in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Self-Optimization Techniques in Chemical Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during automated experimentation.

Frequently Asked Questions (FAQs)

Q1: What is self-optimization in chemical synthesis?

A1: Self-optimization in chemical synthesis refers to the use of automated systems that intelligently and autonomously adjust experimental parameters to find the optimal conditions for a chemical reaction.[1][2] These systems typically consist of a reactor, online analytical instrumentation, and a control algorithm that work in a closed loop.[2] The algorithm, often based on machine learning, uses the results from previous experiments to suggest the next set of conditions to improve a desired outcome, such as yield or selectivity.[1][3]

Q2: What are the key advantages of using self-optimization techniques?

A2: The primary advantages of self-optimization in chemical synthesis include:

  • Increased Efficiency: Automated systems can run experiments continuously and often in parallel, significantly reducing the time required for reaction optimization compared to manual methods.[4]

  • Reduced Human Error: Automation minimizes the potential for human error in tasks such as reagent dispensing and data recording, leading to more reliable and reproducible results.[4]

  • Exploration of Complex Reaction Spaces: Self-optimization algorithms can efficiently navigate high-dimensional and complex reaction landscapes that are challenging for human intuition to explore.[5][6]

  • Data-Rich Experimentation: These systems generate large, high-quality datasets that can be used to build predictive models and gain deeper insights into reaction mechanisms.

Q3: What are the most common self-optimization algorithms used in chemical synthesis?

A3: Several algorithms are employed for self-optimization, with Bayesian optimization being one of the most popular and effective. Other commonly used algorithms include:

  • Nelder-Mead Simplex Algorithm: A local optimization method that is relatively simple to implement.

  • SNOBFIT (Stable Noisy Optimization by Branch and Fit): An algorithm designed for optimization problems with noisy objective functions.

  • Reinforcement Learning: A class of machine learning algorithms where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward.

Q4: What are the essential components of a self-optimizing reactor system?

A4: A typical self-optimizing reactor system comprises three main components:

  • Automated Reactor: A reactor setup (e.g., a flow reactor or a microreactor) that allows for the precise control of reaction parameters such as temperature, pressure, and reagent flow rates.[1]

  • Online Analytical Instrumentation: Analytical tools such as HPLC, GC, or spectroscopic methods (e.g., NMR, IR) that are integrated into the system to provide real-time monitoring of the reaction outcome.[3]

  • Optimization Algorithm and Control Software: The "brain" of the system that processes the analytical data and determines the next set of experimental conditions to be tested.[1]

Troubleshooting Guides

Issue 1: The optimization algorithm is not converging to an optimal solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor initial data The initial set of experiments may not be diverse enough to inform the model. Solution: Ensure the initial experiments cover a wide range of the parameter space using a space-filling design of experiments (DoE) method like Latin Hypercube Sampling.[3]
Inappropriate algorithm choice The selected optimization algorithm may not be suitable for the complexity of your reaction space. Solution: Consider switching to a more robust algorithm. For example, if you are using a local optimization algorithm like Nelder-Mead and suspect multiple local optima, a global optimization algorithm like Bayesian optimization might be more effective.[3]
Incorrect model parameters The hyperparameters of the machine learning model (e.g., the kernel in a Gaussian process for Bayesian optimization) may be poorly chosen. Solution: Perform hyperparameter tuning before starting the optimization. Many Bayesian optimization packages have built-in functionalities for this.[7]
Noisy experimental data High levels of noise in the analytical data can mislead the optimization algorithm. Solution: Improve the precision of your analytical method. If noise is unavoidable, choose an optimization algorithm that is robust to noise, such as SNOBFIT.
Issue 2: The predictive model has poor accuracy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient data The model has not been trained on enough experimental data to learn the underlying relationships. Solution: Increase the number of experiments. Active learning strategies can help in selecting the most informative experiments to perform to improve model accuracy with fewer experiments.
Inadequate feature representation The way the chemical reaction is represented in a machine-readable format may not capture the key factors influencing the outcome. Solution: Explore different molecular descriptors or feature engineering techniques to better represent your reactants, catalysts, and solvents.
Overfitting The model is too complex and has learned the noise in the training data instead of the true underlying relationship. Solution: Use a simpler model or apply regularization techniques. Cross-validation can be used to detect overfitting.
Model inadequacy The chosen model architecture (e.g., linear model for a highly non-linear response surface) is not appropriate for the problem. Solution: Try more complex models such as neural networks, but be mindful of the increased data requirement and the risk of overfitting.[8]

Data Presentation

Table 1: Comparison of Common Self-Optimization Algorithms

AlgorithmTypeKey StrengthsKey WeaknessesBest Suited For
Bayesian Optimization GlobalSample-efficient, performs well with expensive experiments, provides uncertainty estimates.[5][6]Can be computationally expensive for high-dimensional spaces.[7]Optimizing complex and expensive reactions where the number of experiments is limited.[5]
Nelder-Mead Simplex LocalSimple to implement, computationally efficient.[9]Can get stuck in local optima, not ideal for global optimization.[10]Fine-tuning optimization in a well-understood and relatively simple reaction space.[9]
SNOBFIT GlobalRobust to noisy data.[3]Can be slower to converge than other methods.Reactions with significant experimental noise or variability.
Reinforcement Learning GlobalCan learn complex control policies for dynamic optimization.Requires a significant amount of training data or a good simulation environment.Dynamic optimization of continuous processes where the system state changes over time.

Experimental Protocols

Protocol 1: General Workflow for Setting Up a Self-Optimizing Experiment
  • Define the Optimization Problem:

    • Clearly identify the reaction you want to optimize.

    • Define the objective function (e.g., maximize yield, minimize byproduct formation).

    • Specify the experimental parameters to be varied (e.g., temperature, concentration, catalyst loading) and their ranges.

  • System Setup and Calibration:

    • Assemble the automated reactor system, including pumps, reactor, and temperature control.

    • Integrate and calibrate the online analytical instrument (e.g., create a calibration curve for your product and starting materials for HPLC analysis).[3]

    • Establish communication between the control software and all hardware components.

  • Initial Experimental Design:

    • Choose a design of experiments (DoE) method (e.g., Latin Hypercube Sampling) to generate an initial set of experiments that broadly explores the parameter space.[3] The number of initial experiments is typically a small fraction of the total planned experiments.

  • Run the Self-Optimization Loop:

    • Execute the initial set of experiments automatically.

    • The control software collects the data from the analytical instrument.

    • The optimization algorithm uses this data to build an initial model of the reaction landscape.

    • The algorithm then suggests the next set of experimental conditions that are predicted to be most informative or have the highest expected improvement.

    • The system automatically runs the suggested experiment.

    • This loop of "run experiment -> collect data -> update model -> suggest next experiment" continues until a stopping criterion is met (e.g., a predefined number of experiments is reached, or the improvement in the objective function plateaus).

  • Data Analysis and Validation:

    • Analyze the complete dataset to identify the optimal reaction conditions.

    • Perform a validation experiment at the identified optimal conditions to confirm the result.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Self-Optimization Experiments start Start: Suboptimal Performance Observed check_convergence Is the algorithm converging? start->check_convergence check_model_accuracy Is the predictive model accurate? check_convergence->check_model_accuracy Yes improve_initial_data Improve Initial Data Diversity (DoE) check_convergence->improve_initial_data No check_data_quality Is the experimental data reliable? check_model_accuracy->check_data_quality Yes increase_data Increase Number of Experiments check_model_accuracy->increase_data No calibrate_analytics Recalibrate Analytical Instruments check_data_quality->calibrate_analytics No end End: Performance Improved check_data_quality->end Yes change_algorithm Select a More Suitable Algorithm improve_initial_data->change_algorithm tune_hyperparameters Tune Model Hyperparameters change_algorithm->tune_hyperparameters tune_hyperparameters->check_convergence improve_features Improve Feature Representation increase_data->improve_features simplify_model Use a Simpler Model / Regularization improve_features->simplify_model simplify_model->check_model_accuracy check_hardware Check Hardware for Malfunctions calibrate_analytics->check_hardware check_hardware->check_data_quality SelfOptimizationLoop The Self-Optimization Closed Loop define_problem 1. Define Optimization Problem (Objective, Parameters, Ranges) initial_doe 2. Initial Design of Experiments (DoE) define_problem->initial_doe run_experiment 3. Automated Experiment Execution initial_doe->run_experiment analyze_results 4. Online Analysis & Data Acquisition run_experiment->analyze_results update_model 5. Update Predictive Model analyze_results->update_model suggest_next 6. Algorithm Suggests Next Experiment update_model->suggest_next stopping_criterion Stopping Criterion Met? suggest_next->stopping_criterion stopping_criterion->run_experiment No end Optimal Conditions Found stopping_criterion->end Yes

References

Validation & Comparative

Pyranose vs. Furanose: A Comparative Analysis of Ring Stability in Monosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of monosaccharides is paramount for predicting their biological activity and designing effective therapeutics. A key aspect of this is the equilibrium between six-membered pyranose and five-membered furanose ring structures. This guide provides an objective comparison of their stability, supported by experimental data and detailed methodologies.

In aqueous solutions, monosaccharides with five or more carbons exist as an equilibrium mixture of their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal forms.[1] The formation of these cyclic structures occurs spontaneously and reversibly without enzymatic catalysis.[1] The six-membered pyranose ring is generally the more thermodynamically stable and, therefore, the predominant form for aldohexoses like glucose.[][3] This preference is largely attributed to the lower angle and dihedral strain in the chair conformation of the pyranose ring compared to the more planar and strained envelope or twist conformations of the furanose ring.[4]

However, the equilibrium distribution is influenced by several factors, including the specific monosaccharide, the solvent, temperature, and the presence of substituents.[] For instance, fructose, a ketohexose, exhibits a more significant proportion of the furanose form in solution compared to glucose.[][5] Furthermore, certain derivatives, such as per-O-sulfated monosaccharides, can even favor the furanose form, highlighting the nuanced nature of this equilibrium.

Quantitative Analysis of Pyranose and Furanose Distribution

The relative populations of pyranose and furanose forms for various monosaccharides in aqueous solution have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric proton and carbon signals in ¹H and ¹³C NMR spectra, respectively, are distinct for each anomer (α and β) and ring form (pyranose and furanose), allowing for their quantification.[6][7]

MonosaccharidePyranose Forms (%)Furanose Forms (%)Open-Chain Form (%)
D-Glucose ~99<1<0.02
D-Fructose ~70~22-33Trace
D-Ribose ~25~75Trace
D-Galactose Predominantly PyranoseMinorTrace

Note: The exact percentages can vary slightly depending on temperature, pH, and solvent.[][5][8]

Experimental Protocols

Determination of Pyranose/Furanose Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general steps for quantifying the equilibrium distribution of monosaccharide isomers in solution.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the monosaccharide (typically 5-10 mg) in a known volume of deuterium oxide (D₂O) (typically 0.5-0.7 mL). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.

  • Allow the solution to equilibrate for several hours at a constant temperature (e.g., 25 °C) to ensure that the mutarotation has reached equilibrium.[8]

2. NMR Data Acquisition:

  • Acquire a high-resolution one-dimensional ¹H NMR spectrum of the sample. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Key acquisition parameters to optimize include:

    • Number of scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio, especially for detecting minor furanose forms.

    • Relaxation delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) should be used to ensure full relaxation of the signals, which is crucial for accurate quantification.

    • Pulse width: A calibrated 90° pulse should be used.

3. Spectral Analysis and Quantification:

  • Identify the signals corresponding to the anomeric protons of the α-pyranose, β-pyranose, α-furanose, and β-furanose forms. These signals typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm) and have characteristic chemical shifts and coupling constants (J-couplings).[7][9]

  • Integrate the area under each of the identified anomeric proton signals.

  • The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

Visualization of Monosaccharide Equilibrium

The equilibrium between the open-chain and cyclic forms of a monosaccharide is a dynamic process that is fundamental to its chemistry and biology. The following diagram illustrates this relationship for an aldohexose like D-glucose.

Monosaccharide_Equilibrium OpenChain Open-Chain Form (Aldehyde) alpha_Pyranose α-Pyranose OpenChain->alpha_Pyranose beta_Pyranose β-Pyranose OpenChain->beta_Pyranose alpha_Furanose α-Furanose OpenChain->alpha_Furanose beta_Furanose β-Furanose OpenChain->beta_Furanose

Monosaccharide equilibrium in solution.

This workflow diagram illustrates the central role of the open-chain form as an intermediate in the interconversion between the different cyclic anomers and ring structures.

References

Validating Pyranose Structures: A Comparative Guide to 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a carbohydrate's three-dimensional structure is paramount. Among the various analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the validation of pyranose structures, offering detailed insights into anomeric configuration and ring conformation. This guide provides an objective comparison of 13C NMR with other methods, supported by experimental data and detailed protocols.

The Power of 13C NMR in Pyranose Structure Elucidation

In solution, monosaccharides like glucose exist as an equilibrium mixture of cyclic hemiacetals, predominantly in the six-membered pyranose form. These pyranose rings can exist as two different anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon (C-1). 13C NMR spectroscopy is exceptionally sensitive to the local electronic environment of each carbon atom in a molecule, making it an ideal technique to distinguish between these subtle structural variations.

The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. Generally, for D-glucose and D-galactose, the C-1 signal of the β-anomer appears downfield (at a higher ppm value) compared to the α-anomer. Conversely, for D-mannose, the C-1 signal of the α-anomer is downfield relative to the β-anomer. These distinct chemical shifts provide a reliable method for assigning the anomeric configuration. Furthermore, the chemical shifts of the other ring carbons (C-2 to C-6) provide valuable information about the overall conformation of the pyranose ring.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the typical 13C NMR chemical shifts for the pyranose forms of D-Glucose, D-Galactose, and D-Mannose in D₂O. These values serve as a reference for the identification and validation of these common monosaccharides.

MonosaccharideAnomerC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
D-Glucose α92.071.873.269.871.860.9
β95.974.576.269.876.260.9
D-Galactose α92.568.569.569.571.061.2
β96.872.573.269.075.261.2
D-Mannose α93.870.570.867.072.561.1
β93.871.073.567.076.061.1

Note: Chemical shifts are reported relative to an internal standard and can be influenced by solvent, temperature, and pH.

Experimental Protocol for 13C NMR Analysis of Pyranoses

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Dissolve 10-50 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H spectrum, which can interfere with the observation of the analyte signals.

  • Add a small amount of an internal standard, such as acetone (δC ≈ 31.5 ppm) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP, δC = 0 ppm), for accurate chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Nucleus: ¹³C

  • Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure chemical shift stability.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm to cover the entire range of carbon chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer relaxation delay may be necessary for quaternary carbons to ensure full relaxation and accurate quantification, though for routine identification, this is often not critical.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the internal standard.

  • Integrate the signals if quantitative analysis is required (note: for standard proton-decoupled ¹³C spectra, integration is not always accurate due to the Nuclear Overhauser Effect).

Comparison with Alternative Methods

While 13C NMR is a powerful tool, other techniques can also provide valuable structural information about pyranoses.

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Analyzes the chemical shifts and coupling constants of protons.High sensitivity, provides information on anomeric configuration and ring conformation through J-couplings.Signal overlap in complex carbohydrates can make interpretation difficult.
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in its crystalline state.Provides an unambiguous, high-resolution structure.Requires a single crystal of the compound, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.High sensitivity, provides information on molecular weight and composition. Can be coupled with separation techniques like GC or LC.Does not directly provide information on stereochemistry or anomeric configuration.
Chemical Derivatization and Degradation Involves chemical reactions to modify or break down the carbohydrate, followed by analysis of the products.Can provide information on ring size and linkage positions in polysaccharides.Destructive method, can be time-consuming and may introduce artifacts.

Visualizing the Workflow and Logic

To better understand the process and the underlying principles of pyranose structure validation by 13C NMR, the following diagrams illustrate the experimental workflow and the logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 13C NMR Data Acquisition cluster_data_analysis Data Analysis and Validation dissolve Dissolve Pyranose in D₂O add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument_setup Set Spectrometer Parameters transfer->instrument_setup run_exp Acquire 13C Spectrum instrument_setup->run_exp process_data Process Raw Data (FT, Phasing) run_exp->process_data reference_spectrum Reference Chemical Shifts process_data->reference_spectrum assign_signals Assign Carbon Signals reference_spectrum->assign_signals compare_data Compare with Reference Data assign_signals->compare_data validate_structure Validate Pyranose Structure compare_data->validate_structure

Experimental workflow for pyranose structure validation by 13C NMR.

logical_relationship cluster_structure Pyranose Structure cluster_nmr 13C NMR Spectrum Anomeric_Config Anomeric Configuration (α/β) C1_Shift Anomeric Carbon (C-1) Chemical Shift Anomeric_Config->C1_Shift Determines Ring_Carbons Ring Carbon Environment Other_Shifts Other Ring Carbon Chemical Shifts Ring_Carbons->Other_Shifts Influences C1_Shift->Anomeric_Config Indicates Other_Shifts->Ring_Carbons Provides Information on

Logical relationship between pyranose structure and 13C NMR chemical shifts.

A Comparative Guide to Chair and Boat Conformations of Pyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of pyranose rings is fundamental. The six-membered ring of a pyranose sugar is not planar but exists in several three-dimensional arrangements, with the "chair" and "boat" conformations being the most significant. This guide provides an objective comparison of these two conformations, supported by experimental and computational data, and outlines the methodologies used to study them.

Stability and Energetics: A Quantitative Comparison

The chair conformation is overwhelmingly the more stable and, therefore, the more prevalent conformation for pyranose rings in solution and in crystalline structures. This stability arises from its staggered arrangement of substituents, which minimizes steric hindrance and torsional strain. In contrast, the boat conformation suffers from significant steric clashes, particularly between the "flagpole" substituents, and eclipsing interactions along the sides of the "boat," rendering it energetically unfavorable.

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory, have provided quantitative insights into the energy differences between these conformations for sugars like α-D-glucopyranose.

ParameterChair Conformation (⁴C₁)Boat ConformationSource
Relative Energy 0 kcal/mol (Reference)~4-15 kcal/mol higher[1]
Bond Angles (C-C-C) ~110.9°Deviate from ideal tetrahedral angles[2]

Note: The energy of the boat conformation is a range as it can readily interconvert between several boat and skew-boat forms. The ⁴C₁ chair conformation of α-D-glucthis compound is the most stable arrangement. Another chair conformation, ¹C₄, is approximately 5-10 kcal/mol higher in energy than the ⁴C₁ chair.[1] For β-D-glucthis compound, the energy difference between the ¹C₄ and ⁴C₁ chair conformations is even more significant, at approximately 25 kJ/mol (about 6 kcal/mol).[3]

Experimental Determination of Pyranose Conformation

The preferred conformation of a pyranose ring can be determined experimentally using several powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the conformation of molecules in solution. For pyranose rings, the magnitude of the coupling constants (J-values) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

Experimental Protocol for 2D NMR Analysis (COSY & TOCSY):

  • Sample Preparation: Dissolve the purified pyranose sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 10-50 mM.

  • 1D ¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • COSY (Correlation Spectroscopy):

    • Pulse Sequence: Use a standard COSY-45 or COSY-90 pulse sequence.

    • Acquisition: Acquire a 2D matrix of data, typically with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

    • Analysis: Correlate cross-peaks to identify protons that are directly coupled (typically three bonds apart). This allows for the tracing of the proton connectivity around the pyranose ring.

  • TOCSY (Total Correlation Spectroscopy):

    • Pulse Sequence: Employ a MLEV-17 or DIPSI-2 spin-lock sequence.

    • Mixing Time: Use a mixing time of 80-120 ms to allow for magnetization transfer through the entire spin system of the pyranose ring.[4]

    • Acquisition and Processing: Similar to the COSY experiment.

    • Analysis: Identify all protons belonging to a single pyranose ring, as they will all show correlations to each other in the TOCSY spectrum. This is particularly useful for complex oligosaccharides.[4]

  • Data Interpretation: Analyze the coupling constants extracted from high-resolution 1D or 2D spectra. Large coupling constants (typically 7-9 Hz) are indicative of an axial-axial relationship between protons, which is characteristic of the chair conformation. Smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution three-dimensional structure of a molecule in its crystalline state.

Experimental Protocol for Monosaccharide Crystallization (Vapor Diffusion):

  • Purification: Ensure the monosaccharide sample is of high purity.

  • Solvent Selection: Dissolve the sugar in a "good" solvent in which it is highly soluble (e.g., water).

  • Vapor Diffusion Setup:

    • Place a small drop (1-5 µL) of the concentrated sugar solution on a siliconized glass coverslip.

    • In a well of a crystallization plate, place a larger volume (500-1000 µL) of a "precipitant" solution, which is a solvent in which the sugar is less soluble (e.g., a mixture of water and isopropanol or acetone).

    • Invert the coverslip over the well, creating a sealed environment.

  • Equilibration: Over time, the solvent from the drop will slowly vaporize and diffuse into the reservoir, gradually increasing the concentration of the sugar in the drop.

  • Crystal Growth: As the solution in the drop becomes supersaturated, crystals will begin to form. This process can take several days to weeks.

  • Crystal Harvesting and Mounting: Carefully remove the crystals and mount them on a goniometer head for X-ray diffraction analysis.

  • Data Collection and Structure Refinement: Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern. The resulting data is then processed to determine the electron density map and refine the atomic coordinates, revealing the precise conformation of the pyranose ring.

Computational Chemistry

Computational methods, particularly DFT, are invaluable for predicting the relative energies and geometric parameters of different conformations.

Computational Workflow for Conformational Analysis:

  • Structure Building: Construct the initial 3D structures of the chair and boat conformations of the desired pyranose using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Software: Use a quantum chemistry package such as Gaussian.

    • Method: Employ a suitable level of theory, such as B3LYP, which is a widely used DFT functional.

    • Basis Set: Select a basis set that provides a good balance of accuracy and computational cost, for example, 6-311++G**.[1]

    • Input: Create an input file specifying the coordinates, charge, multiplicity, and the desired calculation (optimization).

    • Execution: Run the geometry optimization calculation. This will find the lowest energy structure for each starting conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and Gibbs free energy.

  • Energy Analysis: Compare the calculated energies of the optimized chair and boat conformations to determine their relative stabilities.

Conformational Interconversion Pathway

The interconversion between the chair and boat conformations is not a direct process but proceeds through several intermediate, higher-energy transition states and intermediates, including the skew-boat and half-chair conformations.

G Energy Profile of Pyranose Ring Interconversion cluster_energy Chair Chair (⁴C₁) Lowest Energy TransitionState1 Half-Chair (Transition State) Chair->TransitionState1 ΔG‡ SkewBoat Skew-Boat (Intermediate) TransitionState1->SkewBoat Boat Boat (Higher Energy Intermediate) SkewBoat->Boat TransitionState2 Half-Chair (Transition State) Boat->TransitionState2 InvertedChair Inverted Chair (¹C₄) Higher Energy Chair TransitionState2->InvertedChair ΔG‡

References

The Dance of the Rings: A Comparative Guide to Pyranose and Furanose Distribution in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of monosaccharides in solution is paramount. The equilibrium between six-membered pyranose and five-membered furanose rings, along with their respective anomers, dictates the biological activity and therapeutic potential of carbohydrate-based molecules. This guide provides an objective comparison of this distribution for common monosaccharides, supported by experimental data and detailed methodologies.

In aqueous solution, monosaccharides exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and various cyclic hemiacetal or hemiketal structures.[1][2] The most prevalent of these cyclic forms are the six-membered pyranose and the five-membered furanose rings. The distribution between these forms is not random; it is governed by the inherent structural preferences of the monosaccharide and influenced by environmental factors such as solvent, temperature, and pH.[] For instance, aldohexoses generally favor the pyranose form, while pentoses often show a greater proportion of the furanose form.[1]

Equilibrium Distribution of Monosaccharides in Aqueous Solution

The relative populations of pyranose and furanose forms for several common monosaccharides at equilibrium in aqueous solution have been determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[4][5] The data reveals a strong preference for the pyranose form for sugars like glucose and galactose, while fructose and ribose exhibit a more significant furanose population.

MonosaccharidePyranose Forms (%)Furanose Forms (%)Open-Chain Form (%)Reference(s)
D-Glucose >99<1~0.02[1][6]
(α: ~36, β: ~64)[1]
D-Fructose ~72~28Trace[7][8]
(α: ~2, β: ~70)(α: ~5, β: ~23)[8]
D-Ribose ~76~24~0.1[9]
(α: ~20, β: ~56)(α: ~7, β: ~13)[9]
D-Galactose ~96~4Trace[10]
(α: ~32, β: ~64)(α: ~1, β: ~3)[10]
D-Altrose ~70~30Not reported[11]
D-Idose ~74.5~25.5Not reported[11]
D-Talose ~71~29Not reported[11]

Note: The percentages for anomers (α and β) are subdivisions of the total pyranose or furanose forms. The open-chain form, though a crucial intermediate for interconversion, is typically present in very small amounts.

The thermodynamic stability of the chair conformation of the pyranose ring, which minimizes steric strain, is a major factor driving the equilibrium towards this form for many aldohexoses.[12] However, factors such as the presence of an axial hydroxyl group at C4 in the pyranose form can lead to a higher proportion of furanose isomers, as seen with galactose.[13]

Visualizing the Equilibrium

The dynamic interplay between the different forms of a monosaccharide in solution can be represented as a chemical equilibrium.

G open_chain Open-Chain Form (Aldehyde/Ketone) pyranose Pyranose Forms (α and β) open_chain->pyranose Cyclization/ Ring Opening furanose Furanose Forms (α and β) open_chain->furanose Cyclization/ Ring Opening

Monosaccharide equilibrium in solution.

Experimental Protocols

The quantitative determination of pyranose and furanose distribution relies on sophisticated analytical techniques capable of separating and quantifying these closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of molecules in solution.[13] For carbohydrates, ¹H and ¹³C NMR are particularly informative. The anomeric protons and carbons of the pyranose and furanose forms resonate at distinct chemical shifts, allowing for their identification and quantification by integrating the corresponding signal areas.[14]

Detailed Methodology for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the monosaccharide in deuterium oxide (D₂O) to a final concentration of approximately 10-50 mg/mL. D₂O is used as the solvent to avoid a large interfering signal from water protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. The sample temperature should be controlled, typically at 25°C, as temperature can influence the equilibrium.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Water suppression techniques may be necessary to minimize the residual HOD signal.

  • Spectral Analysis:

    • Identify the anomeric proton signals, which typically appear in the downfield region of the spectrum (around 4.5-5.5 ppm).[14]

    • Assign each anomeric signal to its corresponding pyranose or furanose anomer (α or β) based on established chemical shift values and coupling constants from the literature.

    • Integrate the area under each anomeric proton signal.

  • Quantification: The relative percentage of each form is calculated by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separation technique that can resolve the different anomeric and ring forms of monosaccharides.[15] Amine-bonded stationary phases are commonly employed for carbohydrate analysis.

Detailed Methodology for HPLC Analysis:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). The mobile phase should be filtered and degassed before use.

  • Column: Use an amino-functionalized silica column (e.g., a Shodex Asahipak NH2P-50 column) maintained at a constant temperature (e.g., 30°C).

  • Sample Preparation: Dissolve the monosaccharide in the mobile phase to a known concentration (e.g., 1-10 mg/mL). The sample should be filtered through a 0.45 µm filter before injection.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is typically used for carbohydrate analysis, as sugars lack a strong UV chromophore.

  • Chromatographic Run: Inject a fixed volume of the sample onto the column and run the analysis at a constant flow rate (e.g., 1.0 mL/min).

  • Data Analysis:

    • The different pyranose and furanose forms will elute at different retention times.

    • Identify the peaks corresponding to each isomer based on the retention times of pure standards or from literature data.

    • The area under each peak is proportional to the concentration of that isomer.

  • Quantification: Calculate the percentage of each form by dividing its peak area by the total area of all isomer peaks.

Experimental Workflow Visualization

The general workflow for determining the pyranose-furanose distribution using either NMR or HPLC follows a structured path from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep Dissolve Monosaccharide in appropriate solvent (D₂O for NMR, Mobile Phase for HPLC) nmr NMR Spectroscopy (¹H or ¹³C) prep->nmr hplc HPLC (Amine Column, RI Detector) prep->hplc process Identify & Integrate Signals/Peaks nmr->process hplc->process quant Calculate Relative Percentages of Pyranose and Furanose Forms process->quant

Workflow for isomer distribution analysis.

References

A Comparative Guide to Novel Pyrano[2,3-c]pyrazole Derivatives: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrano[2,3-c]pyrazole derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities. This guide provides a comparative analysis of recently synthesized pyrano[2,3-c]pyrazole derivatives, focusing on their synthesis, characterization, and biological evaluation against various therapeutic targets. The information is presented to aid researchers in identifying promising lead compounds and optimizing synthetic strategies.

Synthesis of Pyrano[2,3-c]pyrazole Derivatives: A Comparative Overview

The synthesis of pyrano[2,3-c]pyrazoles is often achieved through multicomponent reactions (MCRs), which offer advantages in terms of efficiency and atom economy.[1][2] Recent research has focused on the use of green chemistry principles, such as the use of eco-friendly catalysts and energy-efficient reaction conditions like microwave and ultrasound irradiation.[3][4][5]

Below is a comparison of different catalytic methods for the synthesis of pyrano[2,3-c]pyrazole derivatives:

CatalystReaction ConditionsReaction TimeYield (%)Reference
SnCl₂Conventional Heating (80 °C)1.4 hours80[3]
SnCl₂Microwave Irradiation25 minutes88[3]
Potassium t-butoxideRoom Temperature--[3]
Potassium t-butoxideMicrowave Irradiation< 5 minutesExcellent[3]
Ceric Ammonium Nitrate (CAN)Ultrasound Irradiation in Water-Favorable to Exceptional[5]
Nano-SiO₂Water--[6]
Amberlite-supported L-prolinateEthanol, Reflux< 25 minutes85-98[6]

Biological Evaluation: A Spectrum of Therapeutic Potential

Pyrano[2,3-c]pyrazole derivatives have been investigated for a multitude of biological activities, demonstrating their potential in various therapeutic areas.[1]

Anticancer Activity

A series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives have been identified as novel inhibitors of RalA, a small GTPase involved in carcinogenesis.[7] These compounds have shown potent inhibitory effects on the proliferation of hepatocellular carcinoma (HCC) cell lines.[7]

CompoundRalA IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
4p 0.222.28[7]
Antiviral Activity

Recent studies have explored the potential of pyrano[2,3-c]pyrazole derivatives as inhibitors of human coronaviruses.[8][9] Several compounds exhibited significant antiviral efficacy against Human Coronavirus 229E (HCoV-229E) and inhibitory activity against the SARS-CoV-2 main protease (Mpro).[9]

CompoundHCoV-229E IC₅₀ (µg/mL)SARS-CoV-2 Mpro Inhibition (%)Reference
6 44.7880.4[8][9]
7 359.573.1[8][9]
14 70.381.4[8][9]
18 27.884.5[8][9]
Tipranavir (Control) 13.3288.6[8]
Antimicrobial Activity

The antimicrobial properties of pyrano[2,3-c]pyrazoles have been evaluated against various bacterial and fungal strains.[10][11][12] Some derivatives have shown promising activity, with the presence of electron-withdrawing substituents on the phenyl ring at the 4-position of the pyran ring enhancing the antimicrobial effect.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the general process of discovery, the following diagrams are provided.

RalA_Signaling_Pathway cluster_upstream Upstream Activation cluster_ralA RalA Activation & Function Ras Ras RalGDS RalGDS Ras->RalGDS RalA-GDP RalA-GDP RalGDS->RalA-GDP Activates RalA-GTP RalA-GTP RalA-GDP->RalA-GTP GEF Downstream Effectors Downstream Effectors RalA-GTP->Downstream Effectors Autophagy & Proliferation Autophagy & Proliferation Downstream Effectors->Autophagy & Proliferation Pyrano[2,3-c]pyrazole Derivative Pyrano[2,3-c]pyrazole Derivative Pyrano[2,3-c]pyrazole Derivative->RalA-GTP Inhibits

Caption: Inhibition of the RalA signaling pathway by pyrano[2,3-c]pyrazole derivatives in hepatocellular carcinoma.

experimental_workflow Start Start Multicomponent Reaction Multicomponent Reaction Start->Multicomponent Reaction Synthesis of Derivatives Synthesis of Derivatives Multicomponent Reaction->Synthesis of Derivatives Characterization Characterization Synthesis of Derivatives->Characterization (NMR, HRMS, X-ray) Biological Screening Biological Screening Characterization->Biological Screening (In vitro assays) Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification End End Lead Compound Identification->End

Caption: General experimental workflow for the discovery of bioactive pyrano[2,3-c]pyrazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-Amino-4-(aryl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1.2 mmol), and phenylhydrazine (1 mmol) in a suitable solvent (e.g., ethanol or water) is subjected to a specific catalytic and reaction condition as detailed in the comparative synthesis table. For microwave-assisted synthesis, the reaction mixture is irradiated at a specified power and temperature for a short duration.[3] For conventional heating, the mixture is refluxed for a longer period.[3] After completion of the reaction (monitored by TLC), the solid product is typically collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Assay (MTT Assay)

Hepatocellular carcinoma cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrano[2,3-c]pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Vero E6 cells are seeded in 24-well plates and grown to confluence. The cells are then infected with a specific virus (e.g., HCoV-229E) in the presence or absence of various concentrations of the test compounds. After an incubation period to allow for viral adsorption, the cells are overlaid with a medium containing carboxymethylcellulose to restrict virus spread to adjacent cells. Following further incubation, the cells are fixed and stained with a solution like crystal violet to visualize the plaques (zones of cell death). The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.[8]

Structural Characterization

The chemical structures of the synthesized compounds are confirmed using various spectroscopic techniques.

  • ¹H and ¹³C NMR: Spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆).[13][14]

  • HRMS (High-Resolution Mass Spectrometry): ESI (Electrospray Ionization) is used to determine the exact mass and confirm the molecular formula of the compounds.[13][14]

  • Single-Crystal X-ray Diffraction: This technique is employed to determine the precise three-dimensional atomic structure of crystalline compounds.[14][15]

This guide provides a snapshot of the current research landscape for pyrano[2,3-c]pyrazole derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to the Conformational Analysis of Pyranose and Cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered ring is a ubiquitous structural motif in organic chemistry, with cyclohexane and pyranose rings being fundamental components of numerous molecules of biological and pharmaceutical significance. While both share a similar puckered, chair-like conformation to alleviate ring strain, key structural and electronic differences lead to distinct conformational preferences and energetic landscapes. This guide provides an objective comparison of the conformational analysis of pyranose and cyclohexane, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting the behavior of these crucial cyclic systems.

At a Glance: Key Conformational Differences

FeatureCyclohexanePyranose
Ring Composition Six carbon atomsFive carbon atoms and one oxygen atom
Key Conformational Driver Steric hindranceA combination of steric hindrance and electronic effects (e.g., the anomeric effect)
Preferred Conformation ChairChair
Substituent Preference Equatorial to minimize 1,3-diaxial interactionsGenerally equatorial, but axial preference can occur due to the anomeric effect

Conformational Landscape: A Quantitative Comparison

The stability of different conformations and the energetic cost of placing substituents in axial versus equatorial positions are critical for understanding molecular behavior. These energy differences are often quantified as A-values (the energy difference between the axial and equatorial conformers) and conformational energies of the ring itself.

Cyclohexane Conformational Energies

The chair conformation of cyclohexane is the most stable, serving as the reference point (0 kcal/mol). Other conformations are significantly higher in energy.

ConformationEnergy Difference (kcal/mol)
Chair0
Twist-Boat~5.5
Boat~6.9
Half-Chair~10

Note: These values can vary slightly depending on the experimental or computational method used.

A-Values: Quantifying Steric Hindrance

The A-value represents the energetic preference for a substituent to occupy the equatorial position. A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Table 1: A-Values for Common Substituents on Cyclohexane [1][2]

SubstituentA-value (kcal/mol)
-H0
-CH₃1.74
-OH0.94 (in protic solvent)
-Cl0.53
-Br0.48
-CN0.24
-C(CH₃)₃~5.0
Pyranose Conformational Preferences: The Anomeric Effect

While steric factors also play a crucial role in pyranose conformational analysis, the presence of the ring oxygen and a substituent at the anomeric carbon (C1) introduces a significant electronic factor known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the potential for steric hindrance. This is contrary to what would be predicted based on sterics alone.[3]

Direct A-values for a wide range of substituents on the pyranose ring are not as readily available as for cyclohexane due to the complexity introduced by the anomeric effect and other stereoelectronic interactions. However, tetrahydropyran (THP) serves as a useful, albeit simplified, model for the pyranose ring system.

Table 2: A-Values for Selected Substituents on Tetrahydropyran

Substituent (at C2)A-value (kcal/mol)Note
-OH-1.4Negative value indicates a preference for the axial position (anomeric effect)
-OCH₃-1.5Strong preference for the axial position
-Cl-2.3Very strong preference for the axial position
-CH₃1.7Preference for the equatorial position, similar to cyclohexane

Note: These values highlight the dominance of the anomeric effect for electronegative substituents at the anomeric position.

Experimental and Computational Protocols

The determination of conformational preferences relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution. The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial and equatorial substituents.

Detailed Protocol for Cyclohexane/Pyranose Conformational Analysis via ¹H NMR:

  • Sample Preparation:

    • Dissolve a known quantity of the substituted cyclohexane or pyranose derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

    • For cyclohexane derivatives at room temperature, ring flipping is often fast on the NMR timescale, resulting in averaged signals. To resolve individual conformers, low-temperature NMR is required. Cool the sample inside the NMR probe to a temperature where the ring flip is slow (e.g., -78 °C for cyclohexane).[4]

  • Spectral Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals to determine the relative populations of different species (e.g., axial vs. equatorial conformers).

    • Measure the coupling constants (³J_HH) for relevant protons.

  • Conformational Assignment:

    • For Cyclohexane/Pyranose Chair Conformations:

      • A large ³J_HH value (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons.

      • Smaller ³J_HH values (typically 1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships.

    • By analyzing the coupling patterns, the orientation (axial or equatorial) of the substituents can be determined.

    • The equilibrium constant (K_eq) between the two chair conformers can be calculated from the ratio of the integrals of the signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RTln(K_eq).

Computational Protocol: Molecular Dynamics (MD) and Molecular Mechanics (MM)

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and calculate the relative energies of different conformers.

Detailed Workflow for Conformational Analysis:

  • Structure Building:

    • Build the 3D structure of the desired cyclohexane or pyranose derivative using a molecular modeling software (e.g., Avogadro, Maestro, ChemDraw 3D).

  • Force Field Selection:

    • Choose an appropriate force field for the calculations. For carbohydrates, force fields like GLYCAM or CHARMM36 are commonly used. For general organic molecules like cyclohexane, MMFF94 or OPLS are suitable choices.

  • Conformational Search/Molecular Dynamics Simulation:

    • For Cyclohexane (Molecular Mechanics):

      • Perform a conformational search to identify low-energy conformers. This can be done through systematic rotation of dihedral angles or using stochastic methods like Monte Carlo.

      • For each identified conformer, perform a geometry optimization to find the nearest local energy minimum.

      • Calculate the single-point energy of each optimized conformer. The energy difference between the conformers provides the A-value or conformational energy.

    • For Pyranose (Molecular Dynamics):

      • Place the pyranose molecule in a periodic box of explicit solvent (e.g., TIP3P water).

      • Perform an energy minimization of the system to remove any bad contacts.

      • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

      • Equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

      • Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

      • Analyze the trajectory to identify the populated conformations and their relative energies. This can be done by clustering the structures based on RMSD or by analyzing the dihedral angles of the ring.

Visualizing Conformational Processes

Graphviz diagrams can be used to illustrate the logical relationships in conformational analysis workflows.

experimental_workflow cluster_nmr NMR Spectroscopy sample_prep Sample Preparation data_acq Data Acquisition (¹H NMR) sample_prep->data_acq Dissolve in deuterated solvent spectral_analysis Spectral Analysis data_acq->spectral_analysis FID conformational_assignment Conformational Assignment spectral_analysis->conformational_assignment Coupling Constants (& ³J_HH)

Caption: Experimental workflow for NMR-based conformational analysis.

computational_workflow cluster_md Molecular Dynamics Simulation build Build 3D Structure solvate Solvation build->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD equilibrate->production analyze Trajectory Analysis production->analyze Identify stable conformers

Caption: Computational workflow for MD-based conformational analysis.

chair_flip chair1 Chair 1 half_chair Half-Chair (Transition State) chair1->half_chair twist_boat Twist-Boat half_chair->twist_boat chair2 Chair 2 half_chair->chair2 twist_boat->half_chair boat Boat (Transition State) twist_boat->boat boat->twist_boat

Caption: Energy pathway for cyclohexane ring inversion (chair flip).

Conclusion

The conformational analysis of pyranose and cyclohexane, while rooted in the same fundamental principles of alleviating ring strain, presents a fascinating case of how subtle changes in atomic composition can lead to dramatically different behaviors. For cyclohexane, conformational preferences are overwhelmingly dictated by steric considerations, with a strong preference for bulky substituents to occupy the equatorial position. In contrast, pyranose conformation is a more complex interplay of sterics and powerful stereoelectronic effects, most notably the anomeric effect, which can favor the otherwise sterically hindered axial position for electronegative substituents at the anomeric center. A thorough understanding of these differences, gained through the application of the experimental and computational methods detailed in this guide, is paramount for researchers in medicinal chemistry and materials science seeking to design and synthesize molecules with specific three-dimensional structures and desired properties.

References

A Researcher's Guide to Differentiating Alpha and Beta Anomers of Pyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of anomeric configuration in pyranoses is a critical step in carbohydrate chemistry, impacting biological activity, physicochemical properties, and therapeutic efficacy. This guide provides a comprehensive comparison of the key differentiating features of alpha (α) and beta (β) anomers and details the experimental protocols for their unambiguous identification.

The α and β anomers of a pyranose are diastereomers, or epimers, that differ only in the stereochemical arrangement at the anomeric carbon (C1 for aldopyranoses). This subtle structural variance leads to distinct properties that can be exploited for their differentiation. The α-anomer is defined by the anomeric hydroxyl group being on the opposite face of the pyranose ring relative to the CH₂OH group at C5, while in the β-anomer, they are on the same face.

Comparative Analysis of Alpha and Beta Anomers

A summary of the key physical and spectroscopic differences between α and β anomers of common pyranoses is presented below. These quantitative distinctions form the basis for the experimental differentiation methods.

Table 1: Comparison of Specific Rotation Values

Optical rotation is a fundamental property that differs significantly between anomers. The specific rotation ([α]D) is a standardized measure of this rotation.

MonosaccharideAnomerSpecific Rotation [α]D (degrees)
D-Glucopyranose α+112.2[1][2][3]
β+18.7[2][3]
D-Mannthis compound α+29.3
β-17.0
D-Galactthis compound α+150.7
β+52.8

Note: Values are for aqueous solutions at equilibrium and may vary slightly with experimental conditions.

Table 2: Comparison of ¹H NMR Spectroscopic Data (in D₂O)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for anomeric differentiation, with both chemical shifts (δ) and coupling constants (J) providing valuable information.

MonosaccharideAnomerAnomeric Proton (H-1) Chemical Shift (δ, ppm)Anomeric Coupling Constant (³JH1,H2, Hz)
D-Glucthis compound α~5.22~3.8
β~4.64~8.0
D-Mannthis compound α~5.17~1.8
β~4.87~1.0
D-Galactthis compound α~5.28~3.5
β~4.67~7.8
Table 3: Comparison of ¹³C NMR Spectroscopic Data (in D₂O)

The chemical shift of the anomeric carbon (C-1) in ¹³C NMR is also highly diagnostic of the anomeric configuration.

MonosaccharideAnomerAnomeric Carbon (C-1) Chemical Shift (δ, ppm)¹JC1,H1 Coupling Constant (Hz)
D-Glucthis compound α~93.1~170[4]
β~96.9~160[4]
D-Mannthis compound α~94.8~171
β~94.6~161
D-Galactthis compound α~93.4~172
β~97.5~162

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific carbohydrate and available instrumentation.

Polarimetry

Objective: To measure the optical rotation of a pyranose sample to infer the anomeric composition.

Methodology:

  • Instrument Preparation: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 15-20 minutes to ensure a stable light source.

  • Sample Preparation:

    • Accurately weigh a known amount of the carbohydrate sample.

    • Dissolve the sample in a precise volume of distilled water or other suitable solvent in a volumetric flask to achieve a known concentration (typically 1-10 g/100 mL).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Cell Preparation:

    • Clean the polarimeter cell (typically 1 or 2 dm in length) with the solvent used for the sample solution.

    • Rinse the cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

  • Measurement:

    • Place the filled cell in the polarimeter.

    • Rotate the analyzer until the two halves of the visual field have equal intensity (or minimum intensity, depending on the instrument).

    • Record the observed rotation angle (αobs).

    • Repeat the measurement 3-5 times and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α]DT = αobs / (l × c) where:

      • [α]DT is the specific rotation at temperature T using the sodium D-line.

      • αobs is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

  • Analysis: Compare the calculated specific rotation to the known values for the pure α and β anomers (Table 1) to determine the anomeric identity or the equilibrium mixture composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric configuration based on the chemical shifts and coupling constants of the anomeric and other ring protons and carbons.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the carbohydrate sample in approximately 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry NMR tube.

    • For quantitative analysis, ensure complete dissolution. Gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve high resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the anomeric region (typically 4.5-5.5 ppm).

    • Integrate the signals corresponding to the α and β anomeric protons to determine their relative abundance.

    • Measure the coupling constant (³JH1,H2) for each anomeric signal. A larger coupling constant (~8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, characteristic of the β-anomer in most common pyranoses, while a smaller coupling constant (~3-4 Hz) suggests a cis or equatorial-axial relationship, typical for the α-anomer.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the anomeric carbon (C-1) signals, which typically appear in the 90-100 ppm region. The chemical shift of C-1 is a reliable indicator of the anomeric configuration (see Table 3).

    • If desired, a coupled ¹³C NMR (or Gated Decoupled) experiment can be performed to measure the one-bond carbon-proton coupling constant (¹JC1,H1), which is characteristically larger for the α-anomer.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to confirm the H-1 and H-2 proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon. These experiments aid in the unambiguous assignment of all signals.

Single Crystal X-ray Diffraction

Objective: To definitively determine the three-dimensional structure of a single anomer, including the absolute configuration at the anomeric center.

Methodology:

  • Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, high-quality crystal of one anomer.

    • Slow evaporation of a saturated solution of the pure anomer in a suitable solvent (e.g., water, ethanol-water mixtures) is a common method.

    • Other techniques include slow cooling of a saturated solution or vapor diffusion.

    • The resulting crystals should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.

  • Crystal Mounting:

    • Carefully select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The phase problem is solved to generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The model is refined against the experimental data to obtain the final, high-resolution crystal structure.

  • Analysis: The refined structure provides the precise coordinates of all atoms, confirming the stereochemistry at the anomeric carbon and thus unequivocally identifying the anomer.

Logical Workflow for Anomer Differentiation

The following diagram illustrates a typical workflow for the differentiation of pyranose anomers, starting from a sample of unknown anomeric composition.

Anomer_Differentiation_Workflow Workflow for Differentiating Pyranose Anomers cluster_sample Sample cluster_initial_analysis Initial Analysis cluster_detailed_analysis Detailed Structural Elucidation cluster_results Results Sample Pyranose Sample (Unknown Anomeric Composition) Polarimetry Polarimetry Sample->Polarimetry Measure Optical Rotation NMR_1D 1D NMR (¹H and ¹³C) Sample->NMR_1D Acquire Spectra Anomeric_Ratio Anomeric Ratio Polarimetry->Anomeric_Ratio Compare with known values NMR_1D->Anomeric_Ratio Integrate Anomeric Signals Anomer_Assignment Unambiguous Anomer Assignment NMR_1D->Anomer_Assignment Analyze δ and J values NMR_2D 2D NMR (COSY, HSQC) NMR_2D->Anomer_Assignment Xray Single Crystal X-ray Diffraction Absolute_Structure Absolute Structure Confirmation Xray->Absolute_Structure Anomer_Assignment->NMR_2D Confirm Connectivity Anomer_Assignment->Xray Definitive Confirmation (if pure anomer can be crystallized)

Caption: A logical workflow for the differentiation of alpha and beta pyranose anomers.

References

A Comparative Guide to Quantum Mechanics Calculations of Pyranose Conformation Energies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of pyranose rings, the fundamental building blocks of carbohydrates, plays a pivotal role in their biological function, influencing everything from molecular recognition to enzymatic activity. Accurately determining the relative energies of different pyranose conformations is therefore a critical task in computational chemistry and drug design. This guide provides an objective comparison of various quantum mechanics (QM) methods used for these calculations, supported by experimental data.

Performance of Computational Methods

A variety of quantum mechanical methods are employed to calculate the conformational energies of pyranoses. The accuracy of these methods is typically benchmarked against experimental data or higher-level theoretical calculations. Key methodologies include Density Functional Theory (DFT) and ab initio wave function-based methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)).

The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results. While B3LYP has been a popular functional, studies have shown that others, such as M05-2X, B3PW91, and PBE0, may offer better agreement with high-level calculations for saccharide conformational studies.[1] For basis sets, 6-31+G** has been suggested as a good starting point for relative energy calculations, with more converged results achievable with 6-311+G**.[1]

Correlated ab initio methods like MP2, especially when extrapolated to the complete basis set (CBS) limit, and CCSD(T) are considered the gold standard for accuracy in computational chemistry and are often used to generate benchmark-quality reference data for conformational energies.[2] However, these methods are computationally expensive, limiting their application to smaller systems.

Below is a summary of calculated relative conformational energies for β-D-glucopyranose and α/β-D-allthis compound using different QM methods, compared with experimental findings where available. The primary conformations of pyranoses are the two chair forms, 4C1 and 1C4, along with various boat and skew-boat conformers.[3][4] The energy difference between the more stable chair conformation and higher-energy conformers is a key parameter of interest.

PyranoseConformationComputational MethodBasis SetRelative Energy (kcal/mol)Experimental Data (kcal/mol)
β-D-Glucthis compound1C4MP2/aug-cc-pVTZ-~11 (energy barrier for chair inversion)[4]-
β-D-Glucthis compoundBoat--~5-8 above 4C1[4]-
β-D-Glucthis compoundB3,O/2SOB3LYP/6-311++G**ΔE = 4.75, ΔG = 3.4[5]-
α/β-D-Allthis compoundVariousMP2/aug-cc-pVTZ-Conformational energies varied by ~7[1]-

Note: The table above is a representative summary. The relative energies can vary depending on the specific boat or skew-boat conformation being considered. Experimental values for the relative energies of individual high-energy conformers in solution are challenging to obtain directly.

Experimental Protocols

Experimental determination of pyranose conformation and the relative energies of different conformers primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy:

NMR is a powerful technique for studying the three-dimensional structure of molecules in solution. For pyranoses, the following parameters are particularly important:

  • 3JHH Coupling Constants: The magnitude of three-bond proton-proton coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants around the pyranose ring, the dominant chair conformation (e.g., 4C1 or 1C4) can be determined.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons. The presence or absence of specific NOEs can help to confirm the overall conformation and the orientation of substituents.

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and can be used to refine the solution structure of carbohydrates.

The determination of the α to β anomer ratios in aqueous solution, which is related to their relative free energies, is also often accomplished using NMR by integrating the signals corresponding to each anomer.[6][7]

Computational Workflow

The general workflow for the quantum mechanical calculation of pyranose conformational energies involves several key steps, as illustrated in the diagram below.

G Computational Workflow for Pyranose Conformation Energy Calculation cluster_input Input Generation cluster_qm Quantum Mechanics Calculations cluster_analysis Analysis start Initial 3D Structure (e.g., from builder or crystal structure) conformers Generate Putative Conformers (4C1, 1C4, boats, etc.) start->conformers geom_opt Geometry Optimization (e.g., DFT, MP2) conformers->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermal corrections) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher-level theory, larger basis set) freq_calc->spe_calc rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) spe_calc->rel_energy boltzmann Boltzmann Averaging rel_energy->boltzmann comparison Compare with Experimental Data rel_energy->comparison G Pyranose Ring Conformational Interconversion C41 4C1 Chair TS Transition States C41->TS Energy Barrier C14 1C4 Chair Boat Boat Conformations SkewBoat Skew-Boat Conformations Boat->SkewBoat TS2 Transition States SkewBoat->TS2 Energy Barrier TS->Boat TS2->C14

References

A Comparative Guide to Modern Pyranose Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of pyranoses, six-membered rings containing five carbons and one oxygen atom, is a cornerstone of carbohydrate chemistry and drug development. These structures form the backbone of numerous natural products, bioactive molecules, and pharmaceuticals.[1][2] The challenge lies in controlling the stereochemistry at multiple chiral centers. This guide provides a comparative analysis of key synthetic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their target molecules.

Koenigs-Knorr Glycosylation

This is a classical and widely used method for forming a glycosidic bond. The reaction involves the substitution of a glycosyl halide with an alcohol, typically promoted by a heavy metal salt like silver carbonate or cadmium carbonate.[3][4] A key feature is the influence of the protecting group at the C2 position; participating groups like esters generally lead to the formation of a 1,2-trans glycosidic linkage with high stereoselectivity through anchimeric assistance.[3]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Glycosyl Halide (e.g., Acetobromoglucose) E O-Glycoside (Pyranoside) A->E Reacts with B Alcohol (Glycosyl Acceptor) B->E Reacts with C Promoter (e.g., Ag2CO3, CdCO3) C->E Promotes D Anhydrous Solvent (e.g., Dichloromethane) D->E Solvent

Caption: Workflow of the Koenigs-Knorr Glycosylation Reaction.

Generalized Experimental Protocol
  • Preparation: Dissolve the glycosyl acceptor (alcohol, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and under an inert atmosphere (e.g., argon). Add a desiccant if necessary.[5]

  • Addition of Reagents: Add the promoter (e.g., silver carbonate or cadmium carbonate, 1.0 equivalent).[5][6]

  • Reaction Initiation: Add a solution of the glycosyl halide donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.0 equivalent) in the anhydrous solvent to the mixture dropwise at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days.[7]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the metal salts. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired pyranoside product.

Achmatowicz Rearrangement

The Achmatowicz reaction is a powerful method for converting furans into pyranones. It involves the oxidative rearrangement of a furyl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[1] This method is particularly valuable for the synthesis of enantioenriched pyranones, which are versatile building blocks for natural products.[1] Modern protocols often employ a one-pot synthesis, enhancing efficiency by minimizing purification steps.[1]

Experimental Workflow

G A 2-Furfural Derivative B Asymmetric Alkylation (e.g., Organozinc reagent, Chiral Catalyst) A->B C Enantioenriched Furyl Alcohol Intermediate B->C Forms D Oxidative Rearrangement (e.g., NBS, m-CPBA) C->D E Enantioenriched Pyranone D->E Yields

Caption: One-pot asymmetric synthesis via Achmatowicz Rearrangement.

Generalized Experimental Protocol (One-Pot Method)
  • Alkylation: In a flame-dried flask under an inert atmosphere, dissolve the 2-furfural derivative and a chiral catalyst (e.g., (-)-MIB) in an anhydrous solvent like toluene. Cool the solution (e.g., to 0°C).[1]

  • Reagent Addition: Slowly add the organozinc reagent (e.g., diethylzinc) to the solution and stir for several hours until the alkylation is complete (monitored by TLC).[1] This generates the enantioenriched furyl zinc alkoxide in situ.

  • Rearrangement: Quench the reaction by adding a mixture of water and a co-solvent like THF. Then, add an oxidizing agent such as N-Bromosuccinimide (NBS) in portions while maintaining the temperature.[1]

  • Reaction Monitoring: Stir the mixture for several hours until the rearrangement is complete.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by flash column chromatography to obtain the enantioenriched pyranone.[1]

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[8] In carbohydrate synthesis, this pericyclic reaction is a highly efficient and atom-economical strategy for constructing the pyranose core, often with excellent control over regio- and stereoselectivity.[9][10] This approach is valuable for generating complex polycyclic structures and accessing diverse pyranose analogues.[9]

Experimental Workflow

G A Diene (e.g., dieno-pyranoside) C [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) A->C B Dienophile (e.g., N-phenylmaleimide) B->C D Cycloadduct (Pyranose Scaffold) C->D Forms

Caption: General workflow for pyranose synthesis via Diels-Alder reaction.

Generalized Experimental Protocol
  • Preparation: Dissolve the diene (1.0 equivalent) and the dienophile (1.0-1.5 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) in a reaction vessel.

  • Catalysis (if applicable): If using a Lewis acid catalyst for rate acceleration or enhanced selectivity, add it to the mixture at a controlled temperature (e.g., 0°C or -78°C).

  • Reaction Conditions: Heat the mixture (for thermal reactions) or stir at the appropriate temperature (for catalyzed reactions) under an inert atmosphere. Reaction times can vary from a few hours to several days.

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction accordingly (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to isolate the pyranose-containing cycloadduct.

Organocatalytic Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations.[11] For pyran synthesis, this often involves multi-component reactions (MCRs) where simple starting materials are combined in a one-pot procedure to build complex heterocyclic scaffolds.[12][13] Catalysts like L-proline or cinchona alkaloids can facilitate tandem reactions, such as a Michael addition followed by a Thorpe-Ziegler cyclization, to produce highly functionalized pyrans with excellent enantioselectivity.[12]

Experimental Workflow

G cluster_start Starting Materials (MCR) A Aldehyde E Tandem Reaction (e.g., Michael Addition / Cyclization) A->E B Malononitrile B->E C Active Methylene Compound C->E D Chiral Organocatalyst (e.g., L-Proline, Squaramide) D->E Catalyzes F Enantioenriched Pyrano-annulated Product E->F

Caption: Multi-component organocatalytic synthesis of pyran derivatives.

Generalized Experimental Protocol
  • Preparation: To a solution of the aldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a solvent (e.g., ethanol or dichloromethane), add the active methylene compound (1.0 equivalent).[12][13]

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide or L-proline, typically 1-10 mol%).[13][14]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect it by filtration, wash with cold solvent, and dry.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched pyran product.[12]

Enzymatic Synthesis

Biocatalysis offers a "green" and highly selective alternative for synthesizing pyranose derivatives.[15] Enzymes like pyranose 2-oxidase (P2O) can perform regio-specific oxidations on sugar substrates to generate key intermediates like 2-keto sugars.[15][16] These intermediates can then be used in chemo-enzymatic cascade reactions, for instance, with transaminases to produce valuable chiral amino sugars.[15] The mild reaction conditions and high selectivity of enzymes often circumvent the need for complex protecting group chemistry.[15]

Experimental Workflowdot

G A Pyranose Substrate (e.g., D-Galactose) C 2-Keto Sugar Intermediate A:e->C:w Oxidation B Enzyme 1 (e.g., Pyranose 2-Oxidase) E Amino Sugar Product (e.g., Galactosamine) C:e->E:w Amination D Enzyme 2 (e.g., Transaminase)

References

The Structural Edge: How Pyranose Conformation Dictates Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of how the three-dimensional structure of the pyranose ring, a fundamental carbohydrate scaffold, influences its biological function, with a focus on applications in drug discovery and design.

The six-membered pyranose ring is not a static, planar entity. Its conformational flexibility, primarily adopting stable chair and transient boat forms, along with the stereochemistry of its substituents, dictates how it interacts with biological macromolecules, thereby governing its function.[1][2][3] This guide delves into the correlation between pyranose structure and its role in biological systems, presenting quantitative data on the activity of pyranose derivatives and detailing the experimental protocols used to ascertain these functions.

Structure-Activity Relationship: A Quantitative Comparison

The therapeutic potential of modifying the pyranose scaffold is evident in the development of novel anticancer and antioxidant agents. The tables below summarize the in vitro activity of various pyranose derivatives, highlighting how structural modifications impact their biological efficacy.

Table 1: In Vitro Anticancer Activity of Pyranose Derivatives

Compound IDPyranose Derivative TypeCell LineIC50 (µM)Reference
4d 4H-PyranHCT-11675.1[4]
4k 4H-PyranHCT-11685.88[4]
4 Pyrazolo-pyridazineHepG-217.30[5]
4 Pyrazolo-pyridazineHCT-11618.38[5]
4 Pyrazolo-pyridazineMCF-727.29[5]
4-SLNs Pyrazolo-pyridazine (nanoparticle)HepG-27.56[5]
4-SLNs Pyrazolo-pyridazine (nanoparticle)HCT-1164.80[5]
4-SLNs Pyrazolo-pyridazine (nanoparticle)MCF-76.25[5]
4-LPHNPs Pyrazolo-pyridazine (nanoparticle)HepG-27.85[5]
4-LPHNPs Pyrazolo-pyridazine (nanoparticle)HCT-1165.24[5]
4-LPHNPs Pyrazolo-pyridazine (nanoparticle)MCF-76.91[5]

Table 2: In Vitro Antioxidant Activity of 4H-Pyran Derivatives

Compound IDIC50 (mM) - DPPH Radical ScavengingReference
4g 0.329[4]
4j 0.1941[4]
BHT (standard) 0.245[4]

Key Experimental Methodologies

The data presented above is derived from rigorous experimental procedures. Below are detailed protocols for the synthesis of a representative pyranopyrazole and the subsequent evaluation of its anticancer activity using the MTT assay.

Synthesis of 6-Amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component reaction, a common and efficient method for synthesizing pyranopyrazole derivatives.

Materials:

  • Aryl aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol

  • Catalyst (e.g., disulfonic acid imidazolium chloroaluminate, as described in the reference)

Procedure:

  • A mixture of the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and the catalyst is prepared.

  • The reaction mixture is stirred at 80°C under solvent-free conditions for the time specified in the relevant literature (typically monitored by TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is typically purified by recrystallization from ethanol to yield the desired pyranopyrazole derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Materials:

  • Cells to be tested (e.g., HCT-116, HepG-2, MCF-7)

  • 96-well microplate

  • Complete cell culture medium

  • Pyranose derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranose derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Pyranose-Driven Signaling Pathways

The specific arrangement of hydroxyl groups and other substituents on the pyranose ring is critical for its recognition by proteins, which can initiate downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate two such pathways.

Lectin_Complement_Pathway cluster_pathogen Pathogen Surface cluster_mbl_masp MBL-MASP Complex Pathogen Pathogen Mannose Mannose (Pyranose) MBL Mannose-Binding Lectin (MBL) Mannose->MBL Binding MASP MASP-1/2 MBL->MASP Activates C4 C4 MASP->C4 Cleaves C2 C2 MASP->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a Forms C2->C4b2a Forms C3 C3 C4b2a->C3 Cleaves C3b C3b C3->C3b Opsonization Opsonization C3b->Opsonization Leads to MAC Membrane Attack Complex (Cell Lysis) C3b->MAC Initiates

Caption: Lectin-mediated complement pathway initiated by mannose binding.

Galectin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor1 Glycoprotein Receptor 1 Pyranose1 Pyranose-containing Glycan Kinase_Cascade Kinase Cascade Receptor1->Kinase_Cascade Clustering & Activation Receptor2 Glycoprotein Receptor 2 Pyranose2 Pyranose-containing Glycan Receptor2->Kinase_Cascade Clustering & Activation Galectin Galectin (e.g., Galectin-3) Galectin->Pyranose1 Binds Galectin->Pyranose2 Binds Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Response

Caption: Generalized galectin signaling pathway.

References

A Comparative Guide to the Conformational Pathways of Saturated Six-Membered Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated six-membered rings, such as cyclohexane, piperidine, and tetrahydropyran, are fundamental scaffolds in a vast array of chemical compounds, including a significant number of pharmaceuticals. Their three-dimensional shape, or conformation, is not static but rather a dynamic equilibrium of interconverting forms. Understanding the pathways and energetic landscapes of these conformational changes is critical for predicting molecular properties, reactivity, and biological activity. This guide provides a comparative analysis of the conformational pathways of these key ring systems, supported by experimental and computational data.

Cyclohexane: The Archetypal Six-Membered Ring

Cyclohexane is the most extensively studied six-membered ring, serving as a foundational model for understanding conformational analysis. Its most stable conformation is the "chair" form, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds staggered).[1][2]

The interconversion between two equivalent chair conformations, known as a "ring flip," is a crucial dynamic process.[2][3][4] This process does not occur in a single step but proceeds through several higher-energy intermediate conformations. The entire pathway involves a series of bond rotations and slight angle deformations.[3][5]

The key conformations in the ring-flipping pathway are:

  • Chair: The most stable conformation.

  • Half-Chair: The highest energy transition state in the pathway.[1][6]

  • Twist-Boat (or Skew-Boat): An energy minimum, but significantly less stable than the chair.[1]

  • Boat: A transition state between two twist-boat conformations.

The energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol), which is readily overcome at room temperature, leading to rapid flipping.[1][2][5][6][7]

G cluster_0 Chair 1 cluster_1 Half-Chair (TS1) cluster_2 Twist-Boat cluster_3 Boat (TS2) cluster_4 Twist-Boat' cluster_5 Half-Chair' (TS1') cluster_6 Chair 2 C1 Chair 1 HC1 Half-Chair C1->HC1 ΔG‡ ≈ 10-11 kcal/mol TB Twist-Boat HC1->TB B Boat TB->B TB_prime Twist-Boat' B->TB_prime HC2 Half-Chair' TB_prime->HC2 C2 Chair 2 HC2->C2 ΔG‡ ≈ 10-11 kcal/mol

Fig. 1: Conformational pathway of cyclohexane chair flip.

Heterocyclic Analogues: Piperidine and Tetrahydropyran

The introduction of a heteroatom into the six-membered ring alters the conformational landscape.

Piperidine: This heterocyclic amine also adopts a chair conformation as its most stable form.[8] A key difference from cyclohexane is the presence of the N-H bond, which can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[8] In the gas phase, the energy difference is about 0.72 kcal/mol in favor of the equatorial conformer.[8] This preference can be influenced by the solvent polarity, with polar solvents potentially stabilizing the axial conformer.[8] N-alkylation significantly increases the preference for the equatorial conformation. For N-methylpiperidine, the equatorial form is favored by 3.16 kcal/mol.[8]

Tetrahydropyran (THP): As a core structure in pyranose sugars, the conformational analysis of THP is of great interest.[9] Similar to cyclohexane, THP exists predominantly in a chair conformation.[9][10] The presence of the oxygen atom influences bond lengths and angles, as well as the energy barriers to interconversion.

Quantitative Comparison of Conformational Energies

The following table summarizes the relative energies and energy barriers for the conformational interconversions of cyclohexane, piperidine, and tetrahydropyran.

CompoundConformationRelative Energy (kcal/mol)Energy Barrier (kcal/mol)Reference(s)
Cyclohexane Chair0-[1][2]
Twist-Boat5.5-[1]
Boat6.9-[11]
Half-Chair10-1110-11 (Chair to Half-Chair)[1][5][6]
Piperidine Equatorial N-H Chair0-[8]
Axial N-H Chair0.2 - 0.72-[8]
Ring Inversion-~10.4[8]
Nitrogen Inversion-~6.1[8]
N-Methylpiperidine Equatorial N-CH3 Chair0-[8]
Axial N-CH3 Chair3.16-[8]
Tetrahydropyran Chair0-[12]
Twist-Boat~2.56-[12]

Note: Energy values can vary slightly depending on the experimental or computational method used.

Experimental and Computational Methodologies

The determination of conformational pathways and their associated energies relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformational equilibria in solution.[13][14][15][16]

  • Low-Temperature NMR: At sufficiently low temperatures, the rate of ring inversion can be slowed to the NMR timescale, allowing for the direct observation of signals from individual conformers (e.g., axial and equatorial protons).[3][17] The relative integration of these signals can be used to determine the equilibrium constant and thus the free energy difference (ΔG°) between the conformers.

  • J-coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[14][15] By analyzing these coupling constants, the time-averaged conformation of the ring can be determined.

  • Dynamic NMR (DNMR): By monitoring the changes in the NMR spectrum as a function of temperature, the rate constants for conformational interconversion can be determined. From these rate constants, the activation energy (ΔG‡) of the process can be calculated.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between different conformers as they have distinct vibrational modes. The relative intensities of bands corresponding to each conformer can provide information about their relative populations.[18]

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the energies of different conformations and the transition states that connect them.[19][20]

  • Geometry Optimization: This procedure finds the lowest energy structure for a given conformation (e.g., chair, boat).

  • Transition State Search: Algorithms are used to locate the saddle points on the potential energy surface, which correspond to the transition states of conformational interconversions.[21][22]

  • Frequency Calculations: These calculations are performed to confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). They also provide the zero-point vibrational energy (ZPVE), which is necessary for accurate energy comparisons.[19]

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_nmr_sub cluster_qm_sub NMR NMR Spectroscopy LowTempNMR Low-Temperature NMR NMR->LowTempNMR JCoupling J-Coupling Analysis NMR->JCoupling DNMR Dynamic NMR (DNMR) NMR->DNMR IR_Raman IR/Raman Spectroscopy QM Quantum Mechanics (Ab Initio/DFT) GeomOpt Geometry Optimization QM->GeomOpt TSSearch Transition State Search QM->TSSearch FreqCalc Frequency Calculations QM->FreqCalc DeltaG_0 ΔG° LowTempNMR->DeltaG_0 AvgConformation Average Conformation JCoupling->AvgConformation DeltaG_ddagger ΔG‡ DNMR->DeltaG_ddagger ConformerEnergies Conformer Energies GeomOpt->ConformerEnergies TSEnergies Transition State Energies TSSearch->TSEnergies ZPVE Zero-Point Vibrational Energy FreqCalc->ZPVE

Fig. 2: Workflow for determining conformational energetics.

Conclusion

The conformational pathways of saturated six-membered rings are well-defined processes governed by the principles of steric and torsional strain. While cyclohexane provides the fundamental framework, the introduction of heteroatoms in piperidine and tetrahydropyran introduces subtle yet significant alterations to the energetic landscape. A thorough understanding of these conformational preferences and the barriers to their interconversion, as determined by a combination of robust experimental and computational methods, is indispensable for the rational design of molecules with specific three-dimensional structures and desired properties in the fields of chemistry and drug development.

References

A Comparative Guide to the NMR Analysis of Fructopyranoside-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of oligosaccharides containing fructopyranoside residues. It delves into the experimental protocols of key NMR techniques and objectively compares their performance with alternative analytical methods, supported by experimental data.

Introduction to Fructopyranoside Oligosaccharide Analysis

Oligosaccharides containing fructopyranoside units, such as inulins and levans, are of significant interest in the food and pharmaceutical industries for their prebiotic properties and potential therapeutic applications. Elucidating their complex structures, including the sequence of monosaccharide units, glycosidic linkages, and the conformation of the fructofuranosyl and glucopyranosyl rings, is crucial for understanding their biological functions. NMR spectroscopy stands as a powerful, non-destructive technique for the complete structural characterization of these molecules in solution. However, challenges such as severe signal overlap in ¹H NMR spectra necessitate the use of advanced multi-dimensional NMR techniques.[1] This guide will explore these techniques in detail and compare them with other common analytical methods.

NMR Spectroscopic Data for Fructopyranoside Oligosaccharides

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common fructopyranoside-containing oligosaccharides. These values can serve as a reference for the identification and structural elucidation of related compounds. It is important to note that chemical shifts can be influenced by factors such as solvent, temperature, and pH.

Table 1: ¹³C NMR Chemical Shifts (ppm) for Inulin-Type Fructans (β-D-Fructofuranosyl units)

Carbon1-Kestose (Terminal Fru)Inulin (Internal Fru)Inulin (Terminal Glc)
C-162.7263.361.8
C-2104.49104.293.5
C-377.277.672.8
C-475.575.870.4
C-581.9481.173.8
C-663.364.361.8

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Levan-Type Fructans (β-D-Fructofuranosyl units)

CarbonLevan (Internal Fru)
C-160.9
C-2105.1
C-377.2
C-476.1
C-581.2
C-664.2

Data compiled from multiple sources.[2] Actual values may vary based on experimental conditions.

Table 3: ¹H NMR Chemical Shifts (ppm) for Fructopyranoside Oligosaccharides

ProtonInulin-Type (Typical Range)Levan-Type (Typical Range)
H-13.50 - 4.203.50 - 4.20
H-34.10 - 4.303.90 - 4.10
H-43.90 - 4.103.80 - 4.00
H-53.80 - 4.003.70 - 3.90
H-63.60 - 3.903.60 - 3.90
Glc H-1 (anomeric)~5.40~5.40

Data compiled from multiple sources. Significant overlap exists in the proton spectra of oligosaccharides.

Key NMR Experiments for Structural Elucidation

A combination of one- and two-dimensional NMR experiments is typically required for the complete structural assignment of fructopyranoside-containing oligosaccharides.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O).

  • Lyophilize the sample and re-dissolve in D₂O to minimize the residual HDO signal. Repeat this step 2-3 times.

  • Transfer the final solution to a 5 mm NMR tube.

1. 1D ¹H and ¹³C NMR:

  • Purpose: To obtain an overview of the proton and carbon signals and to identify anomeric protons and carbons.

  • Typical Parameters:

    • ¹H NMR: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.

    • ¹³C NMR: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

2. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To establish proton-proton scalar couplings within the same sugar residue, identifying neighboring protons.

  • Typical Pulse Program: cosygpmfph (or similar gradient-selected, phase-sensitive COSY).

  • Typical Parameters:

    • Spectral width of 8-10 ppm in both dimensions.

    • 256-512 increments in the indirect dimension (t₁).

    • 8-16 scans per increment.

    • Relaxation delay of 1.5 s.

3. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom. This is crucial for assigning carbon resonances based on proton assignments.

  • Typical Pulse Program: hsqcedetgpsisp2.2 (or similar editing-capable, gradient-selected HSQC).

  • Typical Parameters:

    • ¹H spectral width of 8-10 ppm.

    • ¹³C spectral width of 100-120 ppm (focused on the carbohydrate region).

    • 512-1024 data points in the direct dimension (t₂).

    • 256-512 increments in the indirect dimension (t₁).

    • 8-32 scans per increment.

    • Relaxation delay of 1.5 s.

4. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkages between sugar units and for identifying quaternary carbons.

  • Typical Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC).

  • Typical Parameters:

    • ¹H spectral width of 8-10 ppm.

    • ¹³C spectral width of 180-220 ppm (to include all carbon signals).

    • 1024-2048 data points in the direct dimension (t₂).

    • 256-512 increments in the indirect dimension (t₁).

    • 32-128 scans per increment.

    • Relaxation delay of 1.5-2.0 s.

    • Long-range coupling delay optimized for 4-8 Hz.

Workflow for NMR Analysis of Fructopyranoside Oligosaccharides

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_2d_experiments cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Oligosaccharide Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize & Re-dissolve Dissolve->Lyophilize NMR_Tube Transfer to NMR Tube Lyophilize->NMR_Tube OneD_NMR 1D ¹H & ¹³C NMR NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR Assign_Anomeric Assign Anomeric Signals (from 1D NMR) OneD_NMR->Assign_Anomeric COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC TOCSY TOCSY (Optional) TwoD_NMR->TOCSY Assign_Spin_Systems Assign Spin Systems (from COSY & TOCSY) COSY->Assign_Spin_Systems Assign_Carbons Assign Carbons (from HSQC) HSQC->Assign_Carbons Determine_Linkages Determine Glycosidic Linkages (from HMBC) HMBC->Determine_Linkages TOCSY->Assign_Spin_Systems Assign_Anomeric->Assign_Spin_Systems Assign_Spin_Systems->Assign_Carbons Assign_Carbons->Determine_Linkages Determine_Sequence Determine Monosaccharide Sequence Determine_Linkages->Determine_Sequence Final_Structure Final Structure Determine_Sequence->Final_Structure

Caption: Workflow for the structural elucidation of fructopyranoside oligosaccharides using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for complete structural elucidation, other techniques offer complementary or alternative approaches for the analysis of fructopyranoside-containing oligosaccharides.

Table 4: Comparison of Analytical Techniques for Fructopyranoside Oligosaccharide Analysis

FeatureNMR SpectroscopyHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.Separates oligosaccharides based on their charge at high pH, followed by electrochemical detection.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Complete 3D structure, including monosaccharide composition, sequence, linkage positions, anomeric configuration, and conformation.Monosaccharide composition (after hydrolysis), degree of polymerization, and separation of isomers.Molecular weight, degree of polymerization, and fragmentation patterns for linkage analysis (with MS/MS).
Sample Requirement High (mg range)Low (µg to ng range)Very low (µg to pg range)
Analysis Time Long (hours to days per sample)Relatively fast (minutes to an hour per sample)Fast (minutes per sample)
Resolution of Isomers Excellent for structural and linkage isomers.Excellent for positional and linkage isomers.Can distinguish isomers with different fragmentation patterns (MS/MS), but can be challenging.
Quantification Possible with internal standards (qNMR), but can be complex.Excellent for quantification.Quantitative with isotopic labeling or internal standards.
Destructive NoYes (for compositional analysis)Yes
Key Advantage Provides the most detailed structural information in a single analysis.High sensitivity and excellent for quantitative analysis and isomer separation.High sensitivity and high throughput.
Key Limitation Lower sensitivity and longer analysis time.Does not provide complete structural information without standards or complementary techniques.Does not readily distinguish between isomers without MS/MS and standards.
Performance Comparison Summary:
  • Sensitivity: Mass spectrometry offers the highest sensitivity, followed by HPAEC-PAD, with NMR being the least sensitive technique.[3]

  • Resolution: HPAEC-PAD provides excellent resolution for separating closely related oligosaccharide isomers.[4][5][6] NMR also offers high resolution for distinguishing isomers based on their unique chemical shifts and coupling constants.

  • Structural Information: NMR is unparalleled in providing a complete, de novo structural elucidation. While MS/MS can provide linkage information, it often requires prior knowledge or comparison with standards. HPAEC-PAD primarily provides compositional and quantitative data.

  • Quantification: HPAEC-PAD is a robust and widely used method for the accurate quantification of oligosaccharides.[7] Quantitative NMR (qNMR) is also a powerful tool but can be more complex to implement.[8]

Logical Pathway for Method Selection

Method_Selection Start Analytical Goal Goal_Structure Complete Structural Elucidation? Start->Goal_Structure Goal_Quantification Quantitative Analysis? Start->Goal_Quantification Goal_Screening High-Throughput Screening? Start->Goal_Screening NMR NMR Spectroscopy Goal_Structure->NMR Yes Hybrid Hybrid Approach (e.g., HPAEC-MS, NMR+MS) Goal_Structure->Hybrid No, but linkage info needed Goal_Quantification->NMR Alternative HPAEC_PAD HPAEC-PAD Goal_Quantification->HPAEC_PAD Yes Goal_Screening->HPAEC_PAD Alternative MS Mass Spectrometry Goal_Screening->MS Yes

Caption: Decision-making pathway for selecting an analytical technique for fructopyranoside oligosaccharide analysis.

Conclusion

NMR spectroscopy remains the gold standard for the complete and unambiguous structural elucidation of fructopyranoside-containing oligosaccharides. The detailed information it provides on monomer composition, linkage, sequence, and conformation is invaluable for understanding their structure-function relationships. However, for applications requiring high sensitivity, high throughput, or precise quantification, alternative techniques such as HPAEC-PAD and mass spectrometry offer significant advantages. A multi-technique, or hybrid, approach often provides the most comprehensive understanding of these complex and biologically important molecules. The choice of analytical method should be guided by the specific research question, the amount of sample available, and the level of structural detail required.

References

Safety Operating Guide

Important Safety Notice: Chemical Identification "Opyranose"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Opyranose" did not yield a recognized chemical compound. The term "pyranose" refers to a specific six-membered ring structure found in saccharides, consisting of five carbon atoms and one oxygen atom.[1] It is possible that "this compound" is a typographical error or a non-standard naming convention.

Accurate chemical identification is the critical first step for safe handling and disposal. Without the correct chemical name and corresponding Safety Data Sheet (SDS), providing specific disposal procedures would be hazardous and contrary to laboratory safety protocols.

General Disposal Guidelines for Pyranose Derivatives

Assuming the substance is a derivative of pyranose, such as D-Mannthis compound or a glucthis compound oligomer, the following general procedures should be followed. However, these are not a substitute for the specific guidance found in the chemical's SDS.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling any chemical for disposal, it is essential to identify its hazards. Pyranose derivatives can range from non-hazardous to harmful if swallowed, causing skin and eye irritation, or respiratory irritation.

Standard PPE for handling chemical waste includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If dust or vapors may be generated, use a suitable respirator.

Waste Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Non-hazardous Pyranose Compounds: Some pyranose derivatives, like 1,6-Anhydro-β-D-glucthis compound, may not be considered hazardous.[2] However, it is best practice to consult the SDS and local regulations before disposing of them as regular waste.

  • Hazardous Pyranose Compounds: For pyranose derivatives classified as hazardous, such as D-Mannthis compound which can be harmful if swallowed and cause irritation, the following steps are necessary.[3]

    • Store in a designated, well-ventilated waste collection area.

    • Keep waste containers tightly closed.

    • Ensure containers are clearly labeled with the chemical name and associated hazards.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[4]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

For minor spills:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[2]

  • Absorb solutions with an inert material like diatomite or universal binders.

  • Collect the spilled material into a suitable, labeled container for disposal.

  • Decontaminate the area and any equipment used.

For major spills:

  • Evacuate personnel from the immediate area and move upwind.

  • Alert the appropriate emergency response team or fire brigade, providing the location and nature of the hazard.

Logical Flow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a known chemical substance.

cluster_start Start: Chemical Identified cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Disposal Path start Identify Chemical & Locate Safety Data Sheet (SDS) assess_hazards Consult SDS Section 2: Hazard Identification start->assess_hazards is_hazardous Is the chemical classified as hazardous? assess_hazards->is_hazardous select_ppe Consult SDS Section 8: Select Appropriate PPE (Gloves, Goggles, etc.) is_hazardous->select_ppe non_haz_disposal Follow local regulations for non-hazardous waste disposal. is_hazardous->non_haz_disposal No haz_disposal Segregate and collect in a labeled hazardous waste container. select_ppe->haz_disposal Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. haz_disposal->contact_ehs

Caption: Chemical Disposal Workflow.

To ensure the safety of all laboratory personnel and maintain regulatory compliance, please verify the exact chemical name and consult its specific Safety Data Sheet before proceeding with any disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.